Trimethylsulfoxonium iodide
Description
Structure
3D Structure of Parent
Propriétés
InChI |
InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLKQGGAXWRFOE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](=O)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014581 | |
| Record name | Trimethyloxosulphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Trimethylsulfoxonium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18377 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1774-47-6 | |
| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsulfoxonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyloxosulphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyloxosulphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Trimethylsulfoxonium Iodide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide on the synthesis of trimethylsulfoxonium (B8643921) iodide from dimethyl sulfoxide (B87167) (DMSO) and methyl iodide. Trimethylsulfoxonium iodide is a versatile reagent in organic synthesis, primarily utilized as a precursor to dimethyloxosulfonium methylide, a key component in the Johnson–Corey–Chaykovsky reaction for the formation of epoxides, cyclopropanes, and aziridines.[1][2][3] This guide details the reaction mechanism, experimental protocols, and quantitative data, offering a comprehensive resource for laboratory and industrial applications.
Introduction
This compound, a white to off-white crystalline solid, is a stable and highly useful sulfoxonium salt in organic chemistry.[1] Its synthesis, first reported in the mid-20th century, involves the S-alkylation of dimethyl sulfoxide (DMSO) with methyl iodide.[1] The reaction proceeds via a nucleophilic attack of the sulfur atom of DMSO on the electrophilic methyl group of methyl iodide, forming the trimethylsulfoxonium cation with an iodide counterion.[1] This guide consolidates various reported methodologies to provide a clear and comprehensive overview of its preparation.
Reaction Mechanism and Stoichiometry
The formation of this compound is a classic example of a nucleophilic substitution reaction (SN2). The sulfur atom in DMSO acts as the nucleophile, attacking the carbon atom of methyl iodide and displacing the iodide ion, which then becomes the counterion to the newly formed trimethylsulfoxonium cation.[1][4]
The overall reaction is as follows:
(CH₃)₂SO + CH₃I → [(CH₃)₃SO]⁺I⁻
While the reaction can proceed with equimolar amounts of reactants, an excess of methyl iodide is often used to ensure the complete conversion of DMSO.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of this compound.
Table 1: Reaction Conditions and Yields
| DMSO (equiv.) | Methyl Iodide (equiv.) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| 1 | ~1 | 70 | 48 | None (neat) | 65 | [5] |
| 1 | ~2.5 | 80 (reflux) | 24 | None (neat) | Not specified | [2][5] |
| 2 | 1 | Not specified (reflux) | 72 | None (neat) | ~60 | [1] |
| 1 | 1 | Room Temperature | Not specified | None (neat) | Not specified | [1] |
| 1 | 1 | 0 - Room Temperature | Not specified | None (neat) | Not specified | [1] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 203 °C (sublimation) | [1] |
| Solubility | Water, Methanol, Dimethylformamide | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Experimental Protocols
Below are detailed experimental protocols derived from the literature. It is crucial to handle methyl iodide in a well-ventilated fume hood due to its toxicity and volatility.[5] Anhydrous conditions are recommended to prevent decomposition.[1]
Protocol 1: Synthesis in a Pressure Vessel
This method utilizes elevated temperature and pressure to accelerate the reaction.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Methyl iodide (CH₃I)
-
Chloroform (for washing)
-
Water (for recrystallization)
-
Pressure vessel
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a pressure vessel, add dimethyl sulfoxide (2 mL, 28.2 mmol) and methyl iodide (1.75 mL, 28.1 mmol).[1]
-
Seal the vessel and stir the mixture at 70 °C for 48 hours.[1]
-
Cool the reaction mixture to room temperature. A precipitate will have formed.
-
Filter the resulting solid and wash it with chloroform.[1]
-
Recrystallize the crude product from water to obtain clear, colorless crystals of this compound.[5]
-
Dry the product under reduced pressure. Expected yield: ~65%.[5]
Protocol 2: Reflux Conditions
This protocol employs refluxing at a higher temperature.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Methyl iodide (CH₃I)
-
Acetone (B3395972) (for washing)
-
Round-bottom flask with reflux condenser
-
Heating mantle and stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine dimethyl sulfoxide (1 equivalent) and methyl iodide (~2.5 equivalents).[5]
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring for 24 hours.[2][5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the crude solid product and wash it with acetone to yield the desired this compound.[2][5]
Diagrams
Reaction Pathway
The following diagram illustrates the nucleophilic attack of DMSO on methyl iodide to form this compound.
Caption: SN2 reaction pathway for the synthesis of this compound.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: A typical workflow for this compound synthesis.
Safety Considerations
-
Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a well-ventilated chemical fume hood.[5]
-
Exothermic Reaction: The reaction between DMSO and methyl iodide can be exothermic.[1] Appropriate cooling and temperature control measures should be in place, especially for larger-scale reactions.
-
Pressure: When using a pressure vessel, ensure it is rated for the reaction conditions and operated according to the manufacturer's instructions.
Applications in Drug Development
This compound is a crucial reagent in the synthesis of various pharmaceutical intermediates.[1][2] Its primary application is in the Johnson–Corey–Chaykovsky reaction, which is widely used to introduce epoxide and cyclopropane (B1198618) functionalities into complex molecules, a common structural motif in many drug candidates.[1][2]
Conclusion
The synthesis of this compound from DMSO and methyl iodide is a well-established and reliable method. By carefully controlling the reaction conditions, researchers can obtain high yields of this valuable synthetic reagent. The protocols and data presented in this guide offer a solid foundation for the successful preparation of this compound for a variety of applications in research and development.
References
An In-depth Technical Guide to Trimethylsulfoxonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium (B8643921) iodide (CAS No. 1774-47-6) is a versatile and pivotal salt in organic synthesis, primarily utilized as a precursor to dimethyloxosulfonium methylide, a key reagent in the Corey-Chaykovsky reaction.[1][2] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols, tailored for professionals in research and drug development. The compound's ability to act as a methylene-transfer agent makes it indispensable for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyls, enones, and imines respectively.[1][2]
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of trimethylsulfoxonium iodide is presented below. This data is essential for its safe handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 1774-47-6 | [3] |
| Molecular Formula | C₃H₉IOS | [3] |
| Molecular Weight | 220.07 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 208-212 °C (decomposition) | [3][5] |
| Solubility | Soluble in water (approx. 50 g/L) | [5] |
| Purity | ≥98% | [6] |
| LD50 (Intravenous, mouse) | 180 mg/kg | [4] |
| LD50 (Intraperitoneal, mouse) | 900 mg/kg | [4] |
| LD50 (Oral, rat) | > 2,000 mg/kg | [5][7] |
Core Synthetic Application: The Corey-Chaykovsky Reaction
The most prominent application of this compound is in the Corey-Chaykovsky reaction, which facilitates the formation of epoxides from aldehydes and ketones.[1][2] The reaction proceeds via the in situ generation of dimethyloxosulfonium methylide (Corey's reagent), a sulfur ylide.[1][8]
Reaction Mechanism
The generally accepted mechanism involves two main stages:
-
Ylide Formation: this compound is deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), to form the highly reactive dimethyloxosulfonium methylide.[2][8]
-
Epoxidation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the oxygen anion displaces dimethyl sulfoxide (B87167) (DMSO) to form the epoxide ring.[1][8]
A visual representation of this reaction pathway is provided below.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Preparation of Dimethyloxosulfonium Methylide
This procedure outlines the in situ generation of the active ylide, a prerequisite for subsequent reactions.
Materials:
-
This compound
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound.[9]
-
Add anhydrous DMSO or THF to the flask.[9]
-
Slowly add the strong base (e.g., NaH, KOt-Bu) portion-wise at room temperature.[2][9]
-
Stir the resulting suspension at room temperature for approximately 1-2 hours, or until the evolution of hydrogen gas ceases (if using NaH). The resulting milky white to yellowish suspension is the dimethyloxosulfonium methylide, ready for use.[9]
Synthesis of Epoxides from Aldehydes and Ketones
This protocol details the subsequent reaction of the generated ylide with a carbonyl compound.
Materials:
-
Pre-formed dimethyloxosulfonium methylide solution
-
Aldehyde or Ketone
-
Anhydrous solvent (DMSO or THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the freshly prepared dimethyloxosulfonium methylide solution to 0 °C in an ice bath.[9]
-
Dissolve the aldehyde or ketone in a minimal amount of the same anhydrous solvent used for the ylide preparation.[9]
-
Add the carbonyl solution dropwise to the cooled ylide suspension over a period of 15-30 minutes.[9]
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9][10]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution or water.[10]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[10]
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[10]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure epoxide.[11]
Spectral Data
For confirmation of the identity and purity of this compound, the following spectral data are characteristic.
| Spectral Data Type | Key Features | Reference(s) |
| ¹H NMR | A sharp singlet corresponding to the nine equivalent protons of the three methyl groups. | [12][13] |
| ¹³C NMR | A single resonance corresponding to the three equivalent methyl carbons. | [13] |
| FTIR (KBr) | Characteristic peaks for C-H stretching and bending, and S=O stretching. | [13][14] |
Conclusion
This compound is a powerful and reliable reagent in the arsenal (B13267) of synthetic chemists. Its primary role in the Corey-Chaykovsky reaction provides a straightforward and efficient method for the synthesis of epoxides, which are valuable intermediates in the production of pharmaceuticals and other complex organic molecules. The experimental protocols and data presented in this guide are intended to facilitate its effective and safe use in a research and development setting.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. eurjchem.com [eurjchem.com]
- 11. rsc.org [rsc.org]
- 12. This compound(1774-47-6) 1H NMR spectrum [chemicalbook.com]
- 13. Sulfoxonium, trimethyl-, iodide (1:1) | C3H9IOS | CID 74498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound(1774-47-6) IR Spectrum [m.chemicalbook.com]
chemical structure and stability of trimethylsulfoxonium iodide
An In-depth Technical Guide to the Chemical Structure and Stability of Trimethylsulfoxonium (B8643921) Iodide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethylsulfoxonium iodide, with the chemical formula [(CH₃)₃SO]⁺I⁻, is a versatile and valuable sulfoxonium salt in modern organic synthesis.[1] It serves as a key precursor for the generation of dimethyloxosulfonium methylide, a crucial reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. This guide provides a comprehensive overview of its chemical structure and stability, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate its effective use in research and development.
Chemical Structure
This compound is an ionic compound consisting of a trimethylsulfoxonium cation ([(CH₃)₃SO]⁺) and an iodide anion (I⁻).
Molecular Geometry and Bonding
The central sulfur atom in the trimethylsulfoxonium cation is bonded to three methyl (CH₃) groups and one oxygen atom. This arrangement results in a tetrahedral molecular geometry around the sulfur center.[1] The ion possesses an idealized C₃v symmetry . It is isoelectronic with trimethylphosphine (B1194731) oxide.
The structure is best represented as a salt, where the positive charge is formally on the sulfur atom.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[2][3] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₉IOS | [1] |
| Molecular Weight | 220.07 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 208-212 °C (decomposes) | [1] |
| Solubility in Water | 15 g/L (20 °C) | [3] |
| CAS Number | 1774-47-6 | [1] |
Stability and Reactivity
General Stability and Storage
This compound is considered stable under normal temperatures and pressures.[4][5] However, it exhibits sensitivity to certain conditions:
-
Hygroscopicity: The salt is hygroscopic and should be stored in a dry place.[3]
-
Light Sensitivity: It is sensitive to light and must be stored in a dark place, protected from light.[3]
For optimal stability, it is recommended to store the compound in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[3][5]
Incompatibilities and Decomposition
The compound's stability is compromised in the presence of certain substances. It is incompatible with strong oxidizing agents and strong bases .[3][4][5]
Thermal decomposition occurs at its melting point (208-212 °C).[1] Hazardous decomposition products include:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Sulfur oxides (SOx)
-
Hydrogen iodide (HI)[4]
| Stability Concern | Incompatible Materials / Conditions | Decomposition Products | Reference(s) |
| Chemical Reactivity | Strong oxidizing agents, Strong bases | Dimethyloxosulfonium methylide (with base) | [1][3][4] |
| Thermal | Temperatures >208 °C | CO, CO₂, Sulfur Oxides, Hydrogen Iodide | [1][4] |
| Environmental | Light, Moisture (hygroscopic) | N/A | [3] |
Key Reactions
Synthesis Pathway
The most common laboratory and industrial synthesis involves the S-alkylation of dimethyl sulfoxide (B87167) (DMSO) with iodomethane (B122720) (methyl iodide).[1] This Sₙ2 reaction is typically performed by heating the reactants.
Generation of Dimethyloxosulfonium Methylide
A critical reaction demonstrating its instability in the presence of a strong base is the formation of dimethyloxosulfonium methylide (Corey's ylide). This is the foundational step for the Corey-Chaykovsky reaction.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[6]
-
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Iodomethane (Methyl Iodide, MeI)
-
Pressure vessel or round-bottom flask with reflux condenser
-
Acetone (B3395972) (for washing)
-
Chloroform (B151607) (optional, for washing)
-
-
Procedure:
-
Combine dimethyl sulfoxide (1.0 equivalent) and iodomethane (~1.0-2.5 equivalents) in a pressure vessel.[6] Caution: Iodomethane is volatile and toxic; this step must be performed in a fume hood.[6]
-
Seal the vessel and stir the mixture at a controlled temperature, typically between 70-80 °C.[6] The reaction time can vary from 24 to 48 hours.[6]
-
Monitor the reaction for the formation of a precipitate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid precipitate.
-
Wash the crude product thoroughly with a solvent like acetone or chloroform to remove unreacted starting materials.[6]
-
Dry the purified white to off-white crystals under reduced pressure. Recrystallization from water may be performed for higher purity.[2]
-
Thermal Stability Analysis Workflow
While specific TGA/DSC studies for this compound are not widely published, a general workflow for assessing its thermal stability would follow standard protocols for thermal analysis of chemical salts.
-
Protocol for Thermogravimetric Analysis (TGA):
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (typically alumina).[7]
-
Instrument Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.[8][9]
-
Heating Program: Initiate a dynamic heating program, for example, ramping the temperature from 25 °C to 300 °C at a linear rate of 10 °C/minute.[9]
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show a sharp decrease in mass at the decomposition temperature. The derivative of this curve (DTG) can be used to pinpoint the temperature of maximum decomposition rate.
-
-
Protocol for Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Weigh 3-10 mg of the sample into a DSC pan (e.g., aluminum) and seal it.[10] An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Heating Program: Program the instrument to scan at a linear rate (e.g., 10 °C/minute) over a temperature range that includes the melting/decomposition point (e.g., from 180 °C to 250 °C).[11]
-
Data Analysis: The DSC thermogram plots the differential heat flow against temperature. An endothermic peak will be observed corresponding to the melting and decomposition of the sample. The onset temperature of this peak is taken as the decomposition temperature.[11]
-
Conclusion
This compound is a structurally well-defined salt with predictable, yet critical, stability considerations. While stable under proper storage conditions, its reactivity with strong bases is fundamental to its utility in organic synthesis, and its thermal and environmental sensitivities must be managed to ensure reagent integrity. The data and protocols provided in this guide offer a technical foundation for the safe and effective application of this compound in advanced chemical research and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | 1774-47-6 [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sdfine.com [sdfine.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. epfl.ch [epfl.ch]
- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 9. infinitalab.com [infinitalab.com]
- 10. sfu.ca [sfu.ca]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Versatile Reagent: A Technical History of Trimethylsulfoxonium Iodide
For researchers, scientists, and drug development professionals, understanding the genesis of key reagents is paramount to innovation. Trimethylsulfoxonium (B8643921) iodide, a cornerstone of modern organic synthesis, possesses a rich history intertwined with the development of powerful carbon-carbon bond-forming reactions. This technical guide delves into the discovery, synthesis, and seminal applications of this indispensable sulfoxonium salt.
First synthesized in the mid-20th century, trimethylsulfoxonium iodide emerged from investigations into the reactivity of sulfonium (B1226848) salts.[1] Its preparation is a direct and efficient process involving the alkylation of dimethyl sulfoxide (B87167) (DMSO) with methyl iodide.[1][2][3] This exothermic reaction proceeds via the nucleophilic attack of the sulfur atom in DMSO on the electrophilic methyl group of methyl iodide, yielding the stable, white to off-white crystalline solid.[1] The compound is hygroscopic and readily soluble in polar solvents, which is crucial for its utility in various chemical transformations.[1]
While the synthesis was straightforward, the true potential of this compound was unlocked through the pioneering work of E.J. Corey and Michael Chaykovsky. Their development of what is now famously known as the Johnson-Corey-Chaykovsky reaction revolutionized the synthesis of three-membered rings.[4][5][6][7] This reaction involves the generation of dimethyloxosulfonium methylide, a sulfur ylide, by treating this compound with a strong base.[2][7][8][9] This ylide then serves as a potent methylene-transfer reagent, reacting with ketones, aldehydes, imines, and enones to produce epoxides, aziridines, and cyclopropanes, respectively.[4][5][6][7]
Physicochemical Properties and Identification
A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 1774-47-6 | [10][11] |
| Molecular Formula | C3H9IOS | [10][11] |
| Molecular Weight | 220.07 g/mol | [2][10][11] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 208 to 212 °C (406 to 414 °F; 481 to 485 K) | [2] |
| Purity | Typically >98% | [9] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several reported methods. Below are detailed experimental protocols based on historical accounts.
Method 1: Reaction at Elevated Temperature
This protocol is a common laboratory-scale synthesis.
Procedure:
-
In a pressure vessel, combine dimethyl sulfoxide (2 mL, 28.2 mmol) and methyl iodide (1.75 mL, 28.1 mmol).[1]
-
Stir the mixture at 70 °C for 48 hours.[1]
-
After cooling, filter the resulting precipitate.
-
Wash the precipitate with chloroform (B151607) to yield the product.[1]
Method 2: Reflux Conditions
This method is suitable for larger scale preparations.
Procedure:
-
To a 500mL round bottom flask, add dimethyl sulfoxide (156g, 2mol) and methyl iodide (142g, 1mol).[1]
-
Place the flask in a high-performance refluxing device and heat the reaction for 3 days.[1]
-
Upon completion, cool the reaction mixture.
-
Filter the solid product and recrystallize twice from water to obtain pure this compound as white crystals.[1]
Quantitative Data from Synthesis Protocols
| Method | Reactants | Conditions | Yield | Melting Point (°C) | Reference |
| 1 | DMSO (28.2 mmol), MeI (28.1 mmol) | 70 °C, 48 hrs | Not specified | Not specified | [1] |
| 2 | DMSO (2 mol), MeI (1 mol) | Reflux, 3 days | ~60% | 203 (sublimation) | [1] |
The Corey-Chaykovsky Reaction: A Mechanistic Overview
The seminal application of this compound is as a precursor to the Corey-Chaykovsky reagent. The reaction pathway is a fundamental concept in organic chemistry.
First, this compound is deprotonated by a strong base, such as sodium hydride, to form dimethyloxosulfonium methylide (the sulfur ylide).[2][12] This ylide then acts as a nucleophile, attacking the carbonyl carbon of a ketone or aldehyde.[5][12] The resulting betaine (B1666868) intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the dimethyl sulfoxide leaving group to form the epoxide.[12]
Caption: Synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Sulfoxonium, trimethyl-, iodide (1:1) | C3H9IOS | CID 74498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Physical Properties of Trimethylsulfoxonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of trimethylsulfoxonium (B8643921) iodide, with a specific focus on its melting point and solubility. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant chemical processes and experimental workflows.
Physical Properties of Trimethylsulfoxonium Iodide
This compound, an organosulfur compound with the chemical formula [(CH₃)₃SO]⁺I⁻, is a white to off-white crystalline solid at room temperature.[1][2] It is a sulfoxonium salt frequently utilized in organic synthesis, particularly as a precursor to dimethyloxosulfonium methylide for the preparation of epoxides in the Johnson–Corey–Chaykovsky reaction.[1][2] The compound is noted to be hygroscopic and sensitive to light.[1][3][4][5]
Melting Point
The reported melting point of this compound exhibits significant variation across different sources, which may be attributable to the purity of the sample or the experimental conditions under which the measurements were taken. A summary of the reported values is presented in the table below.
| Melting Point (°C) | Notes | Source(s) |
| 153 - 160 | [6] | |
| 160 - 175 | [7] | |
| 165 - 175 | [8] | |
| 175 | [4] | |
| 208 - 212 | with decomposition | [2][3][5] |
Solubility
This compound is generally characterized as being readily soluble in polar solvents.[1] Quantitative solubility data, primarily in water, is available from multiple sources, though with some inconsistencies. It is also reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in methanol.[3]
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | 15 g/L | 20 | [3][8] |
| Water | 38.5 g/L | 20 | [9] |
| Water | 50 g/L | Not Specified | [10] |
| Water | 50 mg/mL | Not Specified | [1][11] |
| Water | 5% (w/v) | Not Specified | [7] |
| Methanol | Slightly soluble | Not Specified | [3] |
| Dimethylformamide | Readily soluble | Not Specified | [1] |
| Dimethyl sulfoxide | Soluble | Not Specified | [3] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting point and solubility of solid compounds like this compound.
Melting Point Determination (Capillary Method)
This protocol describes a common and reliable method for determining the melting point range of a solid crystalline compound.[12][13][14][15]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals to a fine powder using a clean, dry mortar and pestle.
-
Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. To achieve dense packing, drop the capillary tube, sealed end down, through a long, narrow glass tube (approximately 2-3 feet) onto a hard surface.[14] The final packed sample height should be 2-3 mm.[13][14]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute ramp rate) to determine a rough melting range.[12]
-
Accurate Determination:
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).[15] The recorded value is the melting point range.
-
-
Purity Check (Mixed Melting Point): To confirm the identity of the compound, a mixed melting point determination can be performed. Mix an approximately 50:50 ratio of the sample with a known, pure standard. If the melting point of the mixture is sharp and unchanged, the compounds are identical. If the melting point is depressed and the range is broadened, the compounds are different.[12][14]
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium shake-flask method, a standard technique for measuring the solubility of a solid in a liquid solvent.[16][17]
Apparatus:
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with airtight seals
-
Volumetric flasks and pipettes
-
Filtration system (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
System Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the desired solvent (e.g., deionized water). The presence of undissolved solid is crucial to ensure saturation is reached.[17]
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 20 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system should be visually inspected to confirm that excess solid remains.[17]
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant liquid using a syringe.
-
Filtration: Immediately filter the saturated solution through a syringe filter into a clean, dry container. This step is critical to remove any microscopic undissolved particles.
-
Sample Analysis:
-
Accurately weigh or measure the volume of the clear, saturated solution.
-
Dilute the sample quantitatively with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Measure the concentration of this compound in the diluted sample using a pre-calibrated analytical method.
-
-
Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.
Visualizations: Workflows and Chemical Pathways
The following diagrams, generated using the DOT language, illustrate key experimental and chemical processes involving this compound.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Workflow for Solubility Determination
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. chemwhat.com [chemwhat.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound, RARECHEM AQ A1 0066, Trimethylsulfoxonium, this compound, Trimethysulfoxonium Iodide suppliers in India. [sodiumiodide.net]
- 8. This compound(1774-47-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. This compound | 1774-47-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 1774-47-6 CAS | this compound | Laboratory Chemicals | Article No. 6367F [lobachemie.com]
- 11. This compound, CAS No. 1774-47-6 - iChemical [ichemical.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Determination of Melting Point [wiredchemist.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 17. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to Trimethylsulfoxonium Iodide: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium (B8643921) iodide (TMSOI) is a versatile and potent reagent widely utilized in organic synthesis, particularly as a methylating agent and a precursor for the preparation of dimethyloxosulfonium methylide (Corey-Chaykovsky reagent). Its application is crucial in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with trimethylsulfoxonium iodide to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its safe handling and storage.
| Property | Value | References |
| CAS Number | 1774-47-6 | [1][2][3][4][5][6] |
| Molecular Formula | (CH₃)₃S(I)O | [4] |
| Molecular Weight | 220.07 g/mol | [4][6][7] |
| Appearance | White to light yellow or pale yellow crystalline powder | [2][4][5][7][8] |
| Melting Point | 153 - 175 °C; 208-212 °C (decomposition) | [4][5][6][9] |
| Solubility | Soluble in water (approx. 50 g/L) | [1][5][9] |
| pH | 4.8 - 6.0 (50 g/L solution at 25°C) | [9] |
Safety and Hazard Information
This compound is considered a hazardous substance and requires careful handling.[8] The primary hazards are skin, eye, and respiratory tract irritation.[2][8][10][11]
Toxicological Data
The toxicological properties of this material have not been fully investigated.[2][3] However, some acute toxicity data is available:
| Route of Exposure | Species | LD50 Value | References |
| Intravenous | Mouse | 180 mg/kg | [8][12] |
| Intraperitoneal | Mouse | 900 mg/kg | [8][12] |
| Oral | Rat | > 2000 mg/kg | [9] |
Health Effects
-
Inhalation : May cause respiratory tract irritation.[2] Long-term exposure to respiratory irritants may lead to airway diseases.[8]
-
Skin Contact : Causes skin irritation.[8][10][11] Prolonged or repeated contact may lead to dermatitis.[8] Entry through cuts or abrasions may cause systemic injury.[8]
-
Ingestion : May cause irritation of the digestive tract.[2] While not thought to produce harmful effects upon ingestion, it may be damaging to individuals with pre-existing organ damage.[12]
-
Chronic Effects : Chronic exposure to iodides may affect the thyroid gland and can cause a toxic syndrome known as "iodism".[8][12]
Handling and Storage Precautions
Adherence to proper handling and storage protocols is critical to minimize risks.
Personal Protective Equipment (PPE)
A detailed workflow for donning and doffing PPE should be followed to ensure maximum protection.
Caption: Personal Protective Equipment (PPE) Workflow.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[10][11]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]
Handling Procedures
-
Avoid breathing dust.[10] Minimize dust generation and accumulation.[2][10]
-
Wash hands thoroughly after handling and before breaks.[2][13][14]
Storage Conditions
-
Protect from light as the material is light-sensitive.[1][2][3][14]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][3][8]
Accidental Release and First Aid Measures
A clear and logical procedure should be followed in the event of an accidental release or exposure.
Caption: Emergency Response Procedures.
Experimental Protocols
This compound is a key reagent in several important organic transformations.
Generation of Dimethyloxosulfonium Methylide (Corey-Chaykovsky Reagent)
This ylide is commonly used for the preparation of epoxides from ketones and aldehydes.[6]
Methodology:
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a magnetic stir bar, a nitrogen inlet, a reflux condenser with a nitrogen outlet, and a rubber septum for temperature monitoring and reagent addition.
-
Inert Atmosphere: The flask is flushed with nitrogen for 5 minutes.
-
Reagent Addition: this compound (1.0 equivalent) is charged into the flask, followed by the addition of anhydrous tetrahydrofuran (B95107) (THF) via syringe.
-
Ylide Formation: A 1.0 M solution of potassium tert-butoxide in THF (1.0 equivalent) is added via syringe.
-
Reaction: The mixture is heated at reflux for 2 hours. The resulting solution contains dimethylsulfoxonium methylide and precipitated potassium iodide.
-
Substrate Addition: The solution is cooled to 0°C, and a solution of the carbonyl compound (e.g., Boc-L-phenylalanine 4-nitrophenyl ester, 0.33 equivalents) in anhydrous THF is added dropwise, maintaining the internal temperature below 5°C.
-
Reaction Completion: The mixture is stirred for 1 hour at 0°C.
-
Workup: Water is added to the reaction mixture, and stirring is continued for 15 minutes at 0°C. The mixture is then warmed to room temperature, filtered through Celite, and the solvent is removed by rotary evaporation.
Site-Selective Methylation of Carbohydrates
This compound can be used as a "green" methylating agent in the presence of an iron catalyst.[15][16]
Methodology:
-
Reaction Setup: The carbohydrate substrate (1.0 equivalent), potassium carbonate (K₂CO₃, 1.5-2.5 equivalents), and the iron catalyst (e.g., Fe(dipm)₃, 0.1 equivalents) are dissolved in a dry solvent mixture of acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) (4:1 v/v) in an oven-dried tube containing a magnetic stir bar.
-
Reagent Addition: this compound (1.5-2.0 equivalents) is added to the mixture.
-
Reaction: The mixture is stirred vigorously at 80°C for the designated time, as monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is concentrated in vacuo.
-
Purification: The crude residue is purified by column chromatography on silica (B1680970) gel to yield the desired methylated product.
Caption: General Workflow for Carbohydrate Methylation.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[3][14] Do not allow the product to enter drains.[14]
Conclusion
This compound is an invaluable reagent in modern organic synthesis. A thorough understanding of its hazards and strict adherence to the safety and handling precautions outlined in this guide are paramount for its safe utilization. The provided experimental protocols offer a foundation for its application in the laboratory, contributing to the advancement of chemical research and drug development.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound, RARECHEM AQ A1 0066, Trimethylsulfoxonium, this compound, Trimethysulfoxonium Iodide suppliers in India. [sodiumiodide.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Sulfoxonium, trimethyl-, iodide (1:1) | C3H9IOS | CID 74498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. dl.novachem.com.au [dl.novachem.com.au]
- 12. sdfine.com [sdfine.com]
- 13. lobachemie.com [lobachemie.com]
- 14. sodiumiodide.net [sodiumiodide.net]
- 15. rsc.org [rsc.org]
- 16. This compound: a green methylating agent for site-selective methylation of carbohydrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Formation of Dimethyloxosulfonium Methylide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyloxosulfonium methylide, commonly known as the Corey-Chaykovsky reagent, is a pivotal sulfur ylide in modern organic synthesis. Its significance lies in its ability to act as a methylene-transfer agent, enabling the efficient synthesis of epoxides, cyclopropanes, and aziridines from a variety of carbonyl compounds, enones, and imines. This technical guide provides an in-depth exploration of the mechanism of its formation, detailed experimental protocols for its generation, and a compilation of quantitative data to inform its application in research and development.
The Mechanism of Formation: A Deprotonation Pathway
Dimethyloxosulfonium methylide is a reactive intermediate that is typically generated in situ for immediate use in subsequent reactions. The fundamental mechanism of its formation is an acid-base reaction involving the deprotonation of a stable sulfoxonium salt precursor by a strong base.[1][2]
The most commonly employed precursor is trimethyloxosulfonium iodide, which can be synthesized by the reaction of dimethyl sulfoxide (B87167) (DMSO) with methyl iodide.[3][4] The key mechanistic steps for the formation of the ylide are as follows:
-
Preparation of the Precursor Salt : Dimethyl sulfoxide (DMSO) acts as a nucleophile, attacking the methyl group of methyl iodide in an SN2 reaction. This results in the formation of the stable trimethyloxosulfonium iodide salt.
-
Deprotonation : A strong base, most commonly sodium hydride (NaH), is used to abstract a proton from one of the methyl groups of the trimethyloxosulfonium salt.[5][6] The acidity of these protons is significantly increased by the adjacent positively charged sulfur atom.
-
Ylide Formation : The removal of a proton results in the formation of a carbanion adjacent to the sulfoxonium center, creating the zwitterionic ylide, dimethyloxosulfonium methylide.[7] This ylide is stabilized by the electrostatic interaction between the negatively charged carbon and the positively charged sulfur, as well as by hyperconjugation.[8]
The following diagram illustrates the formation of the trimethyloxosulfonium iodide precursor and the subsequent deprotonation to yield dimethyloxosulfonium methylide.
Caption: Formation of Trimethyloxosulfonium Iodide and its Deprotonation.
Experimental Protocols
The following is a detailed experimental protocol for the in situ generation of dimethyloxosulfonium methylide, adapted from a procedure published in Organic Syntheses.[9]
In-situ Generation of Dimethyloxosulfonium Methylide
Materials:
-
Trimethyloxosulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (B95107) (THF) or Dioxane (optional, as solvent)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Septa
-
Syringes
-
Nitrogen/Argon inlet
Procedure:
-
Preparation of the Reaction Vessel : A 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer is dried in an oven and allowed to cool under a stream of dry nitrogen.
-
Washing of Sodium Hydride : 8.8 g (0.22 mole) of a 60% sodium hydride dispersion in oil is placed in the flask. The mineral oil is removed by washing with petroleum ether under an inert atmosphere, followed by decantation.
-
Addition of Solvent and Precursor : 250 mL of anhydrous DMSO is added to the washed sodium hydride. 48.4 g (0.22 mole) of trimethyloxosulfonium iodide is then added to the stirred suspension.
-
Ylide Formation : The mixture is stirred at room temperature under a nitrogen atmosphere. The reaction is typically complete within 45-60 minutes, indicated by the cessation of hydrogen gas evolution. The resulting solution of dimethyloxosulfonium methylide in DMSO is ready for use.
Note on Stability : Solutions of dimethyloxosulfonium methylide in tetrahydrofuran (THF) or dioxane are reported to be stable for several months when stored under an inert atmosphere at 0°C. At room temperature, decomposition becomes significant after approximately one week. The concentration of the ylide solution can be determined by titration with a standard acid.
Quantitative Data
The efficacy of dimethyloxosulfonium methylide is typically quantified by the yield of the product in a subsequent reaction. The following table summarizes representative yields for the epoxidation of various ketones using the in situ generated ylide.
| Ketone Substrate | Product | Yield (%) | Reference |
| Cyclohexanone | 1-Oxaspiro[2.5]octane | 90-95 | [9] |
| Benzophenone | 2,2-Diphenyloxirane | 90 | |
| Cycloheptanone | 1-Oxaspiro[2.6]nonane | 71 | |
| 4-tert-Butylcyclohexanone | 4-tert-Butyl-1-oxaspiro[2.5]octane | 92 | |
| 3,3,5-Trimethylcyclohexanone | 3,3,5-Trimethyl-1-oxaspiro[2.5]octane | 85 |
Spectroscopic Data
The formation and presence of dimethyloxosulfonium methylide can be confirmed by spectroscopic methods.
| Spectroscopy | Data | Reference |
| 1H NMR (Dioxane) | δ 6.86 (s, 6H), 8.30 (s, 2H) |
Application in Synthesis: The Corey-Chaykovsky Reaction
The primary application of dimethyloxosulfonium methylide is in the Corey-Chaykovsky reaction, which is a cornerstone for the synthesis of three-membered rings.[1][7] The general mechanism involves the nucleophilic addition of the ylide to a carbonyl group, followed by an intramolecular SN2 reaction.
The workflow for a typical Corey-Chaykovsky epoxidation reaction is depicted below.
Caption: General workflow for a Corey-Chaykovsky epoxidation.
Conclusion
Dimethyloxosulfonium methylide is an indispensable reagent in organic synthesis, offering a reliable and high-yielding method for the formation of epoxides, cyclopropanes, and aziridines. The mechanism of its formation via the deprotonation of a readily available sulfoxonium salt is well-understood and amenable to straightforward experimental execution. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required for the successful application of this versatile ylide in their synthetic endeavors.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
The Role of Trimethylsulfoxonium Iodide as a Methylene-Transfer Reagent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium (B8643921) iodide is a versatile and powerful salt extensively utilized in organic synthesis as a precursor to dimethylsulfoxonium methylide, a key methylene-transfer reagent. This ylide, often referred to as the Corey-Chaykovsky reagent, is instrumental in the formation of three-membered rings, most notably epoxides and cyclopropanes, through the renowned Corey-Chaykovsky reaction. Its ability to efficiently transfer a methylene (B1212753) group (CH₂) to a variety of electrophilic substrates makes it an indispensable tool in the construction of complex molecular architectures, particularly in the realms of natural product synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of trimethylsulfoxonium iodide as a methylene-transfer reagent.
The Corey-Chaykovsky Reaction: Mechanism and Principles
The synthetic utility of this compound lies in its deprotonation by a strong base to form dimethylsulfoxonium methylide, a sulfur ylide. This ylide is a nucleophilic species that readily reacts with various electrophiles. The Corey-Chaykovsky reaction encompasses the reaction of this ylide with carbonyl compounds (aldehydes and ketones) to yield epoxides, and with α,β-unsaturated carbonyl compounds to afford cyclopropanes.[1][2]
The generation of the active methylene-transfer reagent, dimethylsulfoxonium methylide, is the initial and crucial step. This is typically achieved by treating this compound with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).[3][4]
Generation of Dimethylsulfoxonium Methylide.
Epoxidation of Aldehydes and Ketones
When dimethylsulfoxonium methylide reacts with an aldehyde or a ketone, it undergoes a nucleophilic addition to the carbonyl carbon. This addition forms a betaine (B1666868) intermediate. Subsequently, an intramolecular SN2 reaction occurs where the oxygen anion displaces the dimethyl sulfoxide (DMSO) leaving group, resulting in the formation of an epoxide.[5] This process is highly efficient for a wide range of aldehydes and ketones.[6]
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Diastereoselective Johnson–Corey–Chaykovsky trifluoroethylidenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Epoxide synthesis by sulfonium ylide addition [organic-chemistry.org]
- 6. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
The Corey-Chaykovsky Reaction: A Technical Guide to the Synthesis of Three-Membered Rings
The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1][2] This reaction, involving the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone, has become an indispensable tool for researchers, scientists, and drug development professionals.[2][3] Its significance lies in its ability to construct strained ring systems, often with high stereocontrol, which are key structural motifs in numerous natural products and pharmaceutical agents.[1][4] This technical guide provides an in-depth overview of the core principles of the Corey-Chaykovsky reaction, including its mechanism, scope, and detailed experimental protocols.
Core Principles and Mechanism
The fundamental transformation in the Corey-Chaykovsky reaction is the transfer of a methylene (B1212753) or substituted methylene group from a sulfur ylide to an electrophilic double bond.[5] The reaction is initiated by the generation of the sulfur ylide, typically in situ, through the deprotonation of a sulfonium (B1226848) or sulfoxonium salt with a strong base.[5][6]
The generally accepted mechanism proceeds through a two-step sequence:
-
Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbon of the carbonyl, imine, or the β-carbon of an α,β-unsaturated system.[2][7] This initial attack forms a betaine (B1666868) intermediate, a species containing both a negatively charged oxygen (or nitrogen) and a positively charged sulfur.[8]
-
Intramolecular Ring Closure: The negatively charged heteroatom in the betaine intermediate then acts as an internal nucleophile, attacking the carbon atom bearing the sulfonium or sulfoxonium group.[7] This intramolecular SN2 reaction results in the formation of the three-membered ring and the expulsion of a neutral dialkyl sulfide (B99878) or dialkyl sulfoxide (B87167) as a byproduct.[3][7]
A key distinction from the related Wittig reaction is the nature of the intermediate and the leaving group. In the Wittig reaction, the oxaphosphetane intermediate collapses to form a very stable phosphorus-oxygen double bond, leading to an alkene.[6] In the Corey-Chaykovsky reaction, the better leaving group ability of the sulfide or sulfoxide favors the intramolecular displacement to form the three-membered ring.[3]
Sulfur Ylides: The Heart of the Reaction
The choice of the sulfur ylide is crucial as it dictates the reactivity and, in many cases, the stereochemical outcome of the reaction. There are two main classes of sulfur ylides used:
-
Sulfonium Ylides (e.g., Dimethylsulfonium methylide): These are generally more reactive and less stable, requiring generation and use at low temperatures.[9] They are typically prepared from trimethylsulfonium (B1222738) halides.
-
Sulfoxonium Ylides (e.g., Dimethyloxosulfonium methylide, Corey's ylide): These are more stable and less reactive than their sulfonium counterparts.[9] This difference in reactivity can lead to different reaction outcomes. For instance, with α,β-unsaturated ketones, sulfonium ylides often favor 1,2-addition to the carbonyl group to form epoxides, while the less reactive sulfoxonium ylides tend to undergo 1,4-conjugate addition to yield cyclopropanes.[2][5]
The ylides can be unsubstituted (transferring a CH2 group) or substituted. Substituted ylides allow for the introduction of various functionalities into the three-membered ring.[6] The use of chiral sulfides to generate the ylides has been a major focus in the development of enantioselective Corey-Chaykovsky reactions.[6][10]
Scope of the Reaction and Substrates
The Corey-Chaykovsky reaction exhibits a broad substrate scope, tolerating a wide range of functional groups.[4]
Epoxidation of Aldehydes and Ketones
The synthesis of epoxides is the most common application of the Corey-Chaykovsky reaction.[2] It is applicable to a wide variety of aldehydes and ketones, including aliphatic, aromatic, and heterocyclic substrates.[11] The reaction with substituted ylides often proceeds with high diastereoselectivity, typically favoring the formation of trans-epoxides.[9]
Aziridination of Imines
The reaction of sulfur ylides with imines provides a direct route to aziridines.[2][12] This aza-Corey-Chaykovsky reaction is a valuable alternative to other aziridination methods.[13] The stereochemical outcome of the aziridination can be influenced by the nature of the imine and the ylide. For instance, the reaction of dimethylsulfonium methylide with chiral sulfinyl imines has been shown to produce chiral aziridines with high diastereomeric excess.[14] Interestingly, in some cases, such as with trifluoroethylidenation, a cis-selectivity for aziridination has been observed, in contrast to the trans-selectivity seen in epoxidation and cyclopropanation with the same ylide.[15][16]
Cyclopropanation of α,β-Unsaturated Carbonyl Compounds
As mentioned earlier, the reaction of sulfoxonium ylides with enones and other Michael acceptors typically results in the formation of cyclopropanes via a Michael-initiated ring closure (MIRC) mechanism.[6] This provides a powerful method for the synthesis of functionalized cyclopropane (B1198618) rings.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data for the Corey-Chaykovsky reaction, highlighting yields and stereoselectivities.
| Entry | Substrate (Ketone/Aldehyde) | Ylide Precursor | Base | Solvent | Product | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | Trimethylsulfoxonium (B8643921) iodide | La-Li3-BINOL complex | THF | 2-methyl-2-phenyloxirane | >99 | 97 | [3] |
| 2 | 2-Naphthyl methyl ketone | Trimethylsulfoxonium iodide | La-Li3-BINOL complex | THF | 2-methyl-2-(naphthalen-2-yl)oxirane | 97 | 96 | [3] |
| 3 | Cyclohexyl methyl ketone | This compound | La-Li3-BINOL complex | THF | 2-cyclohexyl-2-methyloxirane | 93 | 91 | [3] |
| 4 | Benzaldehyde | Chiral sulfide + MeI | KHMDS | Toluene | (R)-Stilbene oxide | 95 | 98 | [17] |
| 5 | Benzaldehyde | Chiral sulfide + Allyl bromide | CsOH·H2O | MTBE | (2R,3S)-2-phenyl-3-vinyloxirane | 85 | 96 | [10] |
| 6 | Cinnamaldehyde | Chiral sulfide + MeI | KHMDS | Toluene | (R,E)-2-styryloxirane | 92 | 97 | [17] |
| Entry | Substrate (Imine) | Ylide Precursor | Base | Solvent | Product | Yield (%) | de (%) | Reference |
| 1 | N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide | Trimethylsulfonium iodide | NaH | DMSO | 2-(4-methoxyphenyl)-1-tosylaziridine | 85 | >95:5 | [12] |
| 2 | (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide | Dimethylsulfonium methylide | in situ | THF | (R)-2-((R)-1-phenylethyl)aziridine | 84 | 95 | [14] |
| 3 | (R,E)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | Dimethylsulfonium methylide | in situ | THF | (R)-2-(4-chlorophenyl)aziridine | 75 | 94 | [14] |
| 4 | N-((E)-4-phenylbutylidene)aniline | Trimethylsulfonium iodide | NaH | DMSO | 1,2-diphenyl-5-azaspiro[2.4]heptane | 80 | - | [5] |
| Entry | Substrate (Enone) | Ylide Precursor | Base | Solvent | Product | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | Dimethylsulfoxonium methylide | La-Li3-(biphenyldiolate)3 | THF | trans-1,2-dibenzoylcyclopropane | 97 | 99 | [17] |
| 2 | (E)-4-phenylbut-3-en-2-one | Dimethylsulfoxonium methylide | La-Li3-(biphenyldiolate)3 | THF | trans-1-acetyl-2-phenylcyclopropane | 85 | 98 | [17] |
| 3 | Cyclohex-2-en-1-one | Dimethylsulfoxonium methylide | "Instant Methylide" | DMSO | Bicyclo[4.1.0]heptan-2-one | 80 | - | [18] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the Corey-Chaykovsky reaction. Below are representative protocols for epoxidation, aziridination, and cyclopropanation.
Protocol 1: Epoxidation of an Aldehyde
This protocol describes the epoxidation of an allyl cyclohexanone (B45756).[9]
Materials:
-
Trimethylsulfonium iodide (1.65 eq)
-
Dry Dimethyl sulfoxide (DMSO)
-
Allyl cyclohexanone (1.0 eq)
-
Potassium tert-butoxide (1.65 eq)
-
Ethyl ether
-
Water
-
Anhydrous Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a stirred solution of dry DMSO (25 mL), add trimethylsulfonium iodide (1.65 eq) and stir until the salt is completely dissolved.
-
Add the allyl cyclohexanone (7.15 mmol, 1.0 eq) to the solution.
-
Add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).
-
Stir the resulting solution at room temperature for 2 hours.
-
After 2 hours, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl ether.
-
Wash the combined organic phases with water and dry over anhydrous MgSO4.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired epoxide (88% yield).[9]
Protocol 2: Aziridination of an Imine (General Procedure)
This is a general protocol for the diastereoselective aziridination of N-tert-butanesulfinyl imines.[14]
Materials:
-
Trimethylsulfonium iodide (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous DMSO
-
Anhydrous THF
-
N-tert-butanesulfinyl imine (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMSO at room temperature, add trimethylsulfonium iodide (1.2 eq) in one portion.
-
Stir the mixture for 15 minutes, during which time it will become a clear solution.
-
Add anhydrous THF, followed by a solution of the N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF.
-
Stir the reaction at room temperature for the appropriate time (typically 1-3 hours, monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired aziridine.
Protocol 3: Cyclopropanation of an Enone ("Instant Methylide" Modification)
This protocol describes a simplified procedure for the cyclopropanation of enones.[18]
Materials:
-
α,β-Unsaturated ketone (enone) (1.0 eq)
-
This compound (1.2 eq)
-
Potassium tert-butoxide (or Sodium Hydride) (1.2 eq)
-
DMSO
Procedure:
-
Prepare a mixture of this compound (1.2 eq) and potassium tert-butoxide (1.2 eq). This mixture can be stored.
-
Dissolve the enone substrate (1.0 eq) in DMSO.
-
Add the premixed sulfoxonium salt-base mixture to the solution of the enone.
-
Stir the resulting mixture at room temperature for 1 hour or heat to approximately 60°C for 15 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction by adding water and extracting with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic phase, dry it, and concentrate it to obtain the crude cyclopropane, which is often pure enough for subsequent steps.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of the Corey-Chaykovsky reaction and a typical experimental workflow.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Enantioselective synthesis of 2,2-disubstituted terminal epoxides via catalytic asymmetric Corey-Chaykovsky epoxidation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Aziridine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 15. Diastereoselective Johnson–Corey–Chaykovsky trifluoroethylidenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric transformations from sulfoxonium ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05708A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Theoretical Insights into the Reactivity of Sulfoxonium Ylides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoxonium ylides are a class of highly versatile reagents in organic synthesis, prized for their unique reactivity that bridges the gap between stable phosphorus ylides and more reactive unstabilized sulfur ylides. Their ambiphilic nature, possessing both nucleophilic and electrophilic characteristics, allows them to participate in a wide array of chemical transformations, including cyclopropanations, epoxidations, and transition-metal-catalyzed cross-coupling reactions. This technical guide delves into the theoretical studies that have elucidated the reactivity of sulfoxonium ylides, providing a comprehensive overview of their electronic structure, stability, and the mechanistic pathways they undertake in key organic reactions. The insights are primarily drawn from computational chemistry, particularly Density Functional Theory (DFT), which has proven to be an invaluable tool in understanding and predicting the behavior of these fascinating chemical entities.
Core Concepts: Stability and Electronic Structure
The reactivity of a sulfoxonium ylide is intrinsically linked to its electronic structure and stability. Unlike their sulfonium (B1226848) counterparts, sulfoxonium ylides possess an additional oxygen atom attached to the sulfur, which significantly influences their properties. The stability of the carbanion in sulfoxonium ylides is attributed to two main factors:
-
Electrostatic Attraction: The positive charge on the sulfur atom electrostatically stabilizes the adjacent negative charge on the carbon atom.
-
Negative Hyperconjugation: There is a stabilizing interaction between the lone pair of the carbanion and the antibonding (σ*) orbital of the sulfur-oxygen bond.
Theoretical calculations have largely dismissed the older hypothesis of d-orbital participation in the stabilization of the ylide carbanion. The presence of the electron-withdrawing sulfoxonium group generally makes these ylides more stable and less reactive than sulfonium ylides. This difference in stability is a key determinant of their chemoselectivity in reactions with α,β-unsaturated carbonyl compounds, where sulfoxonium ylides preferentially undergo 1,4-addition (cyclopropanation) while less stable sulfonium ylides favor 1,2-addition (epoxidation).
Reaction Mechanisms: A Computational Perspective
Theoretical studies have been instrumental in mapping out the intricate mechanistic details of reactions involving sulfoxonium ylides. This section will explore some of the most significant findings.
The Corey-Chaykovsky Reaction
One of the most well-known applications of sulfur ylides is the Corey-Chaykovsky reaction, which is used to synthesize epoxides, cyclopropanes, and aziridines from carbonyls, enones, and imines, respectively.[1] The reaction proceeds through a nucleophilic addition of the ylide to the electrophile, forming a betaine (B1666868) intermediate, which then undergoes an intramolecular nucleophilic substitution to yield the three-membered ring and dimethyl sulfoxide (B87167) (DMSO) as a byproduct.
The chemoselectivity of sulfonium versus sulfoxonium ylides in this reaction is a classic example of how subtle changes in reagent stability can dictate the reaction outcome. Unstabilized sulfonium ylides are "harder" nucleophiles and react irreversibly at the "harder" electrophilic center of an enone (the carbonyl carbon), leading to epoxides. In contrast, the more stabilized, "softer" sulfoxonium ylides undergo a reversible 1,2-addition, allowing for the thermodynamically favored 1,4-conjugate addition to occur, which ultimately leads to cyclopropanes.
Transition-Metal-Catalyzed Reactions
In recent years, α-carbonyl sulfoxonium ylides have gained prominence as safe and versatile carbene precursors in transition-metal-catalyzed reactions.[2] They have a dual role, capable of acting as both a C-H activation substrate and a carbene precursor.[3][4]
A notable example is the ruthenium-catalyzed dehydrogenative annulation. DFT calculations have revealed a multi-step mechanism for this transformation:
-
C-H Activation: The reaction initiates with the C-H activation of the α-carbonyl sulfoxonium ylide, which is often the rate-determining step.[3][5]
-
Ru-Carbene Formation: The resulting intermediate then forms a ruthenium-carbene species.
-
Migratory Insertion: This is followed by the migratory insertion of another reactant molecule.
-
Reductive Elimination: The final step is a reductive elimination that yields the product and regenerates the catalyst.[3]
Theoretical studies have been crucial in understanding the relative reactivities of different ylides in these catalytic cycles. For instance, in a ruthenium-catalyzed dehydrogenative annulation involving both a phosphonium (B103445) ylide and a sulfoxonium ylide, DFT calculations showed that the phosphonium ylide is more reactive in the C-H activation step, while the sulfoxonium ylide is a better carbene precursor for the insertion step.[5]
Quantitative Data from Theoretical Studies
Computational studies provide valuable quantitative data that allows for a direct comparison of different reaction pathways and the reactivity of various species. The following tables summarize key energetic data from DFT calculations on sulfoxonium ylide reactions.
| Reaction | Ylide Type | Catalyst | Rate-Determining Step | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |
| Dehydrogenative Annulation | α-Carbonyl Phosphonium | Ru(II) | C-H Activation | 31.7 | [5] |
| Dehydrogenative Annulation | α-Carbonyl Sulfoxonium | Ru(II) | C-H Activation | 36.5 | [5] |
| C-H Bond Activation of 2-phenylpyridine | α-Carbonyl Sulfoxonium | Rh(III) | Protonation | Not explicitly stated as a single value | [6] |
| Reaction with Chalcone (Cyclopropanation Pathway) | Dimethylsulfoxonium methylide | None | DMSO Elimination | ~18 | [3] |
| Reaction with Chalcone (Epoxidation Pathway) | Dimethylsulfoxonium methylide | None | Oxirane Formation | ~25 | [3] |
Experimental Protocols: A Guide to Computational Methodology
The theoretical investigation of sulfoxonium ylide reactivity consistently employs a set of computational tools and protocols. Below is a generalized methodology based on the reviewed literature.
1. Software:
-
Gaussian program suite (e.g., Gaussian 16) is predominantly used for DFT calculations.
2. Density Functional Theory (DFT) Method:
-
Functional: The B3LYP hybrid functional is commonly used for geometry optimizations and frequency calculations. For more accurate energy calculations, the M06-2X functional is often employed as it better accounts for non-covalent interactions.
-
Basis Set: A combination of basis sets is typically used. For geometry optimizations, a double-zeta basis set like def2-SVP is common. For single-point energy calculations on the optimized geometries, a larger, quadruple-zeta basis set such as def2-TZVPP is used to obtain more accurate energies.
3. Solvation Effects:
-
The influence of the solvent is crucial and is generally modeled using a continuum solvation model, most commonly the Polarizable Continuum Model (PCM).
4. Computational Procedure:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to characterize them as either minima (no imaginary frequencies) or transition states (one imaginary frequency). The imaginary frequency of a transition state is visualized to confirm that it corresponds to the motion along the desired reaction coordinate.
-
Thermodynamic Corrections: The results of the frequency calculations are used to obtain thermodynamic corrections at a standard temperature and pressure (usually 298.15 K and 1 atm) to calculate Gibbs free energies.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product, an IRC calculation is often performed.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key mechanistic concepts in sulfoxonium ylide chemistry.
References
- 1. DSpace [cora.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. cris.unibo.it [cris.unibo.it]
- 4. edupublications.com [edupublications.com]
- 5. Comparison of Phosphonium and Sulfoxonium Ylides in Ru(II)-Catalyzed Dehydrogenative Annulations: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Epoxide Synthesis from Aldehydes and Ketones using Trimethylsulfoxonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of epoxides is a fundamental transformation in organic chemistry, providing versatile intermediates for the synthesis of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds. The Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert aldehydes and ketones into their corresponding epoxides, is a powerful and widely used method. This application note details the use of trimethylsulfoxonium (B8643921) iodide as a precursor to the reactive sulfur ylide, dimethylsulfoxonium methylide, for this purpose. The reaction is known for its high efficiency and stereoselectivity.[1] This document provides an overview of the reaction, detailed experimental protocols, and a summary of reaction outcomes with various substrates.
Reaction Principle
The Corey-Chaykovsky reaction involves the in situ generation of a sulfur ylide, dimethylsulfoxonium methylide, from trimethylsulfoxonium iodide by deprotonation with a strong base.[1][2] This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting betaine (B1666868) intermediate undergoes an intramolecular nucleophilic substitution to form the three-membered epoxide ring and dimethyl sulfoxide (B87167) (DMSO) as a byproduct.[1]
Applications in Synthesis
The epoxides synthesized via the Corey-Chaykovsky reaction are valuable building blocks in organic synthesis. They can undergo regioselective and stereoselective ring-opening reactions with various nucleophiles to introduce new functional groups and create complex stereocenters. This makes the reaction a key step in the total synthesis of many natural products and in the development of new pharmaceutical agents.
Data Presentation
The following tables summarize the quantitative data for the epoxidation of a variety of aldehydes and ketones using this compound.
Table 1: Epoxidation of Ketones
| Entry | Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzophenone | KOH | t-BuOH | 1 | RT | 97 | [3] |
| 2 | 4-Methylphenyl phenyl ketone | KOH | t-BuOH | 1 | RT | 95 | [3] |
| 3 | Acetophenone | KOH | t-BuOH | 2 | RT | 85 | [3] |
| 4 | 4-Chloroacetophenone | KOH | t-BuOH | 2 | RT | 82 | [3] |
| 5 | Cyclohexanone (B45756) | KOH | t-BuOH | 3 | RT | 78 | [3] |
| 6 | 2-Pentanone | KOH | t-BuOH | 4 | RT | 72 | [3] |
| 7 | Allyl cyclohexanone | KOt-Bu | DMSO | 2 | RT | 88 | [4] |
Table 2: Epoxidation of Aromatic Aldehydes
| Entry | Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde | KOH | t-BuOH | 2 | RT | 65 | [3] |
| 2 | 4-Chlorobenzaldehyde | KOH | t-BuOH | 2 | RT | 68 | [3] |
Note: Yields for aromatic aldehydes can be moderate under these specific conditions due to the competing Cannizzaro reaction.[3] Aliphatic aldehydes and α,β-unsaturated carbonyls may result in complex mixtures due to side reactions like aldol (B89426) condensation.[3]
Experimental Protocols
Protocol 1: General Procedure for the Epoxidation of Ketones and Aromatic Aldehydes[3]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium hydroxide (B78521) (crushed) (1.2 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a stir bar, add the aldehyde or ketone (1.0 mmol), this compound (1.2 mmol), and crushed potassium hydroxide (1.2 mmol).
-
Add tert-butanol (5 mL) to the flask.
-
Stir the mixture at room temperature for the time indicated in Tables 1 and 2.
-
After the reaction is complete (monitored by TLC), add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.
Protocol 2: Epoxidation of Allyl Cyclohexanone[4]
Materials:
-
Allyl cyclohexanone (7.15 mmol, 1.0 eq)
-
Trimethylsulfonium (B1222738) iodide (11.8 mmol, 1.65 eq)
-
Potassium tert-butoxide (11.8 mmol, 1.65 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (42 mL)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add trimethylsulfonium iodide (1.65 eq) and dry DMSO (25 mL). Stir until the salt is completely dissolved.
-
Add the allyl cyclohexanone (1.0 eq) to the solution.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).
-
Add the potassium tert-butoxide solution to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
Upon completion, add deionized water to the reaction mixture.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic phases with water and dry over anhydrous MgSO4.
-
Evaporate the solvent and purify the crude product by column chromatography to yield the desired epoxide (88% yield).[4]
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of Epoxide Synthesis.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Protocol for the In Situ Generation of Dimethyloxosulfonium Methylide for Epoxidation Reactions
Application Note
Introduction
Dimethyloxosulfonium methylide, often referred to as the Corey-Chaykovsky reagent, is a highly versatile sulfur ylide utilized in organic synthesis.[1][2][3] It is a key reagent in the Johnson-Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes from aldehydes, ketones, imines, and enones.[1] This protocol details the in situ generation of dimethyloxosulfonium methylide from its stable precursor, trimethyloxosulfonium iodide, and its immediate application in the epoxidation of carbonyl compounds. The in situ generation is crucial as the ylide itself is highly reactive and not typically isolated.[3][4]
Principle of the Method
The generation of dimethyloxosulfonium methylide is achieved through the deprotonation of trimethyloxosulfonium iodide using a strong base, most commonly sodium hydride, in an anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2][5][6] The resulting ylide is a nucleophilic methylene-transfer reagent that reacts readily with the electrophilic carbon of a carbonyl group.[2][3] The subsequent intramolecular nucleophilic attack by the resulting alkoxide forms a stable epoxide and dimethyl sulfoxide as a byproduct.[2][3] This method is particularly effective for the conversion of ketones and aldehydes to their corresponding epoxides (oxiranes).[1][5]
Applications
The primary application of this protocol is the synthesis of epoxides, which are valuable intermediates in the production of various pharmaceuticals and other fine chemicals.[7][8] The reaction is known for its high yields and diastereoselectivity.[1] Specific applications include the synthesis of terminal epoxides from methyl ketones, which can be further transformed into chiral tertiary alcohols.[7][8] The methodology has been employed in notable total syntheses, such as that of the chemotherapeutic drug paclitaxel (B517696) (Taxol) and the pesticide strychnine.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for the in situ generation of dimethyloxosulfonium methylide and a subsequent epoxidation reaction with cyclohexanone (B45756) as a representative substrate.
| Parameter | Value | Reference |
| Reagents for Ylide Generation | ||
| Trimethyloxosulfonium Iodide | 0.23 mole | [5] |
| Sodium Hydride (60% dispersion in oil) | 0.22 mole | [5] |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 250 mL | [5] |
| Substrate | ||
| Cyclohexanone | 0.2 mole | [5] |
| Reaction Conditions | ||
| Ylide Generation Temperature | Room Temperature | [5] |
| Ylide Generation Time | 45 minutes | [5] |
| Epoxidation Temperature | 55-60 °C | [5] |
| Epoxidation Time | 30 minutes | [5] |
| Product Yield | ||
| Methylenecyclohexane oxide | 67-76% | [5] |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[5]
Materials:
-
Trimethyloxosulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Petroleum ether (30-60 °C)
-
Substrate (e.g., cyclohexanone)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium chloride solution
-
Deionized water
Equipment:
-
Three-necked round-bottomed flask (500 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and outlet
-
Pressure-equalizing dropping funnel
-
Gooch tubing
-
Erlenmeyer flask (125 mL)
-
Oil bath
-
Separatory funnel
-
Vigreux column
-
Distillation apparatus
Procedure:
Part A: Generation of Dimethyloxosulfonium Methylide
-
Preparation of Sodium Hydride: In a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, add 8.8 g (0.22 mole) of sodium hydride (60% oil dispersion). Add 150 mL of petroleum ether to wash the mineral oil from the sodium hydride. Stir the suspension, allow the hydride to settle, and then carefully decant the petroleum ether. This washing step should be performed in a well-ventilated hood.
-
Solvent Addition: To the washed sodium hydride, add 250 mL of dry dimethyl sulfoxide.
-
Addition of Sulfoxonium Salt: Immediately fit the flask with a nitrogen inlet and outlet. Connect a piece of Gooch tubing to one of the necks, leading to a 125-mL Erlenmeyer flask containing 50.6 g (0.23 mole) of trimethyloxosulfonium iodide. Pass a gentle stream of dry nitrogen through the system.
-
With vigorous stirring, add the trimethyloxosulfonium iodide in portions over a period of 15 minutes. The reaction is mildly exothermic, and no external cooling is necessary.
-
Continue stirring the mixture at room temperature for an additional 30 minutes. The evolution of hydrogen gas should be complete by this time, indicating the formation of the ylide.
Part B: Epoxidation Reaction
-
Substrate Addition: Remove the Gooch tubing and replace it with a sealed, pressure-equalizing dropping funnel containing 19.6 g (0.2 mole) of the carbonyl substrate (e.g., cyclohexanone). Add the substrate to the ylide solution over a 5-minute period.
-
Reaction: Stir the reaction mixture for 15 minutes at room temperature.
-
Heating: Heat the mixture to 55-60 °C for 30 minutes using an oil bath.
-
Work-up: Pour the reaction mixture into 500 mL of cold water. Extract the aqueous phase with three 100-mL portions of diethyl ether.
-
Combine the ether extracts and wash them with 100 mL of water, followed by 50 mL of saturated aqueous salt solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the ether by distillation at atmospheric pressure through a 20-cm Vigreux column. The resulting crude product can be further purified by distillation under reduced pressure.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood as hydrogen gas is evolved during the deprotonation step.[5]
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with care and ensure all glassware is dry.
-
Dimethyl sulfoxide can be absorbed through the skin. Wear appropriate personal protective equipment, including gloves and safety glasses.
Diagrams
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Catalytic Asymmetric Synthesis of 2,2-Disubstituted Terminal Epoxides via Dimethyloxosulfonium Methylide Addition to Ketones [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cyclopropanation of Enones using Trimethylsulfoxonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of cyclopropane (B1198618) rings. This application note details the experimental procedure for the cyclopropanation of α,β-unsaturated ketones (enones) utilizing dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium (B8643921) iodide. This reaction, a powerful tool in synthetic and medicinal chemistry, proceeds via a conjugate 1,4-addition of the sulfur ylide to the enone, followed by an intramolecular nucleophilic substitution to furnish the cyclopropyl (B3062369) ketone.[1][2][3] The resulting cyclopropane motif is of significant interest in drug development, as it can impart unique conformational constraints and improve the metabolic stability of bioactive molecules.[2][4]
The use of dimethylsulfoxonium methylide, a stabilized sulfur ylide, selectively yields cyclopropanes from enones, in contrast to the epoxidation observed with the less stable dimethylsulfonium methylide.[1][5] This selectivity is attributed to the reversible 1,2-addition versus the irreversible 1,4-addition pathway, with the latter being kinetically and thermodynamically favored for the stabilized ylide.[1]
Reaction Mechanism and Workflow
The generally accepted mechanism for the Corey-Chaykovsky cyclopropanation of enones involves two key steps:
-
Generation of Dimethylsulfoxonium Methylide: Trimethylsulfoxonium iodide is deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the reactive sulfur ylide, dimethylsulfoxonium methylide.[3][5]
-
Cyclopropanation: The ylide then undergoes a 1,4-conjugate (Michael) addition to the α,β-unsaturated ketone.[3][5] This is followed by an intramolecular SN2 reaction, where the enolate intermediate displaces the dimethyl sulfoxide (B87167) (DMSO) leaving group to form the three-membered cyclopropane ring.[3]
The overall experimental workflow can be visualized as follows:
Caption: Experimental workflow for the cyclopropanation of enones.
Applications in Drug Development
Cyclopropyl groups are considered "bioisosteres" of vinyl and phenyl groups and can significantly influence the pharmacological properties of a molecule. Their incorporation can lead to:
-
Enhanced Potency: The rigid structure of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to stronger interactions with the biological target.
-
Improved Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to other functionalities, which can increase the drug's half-life.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can alter a compound's lipophilicity and solubility, which are critical for its pharmacokinetic profile.
Chalcones, a class of enones, are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The cyclopropanation of chalcones using the Corey-Chaykovsky reaction is a valuable strategy for generating novel derivatives with potentially enhanced therapeutic potential.[2] These modified chalcones have been shown to modulate various signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[2]
Experimental Protocols
Protocol 1: General Procedure for Cyclopropanation of Chalcones
This protocol is adapted from literature procedures for the cyclopropanation of chalcones.[2]
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Chalcone (B49325) derivative
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask, followed by the portion-wise addition of this compound (1.2 equivalents) at room temperature.
-
Stir the resulting suspension at room temperature for 1 hour. The solution should become clear, indicating the formation of the ylide.[2]
-
-
Cyclopropanation Reaction:
-
In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to 0 °C using an ice bath.
-
Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.[2]
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclopropyl chalcone.[2]
-
Protocol 2: Alternative Procedure using an Organic Base in Acetonitrile
This modified procedure offers an alternative to the use of sodium hydride and can be advantageous in terms of operational simplicity.[6][7]
Materials:
-
This compound
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or another suitable organic base
-
Anhydrous Acetonitrile (MeCN)
-
α,β-Unsaturated carbonyl compound (enone)
-
Diethyl ether
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a stirred solution of this compound (1.2 equivalents) and the organic base (e.g., TBD, 2.0 equivalents) in anhydrous acetonitrile, add a solution of the enone (1.0 equivalent) in anhydrous acetonitrile.[6]
-
-
Reaction Conditions:
-
Heat the reaction mixture at 60 °C under a nitrogen atmosphere for 2.5 hours or until completion as monitored by TLC.[6]
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® and wash the residue with diethyl ether.[6]
-
Remove the solvent from the filtrate in vacuo.
-
Purify the residue by silica column chromatography using an appropriate eluent (e.g., petroleum ether-ethyl acetate) to yield the pure cyclopropane.[6]
-
Data Presentation
The yields of cyclopropanation can vary depending on the substrate and reaction conditions. The following table summarizes representative yields for the cyclopropanation of various enones.
| Entry | Enone Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | (E)-Chalcone | MTBD | MeCN | 60 | 2.5 | 86 | [6] |
| 2 | (E)-1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one | MTBD | MeCN | 60 | 2 | 69 | [6] |
| 3 | Cyclohex-2-enone | KOH | (bmim)PF₆ | Room Temp | 2 | 95 | [8] |
| 4 | (E)-4-Phenylbut-3-en-2-one | NaH | DMSO | Room Temp | 1 | 75 | [9] |
| 5 | (E)-1,3-Diphenylprop-2-en-1-one | NaH | THF | Room Temp | 3 | 92 | [2] |
Signaling Pathways and Logical Relationships
The Corey-Chaykovsky reaction provides access to compounds that can modulate key cellular signaling pathways implicated in various diseases, particularly cancer. The logical relationship between the chemical synthesis and its potential biological application is outlined below.
Caption: Synthesis to biological application logical flow.
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
- 8. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
- 9. US4154952A - Process for the production of substituted cyclopropane derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Aziridines from Imines with Trimethylsulfoxonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines are valuable three-membered heterocyclic scaffolds that serve as versatile building blocks in organic synthesis and are key structural motifs in numerous biologically active compounds and pharmaceuticals. The synthesis of aziridines from imines using trimethylsulfoxonium (B8643921) iodide is a robust and widely employed method known as the Corey-Chaykovsky reaction. This reaction offers a powerful alternative to other aziridination methods, proceeding through the nucleophilic addition of a sulfur ylide to an imine, followed by intramolecular ring closure. This application note provides detailed protocols and data for the synthesis of aziridines from various imines, offering a practical guide for researchers in synthetic chemistry and drug development.
Reaction Principle
The Corey-Chaykovsky reaction for aziridination involves the in situ generation of dimethyloxosulfonium methylide, a sulfur ylide, from trimethylsulfoxonium iodide and a strong base, typically sodium hydride.[1][2] The ylide then acts as a nucleophile, attacking the electrophilic carbon of the imine. The resulting intermediate undergoes an intramolecular nucleophilic substitution, with the sulfonium (B1226848) group acting as a good leaving group, to form the three-membered aziridine (B145994) ring.[2][3] The reaction is known for its diastereoselectivity, often favoring the formation of trans-substituted aziridines.[3]
Mandatory Visualizations
Caption: Reaction mechanism for aziridine synthesis.
Caption: General experimental workflow for aziridination.
Experimental Protocols
Preparation of this compound
This compound can be synthesized from dimethyl sulfoxide (B87167) (DMSO) and iodomethane.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Iodomethane (Methyl Iodide)
-
Pressure vessel
-
Chloroform (for washing)
-
Water (for recrystallization)
Procedure:
-
In a pressure vessel, combine dimethyl sulfoxide (2 mL, 28.2 mmol) and methyl iodide (1.75 mL, 28.1 mmol).[4][5]
-
Seal the vessel and stir the mixture at 70 °C for 48 hours.[4][5]
-
Cool the reaction mixture to room temperature. A precipitate will have formed.
-
Filter the resulting precipitate and wash it with chloroform.
-
Recrystallize the solid from water and dry it under reduced pressure to yield clear, colorless crystals of this compound.[4]
Safety Note: Iodomethane is volatile and toxic and should be handled in a fume hood.
General Protocol for the Synthesis of Aziridines from Imines
This protocol describes a general procedure for the reaction of an N-sulfinyl imine with the ylide generated from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
N-sulfinyl imine
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a suspension of pentane-washed sodium hydride (3 equivalents, 60% in mineral oil) in anhydrous THF (2 mL), add this compound (3 equivalents).[6]
-
Stir the mixture at room temperature for 10 minutes, during which the cloudy suspension should become a clear solution, indicating the formation of the ylide.[6]
-
Add a solution of the N-sulfinyl imine (1 equivalent) in anhydrous THF (2 mL) dropwise to the ylide solution.[6]
-
Heat the reaction mixture to 80 °C and stir for 12 hours.[6]
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.
Data Presentation
The following table summarizes the results for the synthesis of various aziridines from the corresponding N-sulfinyl imines using the protocol described above.
| Entry | Aldehyde Precursor of Imine | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzaldehyde | N-sulfinyl-2-phenylaziridine | 85 | 76:24 |
| 2 | 4-Chlorobenzaldehyde | N-sulfinyl-2-(4-chlorophenyl)aziridine | 82 | 75:25 |
| 3 | 4-Methoxybenzaldehyde | N-sulfinyl-2-(4-methoxyphenyl)aziridine | 88 | 78:22 |
| 4 | 2-Naphthaldehyde | N-sulfinyl-2-(2-naphthyl)aziridine | 80 | 76:24 |
| 5 | Cinnamaldehyde | N-sulfinyl-2-styrylaziridine | 75 | 70:30 |
Note: Yields are for isolated, chromatographically pure material. Diastereomeric ratios were determined by 1H NMR analysis of the crude reaction mixture.[6]
Scope and Limitations
The Corey-Chaykovsky aziridination of imines is a versatile reaction applicable to a wide range of substrates.[3] It is particularly effective for imines bearing electron-withdrawing groups on the nitrogen atom, such as sulfinyl, sulfonyl, or phosphinoyl groups, which activate the imine towards nucleophilic attack.[7] The reaction generally proceeds with good to excellent yields.
A key consideration is the diastereoselectivity of the reaction. While often favoring the trans isomer, the level of selectivity can be influenced by the specific substrates and reaction conditions. For certain applications, achieving high diastereoselectivity may require optimization of the reaction parameters or the use of chiral auxiliaries on the imine or chiral catalysts to induce enantioselectivity.[8][9]
Conclusion
The synthesis of aziridines from imines using this compound is a highly effective and practical method for accessing these important heterocyclic compounds. The presented protocols and data provide a solid foundation for researchers to apply this methodology in their synthetic endeavors. The reaction's broad substrate scope and operational simplicity make it a valuable tool in the synthesis of complex molecules for academic research and drug discovery.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis of Chiral Aziridines through Decarboxylative Generation of Sulfur Ylides and their Reaction with Chiral Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope and limitations in sulfur ylide mediated catalytic asymmetric aziridination of imines: use of phenyldiazomethane, diazoesters and diazoacetamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective synthesis of diaryl aziridines using tetrahydrothiophene-based chiral sulfides as organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Corey-Chaykovsky Reaction in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Corey-Chaykovsky reaction is a powerful and versatile tool in organic synthesis for the formation of epoxides, aziridines, and cyclopropanes. This method, which involves the reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone, has proven invaluable in the construction of complex molecular architectures, particularly in the total synthesis of natural products and the development of novel pharmaceutical agents.[1][2] These application notes provide a detailed overview of the Corey-Chaykovsky reaction, its mechanism, and specific protocols for its application in the synthesis of complex molecules.
General Reaction Mechanism
The Corey-Chaykovsky reaction proceeds through the nucleophilic addition of a sulfur ylide to an electrophilic center. The choice of sulfur ylide—typically a sulfonium (B1226848) ylide (e.g., dimethylsulfonium methylide) or a sulfoxonium ylide (e.g., dimethyloxosulfonium methylide, also known as the Corey's reagent)—influences the reactivity and selectivity of the transformation.[3] The ylides are generally prepared in situ by treating a sulfonium or sulfoxonium salt with a strong base.[3]
The generally accepted mechanism involves the following key steps:
-
Ylide Formation: Deprotonation of a sulfonium or sulfoxonium salt using a strong base (e.g., NaH, n-BuLi) to generate the reactive sulfur ylide.[3]
-
Nucleophilic Attack: The sulfur ylide acts as a nucleophile and attacks the electrophilic carbon of the substrate (e.g., the carbonyl carbon of a ketone or aldehyde). This step is typically the rate-determining step.[4]
-
Intramolecular Cyclization: The resulting betaine (B1666868) intermediate undergoes an intramolecular SN2 reaction, where the negatively charged oxygen (or nitrogen) atom displaces the dialkyl sulfide (B99878) or dimethyl sulfoxide (B87167) leaving group to form the three-membered ring.[5]
Caption: General mechanism of the Corey-Chaykovsky epoxidation reaction.
Applications in Complex Molecule Synthesis
The Corey-Chaykovsky reaction has been instrumental in the total synthesis of numerous complex natural products and pharmaceutical compounds. Its ability to introduce strained three-membered rings with high stereocontrol makes it a valuable strategic tool.
Domino Corey-Chaykovsky Reaction for Spirocyclopropyl Oxindoles
A domino Corey-Chaykovsky reaction has been developed for the one-pot synthesis of spirocyclopropyl oxindoles from isatins, spiroepoxyoxindoles, or spiroaziridine oxindoles.[6] This method provides a direct and efficient route to these medicinally relevant scaffolds.
Caption: Workflow for the synthesis of spirocyclopropyl oxindoles.
To a suspension of trimethylsulfoxonium iodide (3.0 equiv.) in dry THF, sodium hydride (60% dispersion in mineral oil, 3.0 equiv.) is added portionwise at 0 °C under an inert atmosphere. The resulting mixture is stirred at room temperature for 1 hour. A solution of the corresponding isatin (1.0 equiv.) in dry THF is then added, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired spirocyclopropyl oxindole.[6][7]
Stereoselective Epoxidation in the Total Synthesis of Arenastatin A
The total synthesis of the cytotoxic cyclic depsipeptide, Arenastatin A, features a crucial stereoselective Corey-Chaykovsky epoxidation to install the epoxide moiety.[8] This step proceeds with high stereoselectivity, highlighting the utility of the reaction in complex settings with multiple stereocenters.
To a solution of the aldehyde precursor (1.0 equiv.) and a chiral sulfonium salt (1.2 equiv.) in CH2Cl2 at -78 °C is added a solution of phosphazene P2-Et (1.2 equiv.) in CH2Cl2. The reaction mixture is stirred at -78 °C for the specified time. The reaction is then quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash chromatography to yield the desired epoxide product.[8]
Application in Landmark Total Syntheses
The Corey-Chaykovsky reaction has been a key transformation in several landmark total syntheses, demonstrating its reliability and effectiveness.
-
Danishefsky's Total Synthesis of Taxol: In this celebrated synthesis, the Corey-Chaykovsky reagent (dimethyloxosulfonium methylide) was used to convert a ketone into an epoxide, which was a crucial intermediate for the construction of the oxetane (B1205548) D-ring of Taxol.[1][9]
-
Kuehne's Total Synthesis of Strychnine (B123637): The synthesis of the complex alkaloid strychnine by Kuehne and coworkers employed a Johnson-Corey-Chaykovsky reaction to form an epoxide from an aldehyde. This epoxide then underwent an in-situ intramolecular reaction with a tertiary amine to construct a key quaternary ammonium (B1175870) salt intermediate.[10]
Quantitative Data Summary
The following table summarizes quantitative data for selected applications of the Corey-Chaykovsky reaction in complex molecule synthesis.
| Substrate | Reagents | Product | Yield (%) | Diastereoselectivity/Enantioselectivity | Reference |
| Isatin Derivative | (CH3)3SO+I-, NaH, THF | Spirocyclopropyl Oxindole | 70-85 | N/A | [6] |
| Aldehyde Precursor for Arenastatin A | Chiral Sulfonium Salt, Phosphazene P2-Et, CH2Cl2 | Epoxide Intermediate | 81 | Complete Stereoselectivity | [8] |
| Kobusone (for diepoxide synthesis) | (CH3)3S+I-, KOtBu, DMF | Diepoxide Intermediate | 91 | High Stereoselectivity | [10] |
| Wieland-Miescher Ketone Derivative (for Taxol) | (CH3)2SO=CH2 | Epoxide Intermediate | High | N/A | [1][9] |
| Aldehyde Intermediate (for Strychnine) | (CH3)3S+I-, n-BuLi | Epoxide (in-situ cyclization) | N/A | N/A | [10] |
Concluding Remarks
The Corey-Chaykovsky reaction remains a cornerstone of modern organic synthesis. Its ability to generate valuable three-membered rings under relatively mild conditions and with high stereocontrol makes it an indispensable tool for the synthesis of complex molecules.[7] The examples provided in these application notes demonstrate the broad utility of this reaction in constructing intricate molecular architectures relevant to drug discovery and natural product synthesis. Further developments, including the use of chiral ylides for asymmetric transformations, continue to expand the scope and power of this remarkable reaction.[3]
References
- 1. Danishefsky_Taxol_total_synthesis [chemeurope.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 9. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 10. Strychnine total synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Stereoselective Synthesis of Epoxides Using Chiral Sulfur Ylides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of epoxides from carbonyl compounds utilizing chiral sulfur ylides. This powerful methodology, an asymmetric variant of the Corey-Chaykovsky reaction, offers a robust alternative to traditional olefin epoxidation strategies, enabling direct access to chiral epoxides with high levels of stereocontrol. The protocols detailed below focus on two prominent and highly effective classes of chiral sulfides: those derived from readily available natural products like limonene (B3431351) (isothiocineole) and camphor (B46023).
Introduction
The reaction of sulfur ylides with aldehydes and ketones to furnish epoxides is a cornerstone of modern organic synthesis.[1] The development of chiral, non-racemic sulfur ylides has transformed this reaction into a premier method for the asymmetric synthesis of epoxides, which are versatile chiral building blocks in the pharmaceutical and agrochemical industries.[2] The reaction proceeds through the nucleophilic attack of the sulfur ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. This intermediate then undergoes an intramolecular SN2 reaction to yield the epoxide and regenerate the chiral sulfide (B99878), allowing for catalytic cycles in some protocols.[3][4] The stereochemical outcome of the reaction is dictated by the structure of the chiral sulfide, which directs the facial selectivity of the ylide's approach to the carbonyl compound.
I. Limonene-Derived Chiral Sulfide: Isothiocineole
A significant advancement in this field was the development of isothiocineole, a chiral sulfide synthesized in a single step from inexpensive and readily available precursors: elemental sulfur and limonene.[5][6] This sulfide has demonstrated exceptional levels of stereocontrol in the epoxidation of a wide array of aldehydes.[7][8]
Data Presentation: Epoxidation using Isothiocineole-Derived Ylide
The following table summarizes the performance of the isothiocineole-derived benzylsulfonium salt in the asymmetric epoxidation of various aldehydes. The reaction consistently affords high yields and excellent diastereo- and enantioselectivities, particularly for aromatic and α,β-unsaturated aldehydes.
| Entry | Aldehyde | Product | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | Benzaldehyde (B42025) | Stilbene oxide | 95 | >95:5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorostilbene oxide | 92 | >95:5 | 99 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxystilbene oxide | 96 | >95:5 | 97 |
| 4 | 2-Naphthaldehyde | 2-(Naphthyl)oxirane | 94 | >95:5 | 98 |
| 5 | Cinnamaldehyde | Phenyl-vinyloxirane | 85 | >95:5 | 96 |
| 6 | Cyclohexanecarboxaldehyde | Cyclohexyl-phenyloxirane | 88 | 90:10 | 95 |
Data compiled from representative results reported in the literature.[6][7]
Experimental Protocols: Isothiocineole-Based Epoxidation
Protocol 1: Synthesis of (+)-Isothiocineole [9][10]
This protocol describes the multigram-scale synthesis of the chiral sulfide from (+)-limonene.
-
Materials:
-
(+)-Limonene
-
Elemental sulfur
-
γ-Terpinene
-
-
Procedure:
-
A mixture of (+)-limonene, elemental sulfur, and γ-terpinene is heated in a solvent-free reaction.
-
The reaction mixture is stirred at a specified temperature for several hours.
-
Upon completion, the crude product is purified by distillation to afford (+)-isothiocineole as a colorless oil.
-
Protocol 2: Preparation of the Benzylsulfonium Salt [9][11]
-
Materials:
-
(+)-Isothiocineole
-
Benzyl (B1604629) bromide
-
-
Procedure:
-
To a solution of (+)-isothiocineole in acetone is added benzyl bromide.
-
The mixture is stirred at room temperature until a precipitate is formed.
-
The sulfonium (B1226848) salt is collected by filtration, washed with cold acetone, and dried under vacuum.
-
Protocol 3: Asymmetric Epoxidation of Benzaldehyde (Representative Procedure) [6][7]
-
Materials:
-
Isothiocineole-derived benzylsulfonium salt
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
A suspension of the benzylsulfonium salt in anhydrous THF is cooled to the specified temperature (e.g., -78 °C).
-
A strong base (e.g., NaH or t-BuOK) is added portion-wise, and the mixture is stirred to generate the sulfur ylide.
-
A solution of benzaldehyde in anhydrous THF is added dropwise.
-
The reaction is stirred at the same temperature until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding epoxide.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.
-
II. Camphor-Derived Chiral Sulfides
Chiral sulfides derived from camphor are another well-established class of reagents for asymmetric epoxidation.[12] The rigid bicyclic framework of camphor provides an excellent scaffold for inducing high levels of stereoselectivity. Both exo and endo isomers of the sulfide can be prepared, often leading to opposite enantiomers of the epoxide product, which adds to the versatility of this system.[13]
Data Presentation: Epoxidation using Camphor-Derived Ylide
The following table showcases representative results for the asymmetric epoxidation of aldehydes using a camphor-derived benzylsulfonium salt. This system also provides high yields and excellent stereoselectivities.
| Entry | Aldehyde | Sulfide Isomer | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | Benzaldehyde | exo | 93 | >99:1 | 96 |
| 2 | 4-Nitrobenzaldehyde (B150856) | exo | 95 | >99:1 | 97 |
| 3 | 2-Furaldehyde | exo | 88 | >99:1 | 94 |
| 4 | Benzaldehyde | endo | 91 | >99:1 | 95 (opposite enantiomer) |
Data compiled from representative results reported in the literature.[12][14]
Experimental Protocols: Camphor-Based Epoxidation
Protocol 4: Synthesis of Camphor-Derived Chiral Sulfide [12]
-
Procedure:
-
Chiral sulfides are typically prepared in a two-step sequence starting from D-(+)-camphor.
-
The specific procedures involve the introduction of a thiol group and subsequent alkylation to yield the desired sulfide. Both exo and endo isomers can be selectively synthesized based on the chosen synthetic route.
-
Protocol 5: Asymmetric Epoxidation of 4-Nitrobenzaldehyde (Representative Procedure) [14]
-
Materials:
-
Camphor-derived benzylsulfonium salt (exo-isomer)
-
Potassium tert-butoxide (t-BuOK)
-
4-Nitrobenzaldehyde
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a cooled (-78 °C) solution of the camphor-derived sulfonium salt in anhydrous DCM, t-BuOK is added, and the mixture is stirred for a short period to generate the ylide.
-
A solution of 4-nitrobenzaldehyde in DCM is then added dropwise.
-
The reaction is maintained at low temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with water.
-
The product is extracted with DCM, and the combined organic layers are dried and concentrated.
-
Purification by column chromatography affords the pure epoxide.
-
Stereochemical purity is determined by chiral HPLC analysis.
-
III. Reaction Mechanisms and Workflows
The stereoselective synthesis of epoxides using chiral sulfur ylides follows a well-defined reaction pathway. The key steps are the formation of the sulfur ylide, its reaction with the carbonyl compound to form a betaine intermediate, and the subsequent ring closure to the epoxide.
Diagrams
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unraveling the mechanism of epoxide formation from sulfur ylides and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical and highly selective sulfur ylide-mediated asymmetric epoxidations and aziridinations using a cheap and readily available chiral sulfide: extensive studies to map out scope, limitations, and rationalization of diastereo- and enantioselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis of Isothiocineole and Application in Multigram-Scale Sulfur Ylide Mediated Asymmetric Epoxidation and Aziridination | Semantic Scholar [semanticscholar.org]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Large-Scale Synthesis of Epoxides with Trimethylsulfoxonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of epoxides is a fundamental transformation in organic chemistry, providing versatile intermediates for the production of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. The Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert aldehydes and ketones into their corresponding epoxides, is a powerful and widely employed method for this purpose.[1][2][3] This reaction is particularly valued for its high efficiency and stereoselectivity.[2][4]
Among the various reagents used to generate the requisite sulfur ylide, trimethylsulfoxonium (B8643921) iodide has emerged as a stable, easy-to-handle, and effective precursor, especially in large-scale industrial applications.[5][6] When treated with a strong base, trimethylsulfoxonium iodide forms dimethyloxosulfonium methylide, the reactive species that initiates the epoxidation.[1][7][8] These application notes provide detailed protocols for both laboratory and large-scale synthesis of epoxides using this compound, along with essential safety information and a summary of reaction scope and yields.
Reaction Mechanism and Workflow
The Corey-Chaykovsky reaction proceeds through a well-established mechanism involving the in-situ formation of a sulfur ylide, which then reacts with a carbonyl compound. The key steps are:
-
Ylide Formation: A strong base deprotonates the this compound to form the dimethyloxosulfonium methylide ylide.[3][9]
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[9]
-
Ring Closure: The resulting intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the dimethyl sulfoxide (B87167) (DMSO) leaving group to form the epoxide ring.[9]
A general overview of the reaction is depicted below:
Caption: General mechanism of the Corey-Chaykovsky reaction.
A typical experimental workflow for the laboratory-scale synthesis of epoxides using this compound is outlined below.
Caption: Laboratory-scale experimental workflow for epoxide synthesis.
Data Presentation: Reaction Scope and Yields
The Corey-Chaykovsky reaction using this compound is applicable to a wide range of aldehydes and ketones. The following table summarizes representative examples with their reaction conditions and corresponding yields.
| Entry | Substrate | Base (equivalents) | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| 1 | Cyclohexanone (B45756) | NaH (1.1) | DMSO | 1 | 55-60 | Methylenecyclohexane (B74748) oxide | 67-76 |
| 2 | Benzophenone | KOH (crushed) | t-Butanol | N/A | N/A | 2,2-Diphenyloxirane | 97 |
| 3 | 4-Methylphenyl phenyl ketone | KOH (crushed) | t-Butanol | N/A | N/A | 2-(4-Methylphenyl)-2-phenyloxirane | 95 |
| 4 | Acetophenone | KOH (crushed) | t-Butanol | N/A | N/A | 2-Methyl-2-phenyloxirane | 85 |
| 5 | 4-tert-Butylcyclohexanone | KOH (crushed) | t-Butanol | N/A | N/A | 4-tert-Butyl-1-oxaspiro[2.5]octane | 78 |
| 6 | Benzaldehyde | NaH | DMSO | N/A | RT | 2-Phenyloxirane | High |
| 7 | Allyl cyclohexanone | K-OtBu (1.65) | DMSO | 2 | RT | (Allyloxiran-2-yl)cyclohexane | 88 |
Note: "N/A" indicates that the specific data was not provided in the cited source. "RT" stands for room temperature.
Experimental Protocols
Laboratory-Scale Synthesis of Methylenecyclohexane Oxide[10]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (8.8 g, 0.22 mol)
-
This compound (50.6 g, 0.23 mol)
-
Cyclohexanone (19.6 g, 0.2 mol)
-
Anhydrous dimethyl sulfoxide (DMSO) (250 mL)
-
Petroleum ether (150 mL)
-
Ether
-
Saturated aqueous salt solution
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
Procedure:
-
In a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, add the sodium hydride dispersion and petroleum ether.
-
Stir the suspension, allow the hydride to settle, and then decant the petroleum ether. This step is to wash the mineral oil from the sodium hydride.
-
Add anhydrous DMSO (250 mL) to the washed sodium hydride.
-
Immediately fit the flask with a nitrogen inlet and outlet.
-
Under a gentle stream of dry nitrogen, add the this compound in portions over 15 minutes with stirring. The reaction is mildly exothermic.
-
Continue stirring for an additional 30 minutes after the addition is complete. Hydrogen evolution should be essentially complete at this point.
-
Add cyclohexanone (19.6 g, 0.2 mol) to the reaction mixture over a 5-minute period using a pressure-compensated dropping funnel.
-
After stirring for 15 minutes at room temperature, heat the reaction mixture to 55-60°C for 30 minutes using an oil bath.
-
Pour the reaction mixture into 500 mL of cold water and extract with three 100-mL portions of ether.
-
Combine the ether extracts and wash with 100 mL of water, then with 50 mL of saturated aqueous salt solution.
-
Dry the ether solution over anhydrous sodium sulfate, filter, and remove the ether by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to yield 15–17 g (67–76%) of methylenecyclohexane oxide as a colorless liquid.
Large-Scale Synthesis Considerations
Scaling up the Corey-Chaykovsky reaction requires careful consideration of heat management, reagent addition, and safety protocols. While specific, detailed public-domain protocols for multi-kilogram scale are scarce, the principles remain the same. The reaction has been successfully scaled to 20-70 kg.[10]
Key considerations for scale-up:
-
Reagent Handling: The use of sodium hydride, a flammable solid that reacts violently with water, requires specialized handling procedures at large scale, such as the use of pre-weighed soluble bags to minimize dust and exposure.
-
Thermal Management: The ylide formation can be exothermic. A reactor with efficient cooling is necessary to maintain the desired temperature and prevent runaway reactions.
-
Hydrogen Evolution: The reaction of sodium hydride with DMSO and any trace moisture generates hydrogen gas. The reactor must be equipped with adequate ventilation and pressure relief systems. Monitoring hydrogen evolution can also be a way to follow the reaction progress.
-
Byproduct Management: The reaction produces dimethyl sulfide (B99878) (DMS) as a byproduct, which is a volatile and malodorous compound.[10] Appropriate scrubbing and waste gas treatment systems are required.
-
Solvent Selection: While DMSO is a common solvent, alternative solvent systems may be considered for easier workup and purification at a large scale.
Safety and Handling
General Precautions:
-
The Corey-Chaykovsky reaction should be carried out in a well-ventilated fume hood.[11]
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Reagent-Specific Hazards:
-
This compound: Can cause skin and eye irritation. Handle with care.
-
Sodium Hydride: Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., nitrogen or argon). Mineral oil dispersions reduce the pyrophoric risk but still require careful handling.
-
Dimethyl Sulfoxide (DMSO): Can cause explosive reactions with acyl chlorides and may decompose explosively at its boiling point, a process catalyzed by acids and bases.[8]
-
Dimethyl Sulfide (DMS): The byproduct is a volatile, flammable liquid with a strong, unpleasant odor. It is an irritant.
Large-Scale Safety:
-
Dedicated Equipment: Use dedicated equipment for handling large quantities of sodium hydride to prevent cross-contamination.
-
Moisture Control: Rigorous exclusion of moisture is critical to prevent uncontrolled hydrogen release.
-
Controlled Addition: Reagents should be added at a controlled rate to manage heat generation and gas evolution.
-
Quenching: Any excess sodium hydride must be safely quenched at the end of the reaction. This is often done by the slow addition of a proton source, such as isopropanol (B130326) or a wet solvent.
Conclusion
The large-scale synthesis of epoxides using this compound is a robust and efficient method widely used in the chemical industry. By understanding the reaction mechanism, optimizing reaction conditions, and adhering to strict safety protocols, researchers and production chemists can effectively and safely implement this valuable transformation in their synthetic endeavors. The provided protocols and data serve as a guide for the successful application of the Corey-Chaykovsky reaction in both laboratory and industrial settings.
References
- 1. Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISSN 1520-586X (Online) | Organic process research & development | The ISSN Portal [portal.issn.org]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application of Trimethylsulfoxonium Iodide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfoxonium (B8643921) iodide (TMSOI) is a versatile and powerful reagent in organic synthesis, primarily utilized for the generation of dimethyloxosulfonium methylide, a key reactant in the Corey-Chaykovsky reaction. This reaction provides an efficient method for the formation of three-membered rings, namely epoxides, cyclopropanes, and aziridines, which are crucial structural motifs in a vast array of pharmaceutical compounds and natural products. The reaction's operational simplicity, functional group tolerance, and stereoselectivity make it an invaluable tool in the synthesis of complex pharmaceutical intermediates. This document provides detailed application notes, experimental protocols, and quantitative data for the use of trimethylsulfoxonium iodide in the synthesis of these important building blocks.
Key Applications
The primary application of this compound is as a precursor to dimethyloxosulfonium methylide (Corey's ylide), a stabilized sulfur ylide.[1][2][3][4] This ylide is typically generated in situ by treating this compound with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).[5][6] The resulting ylide then reacts with various electrophiles to yield three-membered ring systems.
Epoxidation of Carbonyl Compounds
The reaction of dimethyloxosulfonium methylide with aldehydes and ketones provides a reliable method for the synthesis of epoxides (oxiranes).[5][7][8] This transformation is a cornerstone of the Corey-Chaykovsky reaction and is widely used in the synthesis of pharmaceutical intermediates.[9][10] The reaction generally proceeds via a nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular SN2 reaction to form the epoxide ring and liberate dimethyl sulfoxide as a byproduct.[7][8]
General Reaction Scheme for Epoxidation
Caption: General scheme of the Corey-Chaykovsky epoxidation.
Table 1: Epoxidation of Various Carbonyl Compounds
| Entry | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | NaH | DMSO | RT | 2 | 88 | [7] |
| 2 | Benzaldehyde | NaH | DMSO | RT | - | High | [4] |
| 3 | Carvone | Trimethylsulfonium Iodide/KOtBu | DMF | 0 | - | 91 | [6] |
| 4 | Isatin derivative | NaH | DMSO | RT | 6 | 90 | [5] |
| 5 | Allyl cyclohexanone | KOtBu | DMSO | RT | 2 | 88 | [7] |
Cyclopropanation of α,β-Unsaturated Carbonyl Compounds
When dimethyloxosulfonium methylide reacts with α,β-unsaturated carbonyl compounds (enones), it preferentially undergoes a conjugate addition (1,4-addition) followed by intramolecular cyclization to afford cyclopropanes.[3][4] This is in contrast to less stabilized sulfur ylides which often favor 1,2-addition to the carbonyl group, leading to epoxides.[4] The formation of cyclopropanes is a valuable transformation in the synthesis of many natural products and pharmaceuticals, including pyrethroid insecticides.[11][12]
General Reaction Scheme for Cyclopropanation
Caption: General scheme of the Corey-Chaykovsky cyclopropanation.
Table 2: Cyclopropanation of Various α,β-Unsaturated Carbonyls
| Entry | Substrate | Base | Solvent | Temp. (°C) | Time | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| 1 | Symmetric tricyclic enone | KOtBu | DMSO | RT | - | 69 | - | [6] |
| 2 | Damascenolide intermediate | KOtBu | DMSO | RT | - | High | - | [6] |
| 3 | γ-Silyloxy-α,β-unsaturated phenyl ketone | NaH | DMF | -30 | 16 h | 97 | 9:1 | [13] |
| 4 | γ-Silyloxy-α,β-unsaturated 4-chlorophenyl ketone | NaH | DMF | -30 | 16 h | 91 | 9:1 | [13] |
| 5 | γ-Silyloxy-α,β-unsaturated 2-furyl ketone | NaH | DMF | -30 | 16 h | 88 | 7:1 | [13] |
Aziridination of Imines
The Corey-Chaykovsky reaction can also be extended to the synthesis of aziridines from imines.[3][5] This aza-Corey-Chaykovsky reaction is a powerful tool for the construction of nitrogen-containing three-membered rings, which are important scaffolds in medicinal chemistry.[2][14] The reaction of dimethyloxosulfonium methylide with N-sulfonyl or N-sulfinyl imines often proceeds with high diastereoselectivity, providing access to chiral aziridines.[2][14][15]
General Reaction Scheme for Aziridination
Caption: General scheme of the aza-Corey-Chaykovsky aziridination.
Table 3: Aziridination of Various Imines
| Entry | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | N-Sulfinyl imine | NaH | THF | 80 | 12 | - | 76:24 | [2] |
| 2 | N-tert-Butylsulfinylketimine | - | DMSO | - | - | up to 78 | >90% d.e. | [16] |
Experimental Protocols
Protocol 1: General Procedure for the Epoxidation of a Ketone
This protocol is a general guideline for the epoxidation of a ketone using this compound.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 - 1.5 eq) or Potassium tert-butoxide (1.1 - 1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Wash the sodium hydride with hexanes to remove the mineral oil and decant the solvent.
-
Add anhydrous DMSO or THF to the flask.
-
Add this compound in one portion.
-
Stir the resulting suspension at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear or milky white. This indicates the formation of the ylide.
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add a solution of the ketone in the same anhydrous solvent to the ylide solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.
Experimental Workflow for Epoxidation
Caption: A typical experimental workflow for Corey-Chaykovsky epoxidation.
Protocol 2: General Procedure for the Cyclopropanation of an α,β-Unsaturated Ketone
This protocol provides a general method for the cyclopropanation of enones.
Materials:
-
α,β-Unsaturated ketone (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottomed flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.
-
Add this compound and stir the mixture at room temperature for 45 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C).
-
Add a solution of the enone in anhydrous DMF.
-
Stir the reaction for the required time (e.g., 16 hours), monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the cyclopropyl (B3062369) ketone.[13]
Conclusion
This compound is an indispensable reagent for the synthesis of epoxides, cyclopropanes, and aziridines, which are key intermediates in the pharmaceutical industry. The Corey-Chaykovsky reaction, facilitated by the in situ generation of dimethyloxosulfonium methylide from this compound, offers a reliable and versatile method for the construction of these valuable three-membered rings. The provided application notes and protocols serve as a comprehensive guide for researchers and scientists in drug discovery and development to effectively utilize this powerful synthetic tool. The ability to control stereochemistry and the tolerance of a wide range of functional groups ensure the continued importance of this compound in the synthesis of complex, biologically active molecules.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis of Chiral Aziridines through Decarboxylative Generation of Sulfur Ylides and their Reaction with Chiral Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 11. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Synthesis of Pyrethroids. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Direct synthesis of chiral aziridines from N-tert-butyl-sulfinylketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Use of α-Chlorinated N-(tert-Butanesulfinyl)imines in the Synthesis of Chiral Aziridines [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Trimethylsulfoxonium Iodide in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsulfoxonium (B8643921) iodide is a versatile and indispensable reagent in modern organic synthesis, primarily utilized for the generation of dimethylsulfoxonium methylide, the Corey-Chaykovsky reagent. This sulfur ylide is highly effective for the diastereoselective methylenation of carbonyls and Michael acceptors, leading to the formation of epoxides and cyclopropanes, respectively. These three-membered rings are crucial building blocks in the construction of complex molecular architectures inherent to many natural products. This document provides detailed application notes and experimental protocols for the use of trimethylsulfoxonium iodide in the total synthesis of several notable natural products, supported by quantitative data and visual diagrams to illustrate reaction pathways and workflows.
Introduction
The Corey-Chaykovsky reaction, a cornerstone of synthetic organic chemistry, involves the reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone.[1] When this compound is treated with a strong base, it forms dimethylsulfoxonium methylide, a stabilized sulfur ylide.[2] This ylide reacts with ketones and aldehydes to furnish epoxides and with α,β-unsaturated carbonyl compounds to yield cyclopropanes.[2] The reaction's reliability, high yields, and stereoselectivity have made it a favored method for introducing three-membered rings in the intricate pathways of natural product total synthesis. This document details its application in the synthesis of (+)-methyl gummiferolate, linariophyllene C, (R)-curcuquinone, and (+)-6-epi-ophiobolin A.
Safety Information
This compound is a stable, crystalline solid. However, it should be handled with appropriate safety precautions. It may cause skin and eye irritation. Ingestion and inhalation should be avoided. It is also light-sensitive. Always consult the Safety Data Sheet (SDS) before use and handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reaction Mechanism
The utility of this compound lies in its ability to generate dimethylsulfoxonium methylide. The generally accepted mechanism for the Corey-Chaykovsky reaction involves the nucleophilic attack of the ylide on the electrophilic carbonyl carbon or the β-carbon of a Michael acceptor. This is followed by an intramolecular displacement of dimethyl sulfoxide (B87167) (DMSO) to form the corresponding epoxide or cyclopropane.
Caption: General mechanism of the Corey-Chaykovsky reaction.
Applications in Natural Product Total Synthesis
The Corey-Chaykovsky reaction employing this compound has been instrumental in the total synthesis of numerous complex natural products. Below are specific examples with detailed protocols.
Total Synthesis of (+)-6-epi-Ophiobolin A
In the total synthesis of the cytotoxic sesterterpene (+)-6-epi-ophiobolin A by Thach and Maimone, a key late-stage transformation involved a Corey-Chaykovsky epoxidation of a complex ketone intermediate.[3] This reaction proceeded with concomitant deprotection of an acetate (B1210297) group.[3]
Caption: Epoxidation in (+)-6-epi-Ophiobolin A synthesis.
Quantitative Data:
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| Tetracyclic Ketone (76) | This compound, n-BuLi | THF | -20 | 10 min | Epoxide Intermediate | 62 |
Experimental Protocol:
To a solution of this compound (2.5 equiv.) in THF at 0 °C is added n-butyllithium (2.5 equiv.) dropwise. The resulting mixture is stirred for 30 minutes at 0 °C to generate the ylide. The reaction is then cooled to -20 °C, and a solution of the tetracyclic ketone intermediate (76) (1.0 equiv.) in THF is added dropwise. The reaction mixture is stirred at -20 °C for 10 minutes. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.
Total Synthesis of Linariophyllene C
The total synthesis of linariophyllene C, a sesquiterpenoid, utilized a stereoselective Corey-Chaykovsky epoxidation of kobusone (B207897) as a key step to furnish a diepoxide intermediate.[2]
Caption: Diepoxidation in Linariophyllene C synthesis.
Quantitative Data:
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Product | Yield (%) | Diastereoselectivity |
| Kobusone (50) | This compound, KOtBu | DMF | 0 | Not Specified | Diepoxide (51) | 91 | High |
Experimental Protocol:
To a stirred suspension of potassium tert-butoxide (2.2 equiv.) and this compound (2.2 equiv.) in anhydrous DMF at 0 °C under an inert atmosphere is added a solution of kobusone (50) (1.0 equiv.) in anhydrous DMF. The reaction mixture is stirred at 0 °C until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by silica gel column chromatography to yield the diepoxide (51).[2]
Total Synthesis of (R)-Curcuquinone
The enantioselective formal synthesis of the sesquiterpene (R)-curcuquinone involved a double Corey-Chaykovsky reaction to construct a key oxetane (B1205548) intermediate from an acetophenone (B1666503) derivative.
Caption: Oxetane formation in (R)-Curcuquinone synthesis.
Quantitative Data:
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| Acetophenone Derivative (38) | This compound, t-BuOK | t-BuOH | 70 | 2 days | p-Methoxyphenyl Oxetane (39) | Not specified in abstract |
Experimental Protocol:
A mixture of the acetophenone derivative (38) (1.0 equiv.), this compound (2.5 equiv.), and potassium tert-butoxide (2.5 equiv.) in tert-butanol (B103910) is heated at 70 °C for 48 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the p-methoxyphenyl oxetane (39).
Total Synthesis of (+)-Methyl Gummiferolate
The first total synthesis of the tetracyclic diterpene (±)-methyl gummiferolate featured a Corey-Chaykovsky reaction for the construction of a key epoxide.
Caption: Epoxidation in (±)-Methyl Gummiferolate synthesis.
Quantitative Data:
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| Keto-alkene Intermediate | This compound, NaH | DMSO | Room Temp. | Not Specified | Epoxide Intermediate | High (not specified) |
Experimental Protocol:
To a solution of this compound (1.2 equiv.) in anhydrous DMSO under a nitrogen atmosphere is added sodium hydride (1.2 equiv., 60% dispersion in mineral oil). The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen ceases. A solution of the keto-alkene intermediate (1.0 equiv.) in anhydrous DMSO is then added dropwise, and the resulting solution is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is carefully quenched with ice-water and extracted with ethyl acetate. The combined organic layers are washed successively with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to give the desired epoxide.
Conclusion
This compound, through the generation of dimethylsulfoxonium methylide, provides a powerful and reliable method for the synthesis of epoxides and cyclopropanes. As demonstrated in the total syntheses of (+)-6-epi-ophiobolin A, linariophyllene C, (R)-curcuquinone, and (±)-methyl gummiferolate, the Corey-Chaykovsky reaction is a key strategic element for introducing structural complexity with high stereocontrol. The detailed protocols and data presented herein serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, highlighting the broad applicability and efficiency of this important reagent.
References
Application Notes and Protocols for the One-Pot Synthesis of Cyclopropanes from α,β-Unsaturated Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The cyclopropane (B1198618) motif is a crucial structural element in a wide array of natural products, pharmaceuticals, and agrochemicals. Its unique conformational properties and electronic nature impart significant biological activity to parent molecules. Consequently, the development of efficient and stereoselective methods for the synthesis of cyclopropanes is of paramount importance in organic chemistry and drug discovery. One-pot syntheses from readily available α,β-unsaturated esters offer an atom-economical and operationally simple approach to constructing these valuable three-membered rings. This document provides detailed application notes and experimental protocols for key one-pot methodologies for the synthesis of cyclopropanes from α,β-unsaturated esters and related unsaturated systems.
Method 1: Organocatalytic Asymmetric Cyclopropanation
This method details a highly enantioselective and diastereoselective one-pot synthesis of 2-formylcyclopropane derivatives from α,β-unsaturated aldehydes and bromomalonates, proceeding via a domino Michael/α-alkylation reaction catalyzed by a chiral amine.[1][2] This transformation constructs two new C-C bonds, two stereogenic centers, and a quaternary carbon center in a single operation.[2]
Logical Relationship: Organocatalytic Cyclopropanation Pathway
Caption: Organocatalytic cyclopropanation via an iminium-enamine cascade.
Quantitative Data Summary
| Entry | α,β-Unsaturated Aldehyde | Bromomalonate Ester | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Cinnamaldehyde | Diethyl bromomalonate | 91 | >25:1 | 96 |
| 2 | (E)-3-Phenyl-2-butenal | Diethyl bromomalonate | 80 | >25:1 | 99 |
| 3 | (E)-3-(4-Nitrophenyl)acrylaldehyde | Diethyl bromomalonate | 75 | 19:1 | 98 |
| 4 | (E)-3-(2-Naphthyl)acrylaldehyde | Diethyl bromomalonate | 80 | >25:1 | 99 |
| 5 | Crotonaldehyde | Diethyl bromomalonate | 60 | 9:1 | 93 |
Data compiled from studies by Rios and coworkers, and Córdova and coworkers.[3]
Experimental Protocol
Materials:
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Diethyl bromomalonate (1.2 equiv)
-
Chiral secondary amine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether) (20 mol%)
-
Triethylamine (B128534) (Et3N) or 2,6-Lutidine (1.0 equiv)
-
Chloroform (CHCl3), anhydrous
-
Sodium sulfate (B86663) (Na2SO4) or Magnesium sulfate (MgSO4), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 equiv) and the chiral secondary amine catalyst (20 mol%) in anhydrous chloroform, add triethylamine (1.0 equiv).
-
Add diethyl bromomalonate (1.2 equiv) to the mixture at room temperature.
-
Stir the reaction mixture for 3 to 24 hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with dichloromethane (B109758) or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched cyclopropane derivative.[3]
Method 2: Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction provides a powerful method for the cyclopropanation of α,β-unsaturated carbonyl compounds, including esters, using sulfur ylides.[4][5] The reaction typically involves the in situ generation of a sulfoxonium ylide, which then undergoes a conjugate addition to the enone system, followed by an intramolecular ring closure to form the cyclopropane ring.[4]
Experimental Workflow: Corey-Chaykovsky Reaction
Caption: One-pot Corey-Chaykovsky cyclopropanation workflow.
Quantitative Data Summary
| Entry | α,β-Unsaturated Substrate | Ylide Precursor | Base | Solvent | Yield (%) |
| 1 | Chalcone | Trimethylsulfoxonium iodide | NaH | DMSO | 88 |
| 2 | Cinnamaldehyde | This compound | NaH | DMSO | 91 |
| 3 | Ethyl Cinnamate | This compound | NaH | DMSO | 75 |
| 4 | Methyl Crotonate | This compound | t-BuOK | DMSO | 82 |
Yields are representative and can vary based on specific substrate and reaction conditions.
Experimental Protocol
Materials:
-
α,β-Unsaturated ester (e.g., ethyl cinnamate) (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous DMSO.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) to the DMSO.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 equiv) in one portion. The mixture will become a clear solution.
-
Stir for an additional 15 minutes at room temperature to ensure complete formation of the ylide.
-
Add the α,β-unsaturated ester (1.0 equiv) dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclopropyl (B3062369) ester.[4]
Method 3: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes, including α,β-unsaturated esters.[6][7] The reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which adds to the double bond in a stereospecific manner.[6][7]
Experimental Workflow: Simmons-Smith Reaction
Caption: One-pot Simmons-Smith cyclopropanation workflow.
Quantitative Data Summary
| Entry | α,β-Unsaturated Ester | Reagent System | Solvent | Yield (%) | Diastereoselectivity |
| 1 | Ethyl Crotonate | Zn-Cu, CH2I2 | Diethyl ether | 78 | N/A |
| 2 | Methyl Cinnamate | Zn-Cu, CH2I2 | Diethyl ether | 85 | N/A |
| 3 | Diethyl Fumarate | Et2Zn, CH2I2 | Dichloromethane | 90 | >95:5 (trans) |
| 4 | Diethyl Maleate | Et2Zn, CH2I2 | Dichloromethane | 88 | >95:5 (cis) |
Yields and selectivities are representative and can be influenced by the specific substrate and reaction conditions.
Experimental Protocol
Materials:
-
α,β-Unsaturated ester (1.0 equiv)
-
Zinc-copper couple (2.2 equiv)
-
Diiodomethane (CH2I2) (1.5 equiv)
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Activate the zinc-copper couple prior to use.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, suspend the zinc-copper couple (2.2 equiv) in anhydrous diethyl ether.
-
Add a solution of the α,β-unsaturated ester (1.0 equiv) in anhydrous diethyl ether to the suspension.
-
Add diiodomethane (1.5 equiv) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at reflux for 12-24 hours. Monitor the progress of the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the excess zinc.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropyl ester.[6]
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
- 1. One-pot organocatalytic domino Michael/alpha-alkylation reactions: direct catalytic enantioselective cyclopropanation and cyclopentanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting low yield in Corey-Chaykovsky epoxidation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with the Corey-Chaykovsky epoxidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What are the most common causes of low to no epoxide yield?
Low or no yield in a Corey-Chaykovsky epoxidation can stem from several factors, primarily related to the stability and reactivity of the sulfur ylide, the nature of the substrate, and the reaction conditions.
-
Inefficient Ylide Formation: The sulfur ylide is a crucial intermediate, and its inefficient generation is a primary reason for low yields. This can be due to:
-
Weak Base: The pKa of the sulfonium (B1226848) salt's α-proton is relatively high, requiring a strong base for deprotonation.[1][2] Weaker bases may not be sufficient to generate the ylide in adequate concentrations.
-
Moisture: The presence of water or other protic impurities can quench the strong base and the ylide.
-
Improper Temperature: Ylide formation is often conducted at low temperatures to prevent decomposition, especially for less stable sulfonium ylides.[3]
-
-
Ylide Instability: Unstabilized sulfur ylides, such as dimethylsulfonium methylide, are highly reactive and can decompose if not used in situ or if the reaction temperature is too high.[3]
-
Substrate-Related Side Reactions: The nature of the aldehyde or ketone substrate can lead to competing reactions that consume the starting material or the ylide.
-
Enolizable Ketones/Aldehydes: Substrates with acidic α-protons can undergo aldol (B89426) condensation under the basic reaction conditions.
-
Aldehydes without α-protons: Aromatic aldehydes can undergo the Cannizzaro reaction in the presence of a strong base.
-
α,β-Unsaturated Carbonyls: These substrates can undergo 1,4-conjugate addition (Michael addition) to yield cyclopropanes, especially with stabilized sulfoxonium ylides, instead of the desired 1,2-addition for epoxidation.[4][5]
-
-
Poor Solubility: The sulfonium salt or the substrate may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.
2. How can I improve the formation and stability of the sulfur ylide?
-
Choice of Base: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.[2][6] The choice of base can also be influenced by the solvent (see table below).
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or below) and maintain this temperature during the initial phase of the reaction.[3] For less reactive substrates, the temperature may be slowly increased.
-
In Situ Generation: Prepare and use the ylide immediately. Unstabilized ylides are not typically isolated due to their instability.[3]
3. My reaction is producing byproducts. How can I suppress them?
-
Aldol Condensation: For enolizable ketones and aldehydes, slowly add the substrate to the pre-formed ylide at low temperature. This keeps the concentration of the enolate low and favors the faster reaction with the ylide.
-
Cannizzaro Reaction: With aromatic aldehydes, using a slight excess of the ylide and keeping the reaction temperature low can favor epoxidation over the Cannizzaro reaction.
-
Cyclopropanation of Enones: To favor epoxidation over cyclopropanation with α,β-unsaturated carbonyls, use an unstabilized sulfonium ylide (e.g., dimethylsulfonium methylide) rather than a stabilized sulfoxonium ylide (e.g., dimethylsulfoxonium methylide).[4][7] The harder nature of the sulfonium ylide favors 1,2-addition to the carbonyl group.[7]
4. What is the difference between sulfonium and sulfoxonium ylides?
The choice between a sulfonium and a sulfoxonium ylide is critical for controlling the reaction's outcome.
-
Sulfonium Ylides (e.g., from Trimethylsulfonium (B1222738) Iodide): These are less stable and more reactive.[3] They are considered "harder" nucleophiles and tend to favor 1,2-addition to carbonyls, leading to epoxides .[4]
-
Sulfoxonium Ylides (e.g., from Trimethylsulfoxonium Iodide): These are more stable due to the electron-withdrawing sulfoxonium group.[8] They are "softer" nucleophiles and preferentially undergo 1,4-conjugate addition to α,β-unsaturated carbonyls, resulting in cyclopropanes .[5]
Data Presentation
Table 1: Comparison of Common Bases for Ylide Generation
| Base | Typical Solvent(s) | pKa of Conjugate Acid | Notes | Reported Yields |
| Sodium Hydride (NaH) | DMSO, THF, DMF | ~35 (H₂) | A strong, non-nucleophilic base. Requires careful handling (mineral oil dispersion).[6][9] | Good to excellent |
| Potassium tert-Butoxide (KOtBu) | DMSO, THF, t-BuOH | ~19 (t-BuOH) | A strong, sterically hindered base. Soluble in many organic solvents.[6] | Good to excellent |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | ~50 (Butane) | A very strong base and nucleophile. Can sometimes lead to byproducts.[1] | Variable |
| Potassium Hydroxide (KOH) | t-BuOH, DMSO | ~15.7 (H₂O) | Can be effective, especially with more acidic sulfonium salts. Often used as a crushed solid. | Moderate to good |
Table 2: Influence of Solvents on Reaction Outcome
| Solvent | Dielectric Constant | Key Characteristics | Impact on Reaction |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Aprotic, polar. Solubilizes sulfonium salts well. | Often the solvent of choice, promoting ylide formation and reaction.[3] |
| Tetrahydrofuran (THF) | 7.5 | Aprotic, less polar than DMSO. | Commonly used, but solubility of the sulfonium salt can be a limitation.[6] |
| Dimethylformamide (DMF) | 38.3 | Aprotic, polar. | An alternative to DMSO.[6] |
| tert-Butanol (t-BuOH) | 12.5 | Protic. | Can be used with certain bases like KOH. |
Experimental Protocols
Protocol 1: Synthesis of Trimethylsulfonium Iodide
This protocol describes the preparation of the sulfonium salt precursor for the ylide.
Materials:
-
Dimethyl sulfide (B99878)
-
Anhydrous diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dimethyl sulfide (1.0 eq) and iodomethane (1.0-1.1 eq).
-
The reaction is typically performed neat or in a minimal amount of a suitable solvent like acetone (B3395972) or acetonitrile.
-
Stir the mixture at room temperature. The reaction is exothermic, and a white precipitate of trimethylsulfonium iodide will form.[10]
-
The reaction time can vary from a few hours to overnight. Monitor the reaction by observing the formation of the precipitate.
-
Once the reaction is complete, collect the solid by filtration.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the trimethylsulfonium iodide under vacuum. The salt should be stored in a desiccator as it can be hygroscopic.
Protocol 2: Corey-Chaykovsky Epoxidation of a Ketone
This protocol provides a general procedure for the epoxidation of a ketone using in situ generated dimethylsulfonium methylide.
Materials:
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ketone substrate
-
Anhydrous diethyl ether or ethyl acetate (B1210297) (for extraction)
-
Saturated aqueous ammonium (B1175870) chloride solution (for quenching)
-
Brine
Procedure:
-
To a dry, three-necked, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq).[9]
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMSO to the flask to create a solution of the desired molarity (e.g., 0.5 M).
-
Slowly add trimethylsulfonium iodide (1.1 eq) to the sodium hydride suspension in DMSO at room temperature. The mixture will evolve hydrogen gas and become a clear to yellowish solution of the ylide. Stir for approximately 10-15 minutes after the gas evolution ceases.
-
Cool the ylide solution in an ice bath to 0 °C.
-
Dissolve the ketone (1.0 eq) in a minimal amount of anhydrous DMSO or THF and add it dropwise to the ylide solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates completion.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The reaction mechanism of the Corey-Chaykovsky epoxidation.
Caption: A workflow for troubleshooting low yields in the epoxidation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. 3.1. General Procedure A—Corey-Chaykovsky Epoxidation [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Diastereoselectivity in Cyclopropanation with Trimethylsulfoxonium Iodide
Welcome to the technical support center for optimizing diastereoselectivity in cyclopropanation reactions using trimethylsulfoxonium (B8643921) iodide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the cyclopropanation of α,β-unsaturated carbonyl compounds using dimethylsulfoxonium methylide generated from trimethylsulfoxonium iodide.
Issue 1: Low Diastereoselectivity (Poor trans/cis Ratio)
-
Potential Cause: Incomplete equilibration to the thermodynamically favored anti betaine (B1666868) intermediate before ring closure. The degree of reversibility of the initial nucleophilic addition is crucial for high diastereoselectivity.[1]
-
Troubleshooting Steps:
-
Temperature Modification: Lowering the reaction temperature can favor the kinetic product. Conversely, carefully increasing the temperature may promote the reversibility of the initial addition, allowing for equilibration to the more stable intermediate that leads to the trans product. However, be aware that higher temperatures can also lead to side reactions.
-
Solvent Choice: The polarity of the solvent can influence the stability of the intermediates. While DMSO is a common solvent for generating the ylide, exploring other polar aprotic solvents like DMF might alter the diastereoselectivity.[2] A less polar solvent may slow down the irreversible ring closure, allowing more time for equilibration.
-
Base Selection: The choice of base to generate the ylide can impact the reaction. While NaH is common, other bases like potassium tert-butoxide can be used.[3][4] The nature of the counter-ion can affect the aggregation and reactivity of the ylide.
-
Substrate Structure: Highly substituted or sterically hindered substrates may exhibit different diastereoselectivities.[5] While often not easily modifiable, understanding the steric and electronic properties of your substrate is key. For instance, bulky groups on the substrate may favor the formation of a specific diastereomer.
-
Issue 2: Poor Yield of Cyclopropane (B1198618) Product
-
Potential Cause: Competing side reactions, such as epoxidation (1,2-addition), or decomposition of the ylide.
-
Troubleshooting Steps:
-
Confirm Ylide Generation: Ensure the this compound is fully dissolved in the anhydrous solvent before adding the base. The ylide is typically generated in situ.[6] Incomplete ylide formation will lead to lower yields.
-
Anhydrous Conditions: The sulfur ylide is a strong base and is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Order of Addition: Typically, the ylide is generated first, and then the α,β-unsaturated carbonyl compound is added dropwise at a controlled temperature.[2] Adding the substrate before the ylide is fully formed can lead to undesired reactions.
-
Reaction Time: While some reactions are rapid, others may require longer reaction times for complete conversion. Monitor the reaction by TLC or another appropriate analytical technique to determine the optimal reaction time.
-
Issue 3: Formation of Epoxide Instead of Cyclopropane
-
Potential Cause: The reaction is proceeding via 1,2-addition to the carbonyl group rather than the desired 1,4-conjugate addition. While dimethylsulfoxonium methylide preferentially undergoes 1,4-addition to enones, certain substrates or conditions might favor epoxidation.[3][7]
-
Troubleshooting Steps:
-
Ylide Choice: Dimethylsulfoxonium methylide (from this compound) is known as a "stabilized" ylide and generally favors 1,4-addition to enones, leading to cyclopropanes.[3][6] In contrast, dimethylsulfonium methylide (from trimethylsulfonium (B1222738) iodide) is less stable and often favors 1,2-addition, leading to epoxides.[3] Ensure you are using the correct sulfoxonium salt.
-
Reaction Temperature: Lower temperatures generally favor the kinetic product, which can sometimes be the epoxide. Running the reaction at room temperature or slightly warmer might favor the thermodynamically controlled cyclopropanation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of diastereoselective cyclopropanation with this compound?
A1: The reaction, often referred to as the Corey-Chaykovsky reaction, proceeds through the following steps:
-
Ylide Formation: this compound is deprotonated by a strong base (e.g., NaH) in an aprotic solvent like DMSO to form dimethylsulfoxonium methylide.[3][6]
-
Nucleophilic Addition: The ylide acts as a nucleophile and undergoes a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated carbonyl compound.[6] This step is often reversible.
-
Intermediate Equilibration: The resulting intermediate can exist as two diastereomers (syn and anti betaines). The reversibility of the initial addition allows for equilibration to the thermodynamically more stable anti betaine.[1]
-
Ring Closure: An intramolecular nucleophilic attack by the enolate on the carbon bearing the sulfoxonium group occurs, displacing dimethyl sulfoxide (B87167) (DMSO) and forming the cyclopropane ring.[8] The stereochemistry of the product is determined by the conformation of the intermediate during this irreversible step. High trans diastereoselectivity is achieved when the ring closure from the anti betaine is significantly faster than from the syn betaine.[1]
Q2: Why does dimethylsulfoxonium methylide preferentially give cyclopropanes with enones, while dimethylsulfonium methylide gives epoxides?
A2: Dimethylsulfoxonium methylide is a more stabilized and "softer" nucleophile compared to dimethylsulfonium methylide.[1] According to Hard-Soft Acid-Base (HSAB) theory, the softer sulfoxonium ylide preferentially attacks the softer electrophilic site, which is the β-carbon of the enone (1,4-addition), leading to cyclopropanation.[1] The "harder" sulfonium (B1226848) ylide preferentially attacks the harder electrophilic carbonyl carbon (1,2-addition), resulting in epoxidation.[3] Furthermore, the initial 1,2-addition of the stabilized sulfoxonium ylide is often reversible, allowing the reaction to proceed via the irreversible and thermodynamically favored 1,4-addition pathway.[3][7]
Q3: What are the key factors to consider for optimizing the diastereomeric ratio (dr)?
A3: The key to high diastereoselectivity is to favor the formation of one diastereomeric intermediate over the other before the irreversible ring-closing step. The main factors are:
-
Reversibility of the initial addition: Conditions that allow the initial Michael addition to be reversible will permit equilibration to the most stable intermediate, which typically leads to the trans cyclopropane.[1]
-
Reaction temperature: Can influence the rates of both the forward and reverse initial addition, as well as the final ring closure.
-
Solvent: Affects the stability and solvation of the charged intermediates.
-
Base and counter-ion: Can influence the aggregation and reactivity of the ylide.
-
Steric hindrance: The steric bulk of the substrate can strongly influence which diastereomeric transition state is favored.
Quantitative Data Summary
The following table summarizes reported diastereomeric ratios (dr) and yields for selected cyclopropanation reactions using sulfoxonium ylides.
| Substrate Type | Ylide | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Aryl aldehydes, indane-1,3-diones, and vinyl sulfoxonium ylides | Vinyl sulfoxonium ylide | > 20:1 | 83-92 | [8] |
| β,γ-unsaturated ketoesters | Substituted sulfoxonium ylides | > 20:1 | 48-89 | [9][10] |
| Tethered bis-enones | Dimethylsulfoxonium methylide | up to 5:1 | 70-92 | [8] |
| Chiral N-tert-butanesulfinyl ketimino esters (for aziridination) | Dimethylsulfoxonium methylide | - | Moderate to Excellent | [8] |
| Enones | Dimethylsulfoxonium methylide | trans exclusively | Good to Excellent | [11] |
Key Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Cyclopropanation of an α,β-Unsaturated Ketone
This protocol is adapted from standard Corey-Chaykovsky reaction procedures.[2][4]
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.1 - 1.5 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) and stir until the salt is completely dissolved.
-
Cool the solution to a suitable temperature (e.g., 0-10 °C).
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.5 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for approximately 30-60 minutes, or until hydrogen evolution ceases. The formation of a clear solution indicates the generation of dimethylsulfoxonium methylide.
-
-
Cyclopropanation Reaction:
-
Dissolve the α,β-unsaturated ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO.
-
Cool the ylide solution to the desired reaction temperature (e.g., room temperature or as optimized).
-
Add the solution of the α,β-unsaturated ketone dropwise to the ylide solution over 15-30 minutes.
-
Stir the reaction mixture at the chosen temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclopropane.
-
Characterize the product and determine the diastereomeric ratio using NMR spectroscopy or other appropriate analytical methods.
-
Visualizations
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]
- 10. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
common side reactions of trimethylsulfoxonium iodide with enones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Corey-Chaykovsky reaction of trimethylsulfoxonium (B8643921) iodide with enones.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cyclopropanation of enones using trimethylsulfoxonium iodide.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | 1. Inactive Ylide: The sulfur ylide (dimethyloxosulfonium methylide) may not have formed efficiently. This can be due to impure this compound, wet solvent (DMSO), or an insufficiently strong or degraded base (e.g., old sodium hydride).[1] 2. Unreactive Enone: The enone substrate may be sterically hindered or electronically deactivated, making it a poor Michael acceptor. 3. Incorrect Reaction Temperature: The reaction may be too cold, leading to a very slow reaction rate. | 1. Reagent and Solvent Quality: Use freshly opened or properly stored this compound. Ensure DMSO is anhydrous. Use a fresh batch of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). For NaH, wash the mineral oil dispersion with dry hexanes before use.[1] 2. Check Substrate Reactivity: If possible, try the reaction with a more reactive enone (e.g., chalcone) to confirm the viability of the reagents and conditions. For unreactive enones, consider increasing the reaction temperature or using a more reactive ylide (though this may affect selectivity). 3. Optimize Temperature: While the ylide is often formed at room temperature, the addition of the enone and subsequent reaction are typically carried out at 0°C and then allowed to warm to room temperature.[1] For sluggish reactions, gentle heating (e.g., to 50-60°C) may be beneficial, but should be monitored carefully for side product formation. |
| Formation of Epoxide as a Major Byproduct | 1. Incorrect Ylide Precursor: Accidental use of a sulfonium (B1226848) salt (e.g., trimethylsulfonium (B1222738) iodide) instead of a sulfoxonium salt will favor epoxide formation.[2][3][4][5] 2. Reaction Kinetics vs. Thermodynamics: While sulfoxonium ylides strongly favor 1,4-addition to enones to give cyclopropanes (the thermodynamic product), 1,2-addition to the carbonyl group to form an epoxide is a competing and kinetically favored pathway.[2][4][5] Certain substrates or conditions might favor the kinetic product. | 1. Verify Reagents: Double-check that this compound is being used for cyclopropanation of enones.[2][6] 2. Optimize Reaction Conditions: Generally, the formation of the cyclopropane (B1198618) from the sulfoxonium ylide is an irreversible 1,4-addition, which is energetically favored over the reversible 1,2-addition that leads to the epoxide.[2][4] Allowing the reaction to proceed for a sufficient duration at a suitable temperature (e.g., room temperature) will favor the thermodynamic cyclopropane product. |
| Presence of Multiple Unidentified Byproducts | 1. Side Reactions of the Dimsyl Anion: When DMSO is used as the solvent with a strong base, the dimsyl anion (the conjugate base of DMSO) is formed.[7][8] This anion is a strong nucleophile and can undergo Michael addition to the enone, leading to byproducts.[9] 2. Polymerization: Enones, especially those that are highly reactive, can be prone to polymerization under basic conditions. 3. Complex Substrate Interactions: The substrate may have other functional groups that are not compatible with the strongly basic and nucleophilic reaction conditions. | 1. Control Stoichiometry and Addition: Use the stoichiometric amount of base required for ylide formation. Adding the enone solution slowly to the pre-formed ylide solution at a controlled temperature (e.g., 0°C) can help minimize side reactions with the dimsyl anion.[1] 2. Minimize Polymerization: Ensure efficient stirring and maintain a suitable reaction concentration. Slow addition of the enone can also help mitigate polymerization. 3. Substrate Compatibility: Protect sensitive functional groups on the enone substrate before subjecting it to the reaction conditions. |
| Difficulty in Product Purification | 1. Co-elution of Byproducts: Side products may have similar polarities to the desired cyclopropyl (B3062369) ketone, making chromatographic separation challenging. 2. Residual DMSO: DMSO is a high-boiling point solvent and can be difficult to remove completely. | 1. Optimize Chromatography: Use a high-resolution silica (B1680970) gel and carefully select the eluent system for column chromatography. Gradient elution may be necessary. Recrystallization of the purified product can further enhance purity. 2. Efficient DMSO Removal: After the aqueous workup, ensure thorough extraction with a suitable organic solvent. Washing the combined organic layers with brine can help remove residual DMSO. If necessary, a high-vacuum distillation or lyophilization can be employed to remove trace amounts of DMSO. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using this compound with enones?
A1: The most common competing reaction is the 1,2-addition of the sulfur ylide to the carbonyl group of the enone, which leads to the formation of an epoxide.[2][4][5] However, with this compound, the 1,4-conjugate addition to form the cyclopropane is generally the strongly favored, thermodynamic pathway.[2][4]
Q2: Can the dimsyl anion, formed from DMSO and a strong base, interfere with the reaction?
A2: Yes. The dimsyl anion is a potent nucleophile and can compete with the sulfur ylide in adding to the enone via a Michael addition.[7][8][9] This can lead to the formation of undesired byproducts. Careful control of stoichiometry and reaction conditions can minimize this side reaction.
Q3: What is the effect of the base on the reaction outcome?
A3: A strong, non-nucleophilic base is crucial for the efficient deprotonation of this compound to form the ylide. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.[10] The choice of base can influence the reaction rate and potentially the side product profile. It is important to use a high-quality, anhydrous base.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).[1] Spot the reaction mixture alongside the starting enone. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the progression of the reaction.
Q5: Are there any limitations to the types of enones that can be used?
A5: While the Corey-Chaykovsky cyclopropanation is quite general, highly sterically hindered enones may react slowly or not at all. Substrates with other base-sensitive functional groups may require protection prior to the reaction.
Data Presentation
Table 1: Typical Yields for the Cyclopropanation of Chalcones with this compound
The following table summarizes representative yields for the Corey-Chaykovsky cyclopropanation of various substituted chalcones.
| Substituent on Chalcone (B49325) | Product | Yield (%) | Reference |
| 4-Methoxy | 2-(4-Methoxyphenyl)-1-phenylcyclopropyl)methanone | 85-95 | Literature Consensus |
| 4-Chloro | 2-(4-Chlorophenyl)-1-phenylcyclopropyl)methanone | 80-90 | Literature Consensus |
| Unsubstituted | (2-Phenylcyclopropyl)(phenyl)methanone | 88-96 | Literature Consensus |
| 4-Nitro | 2-(4-Nitrophenyl)-1-phenylcyclopropyl)methanone | 75-85 | Literature Consensus |
Note: Yields are for isolated, purified products and can vary based on specific reaction conditions and scale.
Experimental Protocols
Detailed Protocol for the Cyclopropanation of Chalcone
This protocol describes the synthesis of (2-phenylcyclopropyl)(phenyl)methanone from chalcone using this compound.
Materials:
-
Chalcone
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Sulfur Ylide:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMSO to the flask, followed by the portion-wise addition of this compound (1.2 equivalents) at room temperature.
-
Stir the resulting mixture at room temperature for approximately 1 hour. The solution should become clear, indicating the formation of the dimethyloxosulfonium methylide ylide.[1]
-
-
Cyclopropanation Reaction:
-
In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to 0°C using an ice bath.
-
Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.[1]
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclopropyl ketone.[1]
-
Visualizations
Caption: Reaction pathways in the Corey-Chaykovsky reaction of enones.
Caption: Troubleshooting workflow for the Corey-Chaykovsky reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. adichemistry.com [adichemistry.com]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Anions involved in the initiation of the thermally induced S RN 1 reaction for α-arylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05156E [pubs.rsc.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
effect of base strength on Corey-Chaykovsky reaction outcome
Welcome to the technical support center for the Corey-Chaykovsky reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes by understanding the critical role of base strength.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Corey-Chaykovsky reaction?
A1: The base is essential for the deprotonation of the sulfonium (B1226848) or sulfoxonium salt to generate the reactive sulfur ylide in situ.[1][2][3][4][5] The choice and strength of the base can significantly impact the reaction's efficiency, selectivity, and overall success. Strong bases are typically required, with common examples including sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and n-butyllithium (n-BuLi).[1][4][6]
Q2: How does the choice of sulfur ylide precursor (sulfonium vs. sulfoxonium salt) affect the reaction outcome?
A2: The type of sulfur ylide precursor is a primary determinant of the reaction's chemoselectivity, particularly with α,β-unsaturated carbonyl compounds.
-
Sulfonium ylides (e.g., from trimethylsulfonium (B1222738) iodide) are generally less stable and more reactive. They tend to favor 1,2-addition to the carbonyl group, leading to the formation of epoxides .[7]
-
Sulfoxonium ylides (e.g., from trimethylsulfoxonium (B8643921) iodide, Corey's ylide) are more stabilized and exhibit a higher propensity for 1,4-conjugate addition to enones, resulting in cyclopropanes .[3][7][8]
Q3: Can I use a milder base for the Corey-Chaykovsky reaction?
A3: While strong bases are typical, a milder base such as potassium tert-butoxide may be sufficient if the sulfonium salt possesses protons that are significantly more acidic than those on a simple methyl group.[9][10] For example, benzylic protons on the sulfur ylide precursor are more acidic due to resonance stabilization and can be deprotonated with a less powerful base.[9][10]
Q4: My reaction is not proceeding, and I am recovering the starting material. What could be the issue?
A4: This issue can arise from several factors related to the base and reaction setup:
-
Insufficient Base Strength: The base may not be strong enough to deprotonate the sulfonium/sulfoxonium salt effectively. Consider switching to a stronger base (e.g., from t-BuOK to NaH or n-BuLi).
-
Base Quality: The base may have degraded due to improper storage. Use freshly opened or properly stored base. For instance, NaH should be washed to remove mineral oil if necessary, and t-BuOK should be protected from moisture.
-
Steric Hindrance: In cases of highly sterically hindered substrates or ylides, the reaction may not occur. In such instances, even testing a variety of bases like NaH, LDA, and potassium t-pentoxide might not yield the desired product.
-
Solvent Choice: The solvent plays a crucial role in the ylide formation and subsequent reaction. Common solvents include DMSO, THF, and DMF.[1] Ensure the chosen solvent is anhydrous and compatible with the base.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete ylide formation. | Switch to a stronger base (e.g., NaH or n-BuLi) to ensure complete deprotonation. Ensure anhydrous conditions as trace water will quench the ylide. |
| Side reactions, such as aldol (B89426) condensation. | Use of a non-nucleophilic, sterically hindered base like LDA might suppress side reactions. Alternatively, lower the reaction temperature. | |
| Ylide instability. | Generate the ylide at a low temperature and use it immediately. This is particularly important for less stable sulfonium ylides. | |
| Incorrect Product (e.g., cyclopropane (B1198618) instead of epoxide) | Incorrect choice of sulfur ylide. | For epoxidation of α,β-unsaturated carbonyls, use a sulfonium ylide. For cyclopropanation, a sulfoxonium ylide is preferred. |
| Poor Diastereoselectivity | Suboptimal base/counterion. | The choice of base can influence the stereochemical outcome. In one study, LiHMDS provided better diastereoselectivity than NaH or t-BuOK.[7] Experiment with different bases to find the optimal conditions for your substrate. |
| Formation of β-hydroxymethyl sulfide (B99878) byproduct | Use of n-BuLi/THF with certain sulfur ylides. | This byproduct can be significant under these conditions.[2] Consider switching to a different base-solvent combination, such as NaH in DMSO. |
Quantitative Data on Base Effect
The following table summarizes experimental data from various sources, illustrating how the choice of base can influence the yield and diastereoselectivity (dr) of the Corey-Chaykovsky reaction. Note that direct comparison should be made with caution as the substrates and reaction conditions may vary.
| Sulfonium/Sulfoxonium Salt | Substrate | Base | Solvent | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Trimethylsulfoxonium Iodide | Chiral tert-butanesulfinyl ketimine | NaH | DMF | Aziridine | 84 | 2:1 | [7] |
| This compound | Chiral tert-butanesulfinyl ketimine | t-BuOK | DMF | Aziridine | 63 | 1.7:1 | [7] |
| This compound | Chiral tert-butanesulfinyl ketimine | Cs2CO3 | DMF | Aziridine | 76 | 1.7:1 | [7] |
| This compound | Chiral tert-butanesulfinyl ketimine | LiHMDS | DMF | Aziridine | 65 | 3.5:1 | [7] |
| Trimethylsulfonium Iodide | Kobusone | KOtBu | DMF | Diepoxide | 91 | High stereoselectivity | [4] |
| Trimethylsulfonium Iodide | Aldehyde | t-BuLi | THF | Epoxide | 14.6 | N/A | [4] |
| Trimethylsulfonium Iodide | Intermediate 22 | NaH | DMSO/THF | Epoxide | 92 | N/A | [1] |
Experimental Protocols
General Protocol for Epoxidation using Potassium tert-Butoxide:
To a stirred suspension of trimethylsulfonium iodide (1.65 eq) in dry DMSO (25 mL), the carbonyl compound (1.0 eq) is added. A solution of potassium tert-butoxide (1.65 eq) in dry DMSO (17 mL) is then added dropwise. The resulting mixture is stirred at room temperature for 2 hours. Upon completion, water is added, and the mixture is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to afford the desired epoxide.[11]
General Protocol for Ylide Generation with Sodium Hydride:
In a flame-dried flask under an inert atmosphere, sodium hydride (1.1 eq) is suspended in anhydrous DMSO. Trimethylsulfonium iodide (1.1 eq) is added in one portion, and the mixture is stirred at room temperature until the evolution of hydrogen gas ceases (approximately 15-20 minutes), indicating the formation of the ylide. The reaction mixture is then cooled to the desired temperature, and a solution of the substrate in a suitable solvent (e.g., THF) is added dropwise. The reaction is monitored by TLC and quenched upon completion.
Visualizations
Caption: Logical relationship between base selection and reaction outcome.
Caption: Troubleshooting workflow for the Corey-Chaykovsky reaction.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides [mdpi.com]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Technical Support Center: Purification Strategies for Products from Corey-Chaykovsky Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of epoxides, cyclopropanes, and aziridines synthesized via the Corey-Chaykovsky reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for products of the Corey-Chaykovsky reaction?
A1: The two most prevalent and effective purification methods for products derived from the Corey-Chaykovsky reaction are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the most versatile and widely used method, particularly when dealing with liquid products or when separating mixtures with multiple components. It is highly effective for isolating epoxides, cyclopropanes, and aziridines from reaction byproducts and unreacted starting materials.
-
Recrystallization: This method is ideal for solid products and can yield highly pure crystalline material. It is often simpler and more cost-effective than chromatography if a suitable solvent system can be identified.
The choice between these methods depends on the physical state of the product (solid or liquid), the nature of the impurities, and the required scale of the purification.
Q2: How can I effectively remove the dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfide (B99878) (DMS) byproducts from my reaction mixture during workup?
A2: DMSO and DMS are common byproducts of the Corey-Chaykovsky reaction and can be efficiently removed during the aqueous workup. Due to their high water solubility, extensive washing of the organic layer is key. A detailed protocol for a general workup procedure is provided in the "Experimental Protocols" section. The fundamental principle involves diluting the reaction mixture with an organic solvent and washing it multiple times with water or brine to partition the DMSO/DMS into the aqueous phase. For stubborn emulsions or to further enhance removal, washing with a dilute lithium chloride (LiCl) solution can be effective.[1]
Q3: My epoxide product appears to be decomposing during purification by silica (B1680970) gel chromatography. What is happening and how can I prevent it?
A3: Epoxides can be sensitive to acidic conditions and may undergo ring-opening or rearrangement on standard silica gel, which is inherently acidic.[2] To prevent this decomposition, it is crucial to use deactivated silica gel or an alternative stationary phase.
-
Deactivated Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of triethylamine (B128534) (1-3%) or by pre-treating the silica gel with a specific percentage of water.[3][4] A detailed protocol for preparing deactivated silica gel is available in the "Experimental Protocols" section.
-
Alternative Stationary Phases: Alumina (neutral or basic) and Florisil® are excellent alternatives for the chromatography of acid-sensitive compounds.[5]
Q4: What are some typical solvent systems for flash chromatography of epoxides, cyclopropanes, and aziridines?
A4: The choice of solvent system (eluent) for flash chromatography depends on the polarity of the target compound. A good starting point is to use thin-layer chromatography (TLC) to determine a solvent system that provides a retention factor (Rf) of approximately 0.3 for your product.[6] Common solvent systems are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). For more polar products, a mixture of dichloromethane (B109758) and methanol (B129727) may be necessary.[7][8] Please refer to Table 2 for more specific recommendations.
Q5: When is recrystallization a suitable purification method, and what solvents are commonly used?
A5: Recrystallization is an excellent choice when your product is a solid at room temperature and when impurities have different solubility profiles.[9] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[10] Common single-solvent systems include ethanol, isopropanol, and ethyl acetate. For two-solvent systems, a common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point).[11] Common solvent pairs include ethyl acetate/hexanes, acetone/water, and methanol/diethyl ether.[1][12]
Data Presentation
Table 1: Common Byproducts and Removal Strategies in Corey-Chaykovsky Reactions
| Byproduct | Chemical Formula | Common Removal Method | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aqueous workup (multiple washes with water or brine)[1][13] | Highly water-soluble. |
| Dimethyl Sulfide (DMS) | (CH₃)₂S | Aqueous workup, evaporation (if volatile enough) | Volatile with a strong odor.[13] |
| Trimethylsulfonium Halide | (CH₃)₃S⁺X⁻ | Aqueous workup | The salt is highly soluble in water. |
| β-Hydroxymethyl Sulfide | Aqueous workup | A potential byproduct when using n-BuLi/THF.[14] | |
| Unreacted Aldehyde/Ketone/Imine | - | Flash column chromatography, recrystallization | Polarity will differ from the product. |
Table 2: Recommended Flash Chromatography Conditions for Corey-Chaykovsky Products
| Product Type | Starting Material Polarity | Recommended Solvent System (v/v) | Typical Rf* |
| Epoxide | Non-polar | Hexanes/Ethyl Acetate (9:1 to 4:1)[15] | 0.3 - 0.5 |
| Epoxide | Moderately Polar | Hexanes/Ethyl Acetate (4:1 to 1:1)[15] | 0.2 - 0.4 |
| Epoxide | Polar | Dichloromethane/Methanol (98:2 to 95:5)[8] | 0.2 - 0.4 |
| Cyclopropane | Non-polar | Hexanes or Petroleum Ether[16] | > 0.5 |
| Cyclopropane | Moderately Polar | Hexanes/Ethyl Acetate (19:1 to 9:1) | 0.3 - 0.6 |
| Aziridine (N-Tosyl) | Moderately Polar | Hexanes/Ethyl Acetate (9:1 to 4:1)[6] | 0.3 - 0.5 |
*Typical Rf values are approximate and highly dependent on the specific substrate. It is always recommended to optimize the solvent system using TLC.
Table 3: Common Recrystallization Solvents for Corey-Chaykovsky Products
| Product Type | Recommended Single Solvents | Recommended Solvent Pairs |
| Epoxides | Ethanol, Isopropanol, Ethyl Acetate | Ethyl Acetate/Hexanes, Acetone/Water |
| Cyclopropanes | Methanol, Ethanol | Dichloromethane/Hexanes, Toluene/Hexanes |
| Aziridines | Ethanol, Isopropanol | Ethyl Acetate/Hexanes, Methanol/Diethyl Ether |
Experimental Protocols
Protocol 1: General Workup Procedure to Remove DMSO/DMS
-
Quench the Reaction: Cool the reaction mixture to room temperature and slowly pour it into a separatory funnel containing water and the extraction solvent (e.g., diethyl ether, ethyl acetate). The volume of water should be at least 10 times the volume of DMSO used.[13]
-
Extract the Product: Shake the separatory funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Wash the Organic Layer: Wash the organic layer sequentially with water (3-5 times) and then with brine (1-2 times). This is the crucial step for removing residual DMSO.[17]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography of a Corey-Chaykovsky Product
-
Prepare the Slurry: In a beaker, add silica gel (or deactivated silica gel for epoxides) and the initial, least polar eluent. Stir to create a homogeneous slurry.
-
Pack the Column: Pour the slurry into the chromatography column and use gentle air pressure to pack the silica gel bed, ensuring there are no cracks or air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.
-
Elute the Column: Add the eluent to the column and apply gentle air pressure to begin the elution process. Collect fractions in test tubes or vials.
-
Monitor the Separation: Monitor the separation by collecting fractions and analyzing them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Preparation of Deactivated Silica Gel
Method A: Water Deactivation [3]
-
Weigh the required amount of silica gel into a round-bottom flask.
-
Add the desired amount of water (e.g., for 10% water deactivation, add 10 g of water to 90 g of silica gel).
-
Stopper the flask and shake or rotate on a rotary evaporator (without vacuum) for at least an hour to ensure the water is evenly distributed.
Method B: Triethylamine Deactivation [6]
-
Prepare the eluent for flash chromatography.
-
Add 1-3% (by volume) of triethylamine to the eluent.
-
Use this basic eluent to prepare the silica gel slurry and to run the column. This will neutralize the acidic sites on the silica gel in situ.
Protocol 4: Recrystallization of a Corey-Chaykovsky Product
-
Choose a Solvent: Select a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product at room temperature and at the solvent's boiling point.[10]
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the product just dissolves.[18]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[3]
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and allow them to dry completely.
Visualizations
Caption: General purification workflow for Corey-Chaykovsky reaction products.
Caption: Troubleshooting logic for poor separation during column chromatography.
References
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. amherst.edu [amherst.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. biotage.com [biotage.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. edu.rsc.org [edu.rsc.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Aziridine synthesis [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
preventing competitive Wittig-type rearrangement in sulfur ylide reactions
Welcome to the technical support center for sulfur ylide reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to prevent common side reactions, such as the competitive[1][2]-sigmatropic (Wittig-type) and Sommelet-Hauser rearrangements.
Frequently Asked Questions (FAQs)
Q1: My sulfur ylide reaction is yielding a rearranged product instead of the expected epoxide or cyclopropane. What is happening?
A1: You are likely observing a competitive sigmatropic rearrangement. Sulfur ylides, especially those with allylic or benzylic substituents, can undergo pericyclic rearrangements that compete with the desired nucleophilic addition (Corey-Chaykovsky reaction). The two most common rearrangements are:
-
[1][2]-Sigmatropic Rearrangement (Wittig-type): This is common for allylic sulfonium (B1226848) ylides. Instead of attacking an external electrophile (like a ketone), the ylide rearranges intramolecularly to form a new C-C bond, yielding a homoallylic sulfide (B99878).
-
Sommelet-Hauser Rearrangement: This is characteristic of benzylic sulfonium ylides. The rearrangement occurs through a dearomatized intermediate to yield an ortho-substituted benzyl (B1604629) sulfide.
The desired Corey-Chaykovsky reaction and these rearrangements are often in competition, and the outcome is highly dependent on the reaction conditions and the structure of the substrates.
Q2: What are the key factors that influence the competition between the desired reaction and rearrangement?
A2: Several factors dictate the reaction pathway. Understanding these is crucial for troubleshooting:
-
Ylide Structure & Stability:
-
Unstabilized Ylides (e.g., dimethylsulfonium methylide) are highly reactive and generally favor the rapid, often irreversible, formation of epoxides or cyclopropanes.[3] They are typically used at low temperatures.[3]
-
Stabilized Ylides (with an adjacent electron-withdrawing group) are less reactive. This lower reactivity can provide a larger kinetic window for rearrangement to occur, especially at higher temperatures.[4]
-
Allylic/Benzylic Ylides: The presence of an allyl or benzyl group on the sulfur atom is a structural prerequisite for[1][2]-sigmatropic or Sommelet-Hauser rearrangements, respectively.[5][6]
-
-
Temperature: This is one of the most critical parameters.
-
Low Temperatures (-78 °C to 0 °C) generally favor the desired epoxidation or cyclopropanation. The activation barrier for the bimolecular addition reaction is often lower than that for the intramolecular rearrangement.
-
Higher Temperatures (room temperature and above) provide the energy needed to overcome the activation barrier for rearrangement, often making it the dominant pathway.
-
-
Solvent: The choice of solvent can influence the stability and reactivity of the ylide and any intermediates.
-
Base: The base used to generate the ylide from the sulfonium salt can impact the reaction. Strong bases like NaH, n-BuLi, or KHMDS are typically used.[4][7] The presence of residual base can sometimes mediate side reactions.
Q3: How can I reliably prevent or minimize these rearrangement side reactions?
A3: To favor the desired Corey-Chaykovsky pathway, you should aim to make the initial nucleophilic addition as fast and efficient as possible while disfavoring the conditions that promote rearrangement.
-
Maintain Low Temperatures: Generate the ylide and perform the reaction at low temperatures (e.g., -78 °C). Allow the reaction to warm slowly only if necessary.
-
Choose the Right Ylide: If rearrangement is a problem, consider if a simpler, non-allylic or non-benzylic ylide can be used. If the transferring group must be allylic, steric hindrance on the sulfide can sometimes disfavor the transition state of the rearrangement.
-
Control Stoichiometry and Addition Order: Slowly add the electrophile (aldehyde/ketone) to the pre-formed ylide at low temperature. This ensures the ylide has an external substrate to react with immediately, minimizing its lifetime and the chance for intramolecular rearrangement.
-
Solvent Choice: Use anhydrous, polar aprotic solvents. THF is often a good starting point.
Troubleshooting Guide
Use the following flowchart to diagnose and solve issues with unwanted rearrangement products.
Caption: Troubleshooting flowchart for sulfur ylide rearrangements.
Competing Reaction Pathways
The diagram below illustrates the kinetic competition between the desired Corey-Chaykovsky epoxidation pathway and the undesired[1][2]-sigmatropic rearrangement for an allylic sulfur ylide.
Caption: Competing pathways in allylic sulfur ylide reactions.
Quantitative Data Summary
The selectivity of sulfur ylide reactions is highly dependent on the reaction conditions. The following tables summarize literature data on the impact of solvent and temperature on product distribution.
Table 1: Effect of Solvent on a Hemin-Catalyzed Rearrangement of a Benzyl Sulfonium Ylide [2]
| Entry | Benzyl Substituent | Solvent | [1][4]-Stevens Product Yield (%) | Sommelet-Hauser Product Yield (%) |
| 1 | 4-Me | CH₂Cl₂ | 85 | 0 |
| 2 | 4-Me | H₂O | 68 | 21 |
| 3 | 4-CN | CH₂Cl₂ | 15 | 75 |
| 4 | 4-CN | H₂O | 0 | 95 |
Data suggests that for electron-donating groups (4-Me), the[1][4]-Stevens rearrangement is favored, while strong electron-withdrawing groups (4-CN) favor the Sommelet-Hauser pathway. The use of water as a solvent also significantly promotes the Sommelet-Hauser rearrangement.[2]
Table 2: Effect of Temperature and Catalyst on a Rh(II)-Catalyzed[1][2]-Sigmatropic Rearrangement [1]
| Entry | Catalyst | Temperature (°C) | Yield of Rearranged Product (%) |
| 1 | Rh₂(OAc)₄ | 25 | 55 |
| 2 | Rh₂(OAc)₄ | 50 | 75 |
| 3 | Rh₂(OAc)₄ | 80 | 71 |
| 4 | Rh₂(esp)₂ | 50 | 90 |
| 5 | None | 50 | 13 |
Data shows that increasing temperature from 25 °C to 50 °C improves the yield of the rearrangement product, indicating it is a thermally promoted process. Catalyst choice also has a significant impact.[1]
Key Experimental Protocols
Protocol 1: General Procedure for Asymmetric Epoxidation with an Allylic Sulfonium Salt (Minimized Rearrangement)
This protocol is adapted from Aggarwal, et al. and is designed for high diastereoselectivity and enantioselectivity while minimizing rearrangement by using low temperatures and a specific chiral sulfide.[8]
Materials:
-
Chiral Sulfonium Salt (e.g., derived from isothiocineole)
-
Aldehyde
-
Base (e.g., LiHMDS, 1.0 M in THF)
-
Anhydrous Solvent (e.g., THF)
-
Anhydrous MgSO₄
Procedure:
-
To a stirred suspension of the allylic sulfonium salt (1.1 equivalents) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 equivalent) to the cold suspension.
-
Add LiHMDS (1.05 equivalents) dropwise to the reaction mixture over 5 minutes. The suspension should become a clear solution.
-
Stir the reaction at -78 °C. Monitor the reaction progress by TLC (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired epoxide.
Critical Notes:
-
Temperature Control: Maintaining the temperature at -78 °C during ylide formation and reaction is critical to suppress the[1][2]-sigmatropic rearrangement.
-
Anhydrous Conditions: All glassware should be oven-dried, and solvents must be anhydrous to prevent quenching the ylide and other side reactions.
-
Base Addition: Slow, dropwise addition of the base is important to maintain control over the reaction.
Protocol 2: Corey-Chaykovsky Epoxidation using Trimethylsulfonium (B1222738) Iodide
This is a classic procedure for methylene (B1212753) transfer to a carbonyl, where rearrangement is not a concern, but it serves as a baseline for sulfur ylide reactions.[3]
Materials:
-
Trimethylsulfonium iodide (or the corresponding bromide/chloride)
-
Aldehyde or Ketone
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO) or THF
Procedure:
-
Wash NaH (1.1 equivalents) with anhydrous hexanes to remove the mineral oil and carefully dry it under a stream of nitrogen.
-
Add anhydrous DMSO to the NaH in a flask under an inert atmosphere.
-
Add trimethylsulfonium iodide (1.1 equivalents) portion-wise to the NaH suspension. The mixture will evolve hydrogen gas and should be stirred until the evolution ceases (typically 30-60 minutes at room temperature), resulting in a solution of dimethylsulfonium methylide.
-
Cool the ylide solution to 0 °C in an ice bath.
-
Add a solution of the carbonyl compound (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully quench by pouring it into cold water.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or EtOAc).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hemin-catalyzed sulfonium ylide formation and subsequently reactant-controlled chemoselective rearrangements - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A leap forward in sulfonium salt and sulfur ylide chemistry [html.rhhz.net]
- 7. Regioselective benzannulation of allylic sulfur ylides with ynones: a rapid access to substituted thioanisoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Challenges of Sterically Hindered Ketones in Epoxidation Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Corey-Chaykovsky reaction, a cornerstone in the synthesis of epoxides, often presents significant challenges when applied to sterically hindered ketones. The diminished reactivity of these substrates can lead to slow reaction rates, low yields, and the formation of undesired byproducts. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues, enabling researchers to optimize the reaction of trimethylsulfoxonium (B8643921) iodide with sterically demanding ketones.
Troubleshooting Guide: Improving Reaction Rates and Yields
Researchers encountering difficulties with the epoxidation of sterically hindered ketones can consult the following table for common issues, potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very slow reaction | 1. Steric hindrance: The bulky nature of the ketone prevents the approach of the sulfur ylide.[1][2][3] 2. Insufficiently reactive ylide: Dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide) is more stable and less reactive than dimethylsulfonium methylide.[2] 3. Inappropriate base: The chosen base may not be strong enough to efficiently generate the ylide. | 1. Increase reaction temperature: Carefully raise the temperature, but monitor for byproduct formation (see below). 2. Use a more reactive ylide: Consider using dimethylsulfonium methylide, which is known to be more reactive with deactivated ketones.[2] 3. Select a stronger base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used to deprotonate the sulfonium (B1226848) salt.[4] For particularly stubborn cases, stronger bases like butyllithium (B86547) (BuLi) can be employed, though chemoselectivity may be a concern.[4] |
| Low yield of the desired epoxide | 1. Competing side reactions: With sterically hindered ketones, especially at higher temperatures and with excess base, a competing reaction involving enolization of the ketone can occur, leading to the formation of cyclopropyl (B3062369) ketones.[1][2][3] 2. Ylide instability: The sulfur ylide can decompose over time, especially at elevated temperatures. | 1. Optimize reaction conditions: Carefully control the stoichiometry of the base and the reaction temperature to minimize enolization. It is often a delicate balance between increasing the rate and avoiding side reactions. 2. In situ generation of the ylide: Generate the ylide in the presence of the ketone to ensure it reacts as it is formed. |
| Formation of cyclopropyl ketone byproduct | Enolization of the ketone: An excess of a strong base can deprotonate the α-carbon of the ketone, leading to an enolate. The sulfur ylide can then react with the enolate, ultimately forming a cyclopropyl ketone.[1][2][3] | 1. Use a less basic system if possible: Explore if a milder base can still facilitate the reaction, albeit at a slower rate. 2. Control stoichiometry: Use a stoichiometric amount of base relative to the this compound. 3. Lower the reaction temperature: This can help to disfavor the enolization pathway. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a sterically hindered ketone so slow?
A1: The primary reason for the slow reaction rate is steric hindrance. The bulky groups on the ketone impede the nucleophilic attack of the sulfur ylide on the carbonyl carbon.[1][3] This increases the activation energy of the reaction, thus slowing it down. Highly congested ketones may be completely unreactive under standard Corey-Chaykovsky conditions.[1]
Q2: Can I just increase the temperature to speed up the reaction?
A2: While increasing the temperature can increase the reaction rate, it must be done with caution. For sterically hindered ketones, elevated temperatures, especially in the presence of excess base, can promote a side reaction that leads to the formation of cyclopropyl ketones instead of the desired epoxide.[1][2][3] It is crucial to find an optimal temperature that accelerates the epoxidation without significantly promoting side reactions.
Q3: What is the difference between using this compound and trimethylsulfonium (B1222738) iodide?
A3: this compound generates a more stable and less reactive sulfur ylide (dimethylsulfoxonium methylide) compared to the ylide generated from trimethylsulfonium iodide (dimethylsulfonium methylide).[2] For challenging substrates like sterically hindered ketones, the more reactive dimethylsulfonium methylide is often more effective.[2]
Q4: Which base is best for this reaction?
A4: The choice of base is critical. Strong, non-nucleophilic bases are required to deprotonate the sulfonium salt to form the ylide. Commonly used and effective bases include sodium hydride (NaH) and potassium tert-butoxide (t-BuOK).[4] The selection may depend on the specific substrate and solvent system.
Q5: Are there any alternative methods to improve the reaction rate?
A5: While the core components of the Corey-Chaykovsky reaction are the sulfonium salt, base, and solvent, some reports suggest that reaction conditions can be further optimized. For certain applications, the use of microwave irradiation has been shown to accelerate organic reactions, although specific studies on its application to improve the rate of the Corey-Chaykovsky reaction with sterically hindered ketones are not widely reported.[5]
Experimental Protocols
General Procedure for the Epoxidation of a Sterically Hindered Ketone
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.1 to 1.5 equivalents) to anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
To this suspension, add a strong base such as sodium hydride (1.1 to 1.5 equivalents) portion-wise at room temperature.
-
The mixture is typically stirred for 1-2 hours at room temperature, during which time the evolution of hydrogen gas should cease, and a clear or slightly cloudy solution of the ylide is formed.
-
Reaction with the Ketone: Dissolve the sterically hindered ketone (1 equivalent) in a minimal amount of anhydrous DMSO or another suitable solvent like THF.
-
Add the ketone solution dropwise to the prepared ylide solution at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to several days depending on the reactivity of the ketone.
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired epoxide.
Visualizing the Reaction Pathway
The following diagram illustrates the intended reaction pathway versus the potential side reaction that can occur with sterically hindered ketones.
This guide provides a framework for addressing the challenges associated with the Corey-Chaykovsky reaction of sterically hindered ketones. By systematically troubleshooting and optimizing reaction conditions, researchers can improve the efficiency of this powerful transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. researchgate.net [researchgate.net]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 5. Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles [mdpi.com]
minimizing byproduct formation in aziridination reactions
Technical Support Center: Aziridination Reactions
Welcome to the Technical Support Center for Aziridination Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing byproduct formation and optimizing reaction outcomes. Here you will find answers to frequently asked questions, detailed troubleshooting guides, comparative data, and key experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in transition-metal-catalyzed aziridination reactions?
A1: Byproduct formation is a common challenge in aziridination. The type and amount of byproduct depend heavily on the substrate, catalyst, nitrene source, and reaction conditions. The most frequently encountered byproducts include:
-
Enamines/Imines: These often arise from a competing 1,2-hydride or 1,2-aryl shift in a zwitterionic intermediate, followed by tautomerization.[1] They are particularly common in reactions involving Lewis acids or certain metal catalysts.
-
Allylic C-H Amination/Insertion Products: This is a major competing pathway, especially for substrates with accessible allylic C-H bonds. The selectivity between aziridination and C-H amination can be influenced by the catalyst choice and the electronic state (singlet vs. triplet) of the nitrene intermediate.[2][3]
-
Carbene Dimers: In reactions that proceed via a metallocarbene or a free carbene-like intermediate (e.g., from diazo compounds), the dimerization of this intermediate to form an olefin is a common side reaction.[4]
-
Catalyst-Related Byproducts (e.g., Metallotetrazenes): In some systems, particularly with iron catalysts and organic azides, the metal-imide intermediate can react with a second equivalent of the azide (B81097) to form a stable metallotetrazene, which is a catalytic dead end.[5]
-
Olefin Dimerization/Oligomerization: Lewis acid catalysts or highly reactive intermediates can sometimes promote the polymerization or dimerization of the starting alkene.[6]
Q2: How does the choice of nitrene precursor influence byproduct formation?
A2: The nitrene precursor is critical in controlling the reaction pathway.
-
Iminoiodinanes (e.g., PhI=NTs): These are widely used and are effective with various catalysts (Cu, Rh, Fe).[7][8] However, the PhI byproduct can sometimes complicate purification. The nature of the sulfonyl group (e.g., Ts, Ns) can affect reactivity and selectivity.
-
Organic Azides (R-N₃): Often used in iron- or ruthenium-catalyzed systems. A key challenge is the potential for the catalyst's metal-imide intermediate to react with another azide molecule, forming an inactive metallotetrazene complex. Using sterically bulky organic azides can disfavor this side reaction.[5]
-
O-(Sulfonyl)hydroxylamines: These reagents are advantageous as they do not generate explosive or interfering byproducts and can often be used for direct N-H or N-Me aziridination without the need for a base.[9]
-
Dioxazolones: These can serve as nitrene precursors, but selectivity issues between aziridination and C-H amination can be a challenge.[10]
Q3: What is the role of the catalyst's metal and ligand in controlling selectivity?
A3: The catalyst is the primary tool for controlling selectivity.
-
Metal Center: Different metals favor different pathways. Rhodium catalysts are often highly efficient but their selectivity can be sterically dictated.[3] Copper catalysts are widely used and versatile, with their reactivity influenced by the ligand and counter-ion.[8][11] Iron porphyrin complexes are also robust catalysts.[7] Silver catalysts show tunable selectivity between aziridination and C-H amination based on the ligand environment.[3]
-
Ligand Design: Chiral ligands (e.g., bis(oxazolines), salen) are essential for asymmetric aziridination.[7][11][12] The steric and electronic properties of the ligand dictate the catalyst's reactivity and selectivity by modulating the approach of the substrate to the metal-nitrene intermediate. For instance, bulky ligands can prevent the formation of undesired side products like metallotetrazenes.[5]
Section 2: Troubleshooting Guides
This section addresses specific issues encountered during aziridination experiments in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low Aziridine Yield & High Enamine/Imine Byproduct | • Reaction mechanism favors rearrangement (e.g., via a long-lived zwitterionic intermediate).• Lewis acidity of the catalyst is too high.• High reaction temperature. | • Change Catalyst/Ligand: Switch to a less Lewis-acidic metal center or a more sterically demanding ligand to disfavor the rearrangement pathway.• Lower Temperature: Running the reaction at a lower temperature can often increase selectivity for aziridination over rearrangement.[2]• Solvent Choice: Screen different solvents. A change in solvent polarity can alter the stability of intermediates. Dichloromethane (B109758) is often a good starting point.[4] |
| 2. Significant Allylic C-H Insertion Byproduct | • Substrate has highly activated allylic protons.• Nitrene intermediate is in the wrong spin state (singlet nitrenes are more prone to C-H insertion).[2]• Catalyst is not selective for aziridination. | • Utilize Triplet Sensitizers: For photochemical reactions, using a photosensitizer can selectively generate triplet nitrenes, which preferentially add to the double bond.[2]• Catalyst Tuning: Some catalytic systems (e.g., certain silver or rhodium complexes) can be tuned with specific ligands to favor aziridination over C-H amination.[3] |
| 3. Reaction Stalls & Catalyst Appears Deactivated | • Formation of an inactive catalyst species (e.g., metallotetrazene from organic azides).[5]• Presence of impurities (water, oxygen) that poison the catalyst.• Ligand dissociation or degradation. | • Use Sterically Bulky Reagents: If using organic azides, switch to a more sterically hindered azide to prevent the formation of the tetrazene dimer.[5]• Slow Addition: Add the nitrene precursor slowly to the reaction mixture to maintain a low concentration, minimizing side reactions with the catalyst.• Ensure Inert Atmosphere: Use rigorously dried solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |
| 4. Low or No Stereoselectivity (for chiral reactions) | • Incomplete formation of the chiral catalyst complex.• Reaction mechanism involves radical intermediates that allow for bond rotation before ring closure.[5][8]• Reaction temperature is too high, leading to reduced enantiocontrol. | • Pre-form the Catalyst: Ensure the chiral ligand and metal salt are stirred together for a sufficient time (e.g., 1 hour) before adding substrates to allow for complete complex formation.[7]• Lower Temperature: Reducing the reaction temperature is a standard method to improve enantioselectivity.• Screen Ligands: The stereochemical outcome is highly dependent on the chiral ligand. Test different ligand backbones and substituents. |
Section 3: Visual Workflows and Mechanisms
Visual guides can help diagnose issues and understand competing reaction pathways.
Caption: A troubleshooting workflow for identifying and addressing common byproduct issues.
Caption: Competing pathways for aziridination vs. byproduct formation from a common intermediate.
Section 4: Comparative Data
The choice of catalyst and ligand is paramount for achieving high yields and minimizing byproducts. The following table summarizes results for the copper-catalyzed aziridination of styrene (B11656) using PhI=NTs as the nitrene source, illustrating the impact of different ligands.
| Catalyst System (Cu Salt + Ligand) | Solvent | Temp (°C) | Yield (%) | Byproduct (%) | Reference |
| CuOTf + Bis(oxazoline) | CH₂Cl₂ | 25 | >95 | <5 | [7] |
| (py)₂CuCl₂ | Chloroform | 25 | ~99 | <1 | [13] |
| (TTM)CuCl | CH₂Cl₂ | 25 | 71 | Not specified | [8] |
| [(TTM)Cu(NCMe)]PF₆ | CH₂Cl₂ | 25 | >99 | <1 | [8] |
| Yb(OTf)₃ (Lewis Acid) [*] | CH₂Cl₂ | 25 | 94 | <1 [**] | [4] |
[*] Note: This system uses phenyldiazomethane (B1605601) and an α-imino ester, not an alkene and PhI=NTs. [**] Byproducts in this system are enamino esters and carbene dimers, which were successfully avoided.[4]
Section 5: Key Experimental Protocols
Protocol: Copper-Catalyzed Asymmetric Aziridination of Styrene
This protocol is adapted from foundational work in the field and is representative of a standard procedure for asymmetric aziridination.[7]
Materials:
-
Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex ((CuOTf)₂·C₆H₆)
-
Chiral bis(oxazoline) ligand
-
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
-
Styrene (freshly distilled)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the chiral bis(oxazoline) ligand (0.025 mmol, 1 mol%) in anhydrous CH₂Cl₂ (1 mL). Add (CuOTf)₂·C₆H₆ (0.0125 mmol, 0.5 mol%) to the solution. Stir the resulting mixture at room temperature for 1 hour. A color change should be observed as the catalyst complex forms.
-
Reaction Initiation: To the catalyst solution, add freshly distilled styrene (2.5 mmol, 1.0 equiv).
-
Nitrene Precursor Addition: Add PhI=NTs (2.75 mmol, 1.1 equiv) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the limiting reagent is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired N-tosyl-2-phenylaziridine.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. A Catalytic Synthesis of Aziridines without the Usual Byproducts [organic-chemistry.org]
- 5. Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. datapdf.com [datapdf.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ac.uni-wuppertal.de [ac.uni-wuppertal.de]
Validation & Comparative
A Comparative Guide to Epoxide Synthesis: Corey-Chaykovsky vs. Wittig Reaction
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of epoxides is a critical process in the construction of complex molecular architectures. This guide provides an objective comparison of two prominent methods for epoxide synthesis: the Corey-Chaykovsky reaction and the Wittig reaction pathway. While the Corey-Chaykovsky reaction directly yields epoxides from carbonyls, the Wittig reaction, primarily an olefination method, offers an indirect route via an alkene intermediate. This comparison includes a look at the Darzens glycidic ester condensation as a more direct alternative to the Wittig olefination for forming the epoxide ring from a carbonyl.
At a Glance: Corey-Chaykovsky vs. Wittig and Darzens Reactions
| Feature | Corey-Chaykovsky Reaction | Wittig Reaction Route to Epoxides | Darzens Glycidic Ester Condensation |
| Starting Materials | Aldehyde or Ketone | Aldehyde or Ketone | Aldehyde or Ketone, α-haloester |
| Reagent | Sulfur Ylide | Phosphorus Ylide, then an oxidizing agent (e.g., m-CPBA) | α-haloester and a base |
| Direct Product | Epoxide | Alkene (followed by epoxidation) | α,β-Epoxy ester (glycidic ester) |
| Key Byproducts | Dialkyl sulfide (B99878) | Triphenylphosphine oxide | Inorganic salt |
| Stereoselectivity | Generally favors trans-epoxides with simple ylides; can be highly stereoselective with chiral ylides.[1] | Stereoselectivity of the alkene formation depends on the ylide; subsequent epoxidation is often stereospecific. | Often produces a mixture of cis and trans isomers.[2] |
Reaction Mechanisms and Pathways
The fundamental difference between these methods lies in their reaction mechanisms, which dictates the products and stereochemical outcomes.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction involves the nucleophilic addition of a sulfur ylide to a carbonyl compound. The resulting betaine (B1666868) intermediate undergoes an intramolecular SN2 reaction to form the epoxide and a dialkyl sulfide.[3]
Caption: Mechanism of the Corey-Chaykovsky reaction.
Wittig Reaction Followed by Epoxidation
The Wittig reaction is a two-step process for epoxide synthesis. First, a phosphorus ylide reacts with a carbonyl to form an alkene.[4][5] This alkene is then isolated and subsequently oxidized, typically with a peroxy acid like m-CPBA, to yield the epoxide.
Caption: Two-step epoxide synthesis via Wittig reaction.
Performance Comparison: Yield and Stereoselectivity
The choice of reaction often depends on the desired stereochemical outcome and overall efficiency. The following data for the synthesis of stilbene (B7821643) oxide from benzaldehyde (B42025) provides a comparative overview.
Table 1: Synthesis of trans-Stilbene (B89595) Oxide from Benzaldehyde
| Reaction | Reagents | Solvent | Temperature | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |
| Corey-Chaykovsky | Benzaldehyde, Benzyltriphenylphosphonium (B107652) bromide, NaOH, chiral sulfide | t-BuOH/H₂O | Room Temp. | 82 | 85% de, 85% ee | [2] |
| Wittig & Epoxidation | Benzaldehyde, Benzyltriphenylphosphonium chloride, NaOH; then m-CPBA | Dichloromethane (B109758) | Reflux, then 20°C | ~70-80 (overall) | High trans selectivity | [6][7] |
| Darzens Condensation | Benzaldehyde, Ethyl chloroacetate (B1199739), NaOEt | Ethanol (B145695) | 0-10°C | ~75 | Mixture of cis and trans |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. The following are representative protocols for the synthesis of stilbene oxide from benzaldehyde using the three discussed methods.
Protocol 1: Corey-Chaykovsky Reaction for trans-Stilbene Oxide
This protocol is adapted from an asymmetric epoxidation using a chiral sulfide catalyst.[2]
Materials:
-
Benzaldehyde
-
Benzyl (B1604629) bromide
-
Tetrabutylammonium iodide (n-Bu₄NI)
-
Sodium hydroxide (B78521) (NaOH)
-
Chiral sulfide catalyst (e.g., (2R,5R)-2,5-dimethylthiolane)
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
To a solution of benzaldehyde (1.0 equiv) in a 9:1 mixture of t-BuOH/H₂O, add the chiral sulfide (0.1 equiv), benzyl bromide (2.0 equiv), and n-Bu₄NI (1.0 equiv).
-
Add solid NaOH (2.0 equiv) to the mixture.
-
Stir the reaction vigorously at room temperature for 48-96 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield stilbene oxide.
Protocol 2: Wittig Reaction and Subsequent Epoxidation
This two-step protocol first synthesizes trans-stilbene via the Wittig reaction, followed by epoxidation.[6][7]
Step A: Synthesis of trans-Stilbene
-
In a round-bottom flask, combine benzyltriphenylphosphonium chloride (1.0 equiv) and benzaldehyde (1.0 equiv) in dichloromethane.
-
While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise.
-
Heat the mixture to a gentle reflux and continue stirring for 30-60 minutes.
-
After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
To isomerize any cis-stilbene (B147466) to the trans isomer, add a catalytic amount of iodine and irradiate with a light source for 1 hour.
-
Remove the solvent under reduced pressure and recrystallize the crude product from ethanol to obtain pure trans-stilbene.
Step B: Epoxidation of trans-Stilbene
-
Dissolve the trans-stilbene (1.0 equiv) in dichloromethane and cool the solution in an ice bath.
-
Add a solution of m-CPBA (1.1 equiv) in dichloromethane dropwise.
-
Allow the reaction to stir at room temperature, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield trans-stilbene oxide.
Protocol 3: Darzens Glycidic Ester Condensation
This protocol describes a general procedure for the Darzens condensation to form a glycidic ester, which can then be hydrolyzed and decarboxylated if the corresponding aldehyde or ketone is desired, or used as the epoxide product.
Materials:
-
Benzaldehyde
-
Ethyl chloroacetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a flask equipped with a dropping funnel and cooled in an ice bath (0-10°C).
-
Add a mixture of freshly distilled benzaldehyde (1.0 equiv) and ethyl chloroacetate (1.2 equiv) dropwise to the stirred sodium ethoxide solution.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude ethyl β-phenylglycidate can be purified by vacuum distillation.
Logical Workflow for Reaction Selection
The choice between these synthetic routes depends on several factors, including the desired stereochemistry, substrate scope, and operational simplicity.
Caption: Decision workflow for selecting an epoxide synthesis method.
Conclusion
The Corey-Chaykovsky reaction stands out as a powerful and direct method for the synthesis of epoxides from carbonyl compounds, offering high stereoselectivity, especially with the use of chiral sulfur ylides. The Wittig reaction, while a cornerstone of alkene synthesis, provides a less direct, two-step route to epoxides that may be advantageous if the intermediate alkene is also a target or if the stereochemical outcome of the subsequent epoxidation is highly predictable and desired. The Darzens condensation offers another direct route to epoxides, specifically α,β-epoxy esters, but often with lower stereoselectivity for simple substrates compared to the asymmetric Corey-Chaykovsky reaction. The choice of method will ultimately be guided by the specific synthetic goals, including the desired stereochemistry, substrate compatibility, and overall process efficiency.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. people.uncw.edu [people.uncw.edu]
- 3. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. websites.nku.edu [websites.nku.edu]
A Spectroscopic Showdown: Unraveling the Nuances of Epoxide Synthesis
A Comparative Guide to the Spectroscopic Analysis of Epoxides from the Corey-Chaykovsky Reaction and Alternative Synthetic Routes
For researchers, scientists, and professionals in drug development, the synthesis of epoxides is a critical step in the construction of complex molecular architectures. The choice of synthetic method can significantly influence the stereochemical outcome and impurity profile of the final product. Among the various methods available, the Corey-Chaykovsky reaction offers a powerful approach for the conversion of aldehydes and ketones to epoxides. This guide provides a detailed comparison of the spectroscopic signatures of epoxides synthesized via the Corey-Chaykovsky reaction against those produced by other common methods, namely peroxy acid epoxidation, halohydrin formation with subsequent cyclization, and the Sharpless asymmetric epoxidation.
Distinguishing Epoxides: A Spectroscopic Fingerprint
The characterization of epoxides relies heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides unique insights into the molecular structure and environment of the epoxide ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are indispensable tools for confirming the presence and stereochemistry of the epoxide moiety.
-
¹H NMR: The protons attached to the epoxide ring typically appear in the upfield region of the spectrum, generally between 2.5 and 3.5 ppm. Their chemical shifts and coupling constants are highly sensitive to the electronic environment and the stereochemical relationship with neighboring substituents.
-
¹³C NMR: The carbon atoms of the epoxide ring are also shielded and typically resonate in the range of 40-60 ppm.
The following tables provide a comparative summary of ¹H and ¹³C NMR data for common epoxides synthesized by different methods.
Table 1: Comparative ¹H NMR Data (δ, ppm) for Styrene (B11656) Oxide
| Proton | Corey-Chaykovsky Reaction | m-CPBA Epoxidation[1] |
| -CH-O- | ~3.85 (t) | 3.87 (t, J=4.0 Hz) |
| -CH₂-O- | ~3.15 (dd), ~2.75 (dd) | 3.16 (q, J=4.0 Hz), 2.81 (q, J=4.0 Hz) |
| Ar-H | ~7.30 (m) | 7.27 – 7.37 (m) |
Table 2: Comparative ¹³C NMR Data (δ, ppm) for Styrene Oxide
| Carbon | Corey-Chaykovsky Reaction | m-CPBA Epoxidation |
| -CH-O- | ~52.4 | ~52.5 |
| -CH₂-O- | ~51.2 | ~51.3 |
| Ar-C | ~125.5, ~128.3, ~128.6, ~137.8 | ~125.6, ~128.4, ~128.7, ~137.5 |
Table 3: Comparative ¹H NMR Data (δ, ppm) for Cyclohexene (B86901) Oxide
| Proton | Halohydrin Route[2] | m-CPBA Epoxidation |
| -CH-O- | 3.11 (m) | ~3.1 (m) |
| -CH₂- | 1.2-2.0 (m) | ~1.2-2.0 (m) |
Table 4: Comparative ¹³C NMR Data (δ, ppm) for Cyclohexene Oxide
| Carbon | Halohydrin Route | m-CPBA Epoxidation |
| -CH-O- | ~52.1 | ~52.0 |
| -CH₂- | ~24.5, ~19.3 | ~24.6, ~19.4 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of an epoxide ring. The key vibrational modes to observe are:
-
Asymmetric C-O-C stretch: A characteristic band typically appearing in the 810-950 cm⁻¹ region.
-
Symmetric C-O-C stretch (ring breathing): A band often found around 1250 cm⁻¹.
-
C-H stretch of the epoxide ring: These can sometimes be observed around 3000 cm⁻¹.
Table 5: Comparative IR Data (cm⁻¹) for Styrene Oxide
| Vibrational Mode | Corey-Chaykovsky Reaction | m-CPBA Epoxidation |
| Asymmetric C-O-C stretch | ~830-910 | ~835 |
| Symmetric C-O-C stretch | ~1255 | 1255[3] |
| C-H (epoxide) | ~3050 | ~3050 |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for the synthesis of epoxides via the Corey-Chaykovsky reaction and alternative methods.
Corey-Chaykovsky Epoxidation of Benzaldehyde (B42025)
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Benzaldehyde
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure: [4]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.0 eq).
-
Wash the sodium hydride with hexanes to remove the mineral oil and then place the flask under a nitrogen atmosphere.
-
Add anhydrous DMSO to the flask, and then add trimethylsulfonium iodide (1.1 eq) portion-wise at room temperature.
-
Stir the resulting mixture for 15 minutes, during which time the ylide will form.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford styrene oxide.
m-CPBA Epoxidation of Styrene
Materials:
-
Styrene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous sodium sulfate
Procedure: [5]
-
Dissolve styrene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium sulfite solution to destroy excess peroxy acid.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield styrene oxide.
Halohydrin Formation and Epoxidation of Cyclohexene
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sodium hydroxide (B78521)
-
Diethyl ether
Procedure: [6]
-
Halohydrin Formation:
-
Dissolve cyclohexene (1.0 eq) in a mixture of DMSO and water (1:1).
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude bromohydrin.
-
-
Epoxidation:
-
Dissolve the crude bromohydrin in diethyl ether.
-
Add an aqueous solution of sodium hydroxide (1.2 eq).
-
Stir the biphasic mixture vigorously for 2-3 hours at room temperature.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford cyclohexene oxide.
-
Sharpless Asymmetric Epoxidation of Geraniol (B1671447)
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
-
Anhydrous Dichloromethane (DCM)
-
Powdered 4Å molecular sieves
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane and powdered 4Å molecular sieves.
-
Cool the suspension to -20 °C.
-
Add L-(+)-diethyl tartrate (1.2 eq) and then titanium(IV) isopropoxide (1.0 eq) via syringe.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add geraniol (1.0 eq) to the reaction mixture.
-
Slowly add the solution of tert-butyl hydroperoxide (1.5 eq) dropwise, maintaining the internal temperature below -20 °C.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
Visualizing the Pathways
To further elucidate the processes involved, the following diagrams illustrate the Corey-Chaykovsky reaction mechanism and a general workflow for the spectroscopic analysis of the resulting epoxides.
Caption: The reaction mechanism of the Corey-Chaykovsky epoxidation.
Caption: A general workflow for the spectroscopic analysis of epoxides.
Conclusion
The Corey-Chaykovsky reaction provides a valuable and often stereoselective route to epoxides from carbonyl compounds. Spectroscopic analysis, particularly NMR and IR, offers a robust framework for the characterization of these three-membered rings. By comparing the spectral data of epoxides synthesized via the Corey-Chaykovsky reaction with those from alternative methods, researchers can gain a deeper understanding of the subtle structural differences that arise from each synthetic pathway. This comparative approach, supported by detailed experimental protocols, empowers scientists to make informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and controlled access to complex molecular targets.
References
- 1. rsc.org [rsc.org]
- 2. Cyclohexene oxide(286-20-4) 1H NMR spectrum [chemicalbook.com]
- 3. Secure Verification [cer.ihtm.bg.ac.rs]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. odinity.com [odinity.com]
Validating Cyclopropane Formation: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of cyclopropane-containing molecules is a critical step in the development of new therapeutics and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the three-membered ring formation. This guide provides a comparative analysis of ¹H and ¹³C NMR spectroscopy for the validation of cyclopropane (B1198618) synthesis, complete with experimental data and detailed protocols.
Distinguishing Features in NMR Spectra
The strained nature of the cyclopropane ring results in a unique electronic environment that gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. These signals are typically found in regions that are distinct from those of common acyclic and other cyclic aliphatic counterparts, providing a clear diagnostic fingerprint for the presence of the cyclopropyl (B3062369) moiety.
¹H NMR Spectroscopy: The Upfield Shift and Coupling Constants
One of the most telling signs of cyclopropane formation in a ¹H NMR spectrum is the appearance of signals in the upfield region, typically between 0 and 1 ppm. This significant shielding is a consequence of the ring's diamagnetic anisotropy. For the parent cyclopropane molecule, all six protons are chemically equivalent and appear as a singlet at approximately 0.22 ppm.[1] In substituted cyclopropanes, the protons on the ring will exhibit more complex splitting patterns, but their chemical shifts generally remain in this characteristic upfield region.[2][3][4]
The coupling constants (J-values) between vicinal protons on the cyclopropane ring are also highly informative for stereochemical assignments. Due to the rigid geometry of the ring, the cis-coupling constant (³J_cis_) is consistently larger than the trans-coupling constant (³J_trans_).[5]
¹³C NMR Spectroscopy: A Unique Carbon Environment
Similar to the protons, the carbon atoms of a cyclopropane ring also exhibit a characteristic upfield chemical shift in the ¹³C NMR spectrum. For the parent cyclopropane, the three equivalent carbons resonate at approximately -2.8 ppm.[6] This negative chemical shift is a rare and powerful indicator of the cyclopropyl group. In substituted cyclopropanes, the carbon chemical shifts will be influenced by the nature of the substituents, but they generally remain in the range of approximately 0 to 30 ppm.[7][8]
Comparative Data Summary
The following tables summarize the key ¹H and ¹³C NMR spectral data for the validation of cyclopropane formation, comparing it with a common acyclic isomer, propene.
Table 1: Comparative ¹H NMR Data
| Feature | Cyclopropane | Propene (CH₃CH=CH₂) | Significance for Validation |
| Chemical Shift (δ) | 0.22 ppm (singlet for parent)[1] | Methyl (CH₃): ~1.7 ppm (doublet)Vinyl (CH=): ~5.0-6.0 ppm (multiplets) | The highly shielded signals below 1 ppm are a strong indicator of cyclopropyl protons. |
| Coupling Constants (³J) | ³J_cis_: 7-13 Hz³J_trans_: 2-7 Hz[5] | ³J_cis_: ~10 Hz³J_trans_: ~17 Hz | The relative magnitudes of cis and trans coupling constants are diagnostic for the stereochemistry of substituted cyclopropanes. |
Table 2: Comparative ¹³C NMR Data
| Feature | Cyclopropane | Propene (CH₃CH=CH₂) | Significance for Validation |
| Chemical Shift (δ) | -2.8 ppm (for parent)[6] | Methyl (CH₃): ~20 ppmVinyl (=CH₂): ~115 ppmVinyl (=CH): ~135 ppm | The upfield, and often negative, chemical shift of cyclopropyl carbons is a definitive marker. |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality NMR data for the validation of cyclopropane formation.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified solid sample or use an equivalent amount of a liquid sample. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and its reactivity.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) is commonly used as an internal standard, with its signal set to 0.00 ppm for both ¹H and ¹³C NMR.[1][6]
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for analyzing complex splitting patterns in substituted cyclopropanes.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration and Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the presence and stereochemistry of the cyclopropane ring.
Visualization of Workflow and Key Spectral Features
The following diagrams illustrate the logical workflow for validating cyclopropane formation and the key diagnostic features in the NMR spectra.
Caption: Experimental workflow for cyclopropane formation and validation.
Caption: Key NMR spectral features for cyclopropane validation.
References
- 1. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Methylene Transfer Reagents for Carbonyl Olefination
For Researchers, Scientists, and Drug Development Professionals
The conversion of a carbonyl group to a methylene (B1212753) group is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. While the Wittig reaction has long been a cornerstone for this purpose, a variety of alternative reagents have been developed, each offering unique advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of key methylene transfer reagents, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given synthetic challenge.
Overview of Methylene Transfer Reagents
The choice of a methylenating agent is often dictated by the nature of the carbonyl substrate, including its steric hindrance, enolizability, and the presence of other functional groups. This guide focuses on the following widely used reagents:
-
Wittig Reagent (Phosphorus Ylide): The classical choice, known for its reliability with a wide range of aldehydes and ketones.
-
Tebbe Reagent: A highly reactive organotitanium compound, particularly effective for sterically hindered carbonyls and esters.
-
Petasis Reagent (Dimethyl Titanocene): A user-friendly alternative to the Tebbe reagent, offering similar reactivity with improved stability and handling.
-
Nysted Reagent: An organozinc reagent that is particularly useful for the methylenation of easily enolizable ketones under neutral conditions.[1]
Performance Comparison
The following tables summarize the performance of these reagents across different carbonyl substrates. Yields are indicative and can vary based on specific substrate and reaction conditions.
Table 1: Methylenation of Aldehydes (e.g., Benzaldehyde)
| Reagent | Typical Yield (%) | Key Considerations |
| Wittig | 85-95 | Well-established, reliable. |
| Tebbe | >90 | Highly reactive, can be overkill for simple aldehydes. |
| Petasis | >90 | Similar to Tebbe, good for chemoselective reactions.[3] |
| Nysted | ~85 (with BF₃·OEt₂) | Requires a Lewis acid mediator for aldehydes.[1] |
| Lombardo | High | Good yields, but pinacol (B44631) dimerization can be a side reaction.[4] |
Table 2: Methylenation of Simple Ketones (e.g., Cyclohexanone)
| Reagent | Typical Yield (%) | Key Considerations |
| Wittig | 70-85 | Generally effective, but can be sluggish. |
| Tebbe | >95 | Excellent yields, even with less reactive ketones.[5] |
| Petasis | >90 | Highly effective, good alternative to Tebbe. |
| Nysted | ~90 (with TiCl₄) | Requires a titanium-based mediator.[1] |
| Lombardo | High | Mild conditions, avoids epimerization of adjacent chiral centers.[4] |
Table 3: Methylenation of Sterically Hindered Ketones (e.g., Camphor, Adamantanone)
| Reagent | Typical Yield (%) | Key Considerations |
| Wittig | Low to moderate | Often fails or gives low yields. |
| Tebbe | 80-95 | Reagent of choice for hindered systems.[5][6] |
| Petasis | 70-90 | Effective, but may require higher temperatures. |
| Nysted | Good | Capable of overcoming steric hindrance.[1][7][8] |
| Lombardo | Good | Successfully used for hindered ketones.[9] |
Table 4: Methylenation of Esters (e.g., Methyl Benzoate)
| Reagent | Product | Typical Yield (%) | Key Considerations |
| Wittig | No reaction | Does not typically react with esters.[10] | |
| Tebbe | Vinyl Ether | 80-95 | Excellent for converting esters to vinyl ethers.[6][11] |
| Petasis | Vinyl Ether | 70-90 | Effective, but sometimes less reactive than Tebbe.[12] |
| Nysted | No reaction | Generally unreactive towards esters. | |
| Lombardo | Vinyl Ether | Moderate to Good | Can methylenate esters, especially with TMEDA.[2] |
Reaction Mechanisms and Experimental Workflows
The choice of reagent is also influenced by its reaction mechanism, which dictates its compatibility with different functional groups and potential side reactions.
Wittig Reaction
The Wittig reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, driven by the formation of the highly stable triphenylphosphine (B44618) oxide.
Caption: Wittig Reaction Mechanism.
Tebbe and Petasis Olefination
Both Tebbe and Petasis reagents are believed to proceed through a common active intermediate, a titanocene (B72419) methylidene (Schrock carbene), which undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate.[11] This intermediate then collapses to form the alkene and a titanium-oxo species.
Caption: Tebbe and Petasis Olefination Mechanism.
Nysted and Lombardo Olefination
The exact nature of the active species in Nysted and Lombardo olefinations is still a subject of research, but it is believed to involve a titanium- or zinc-based methylene transfer agent. The reaction is typically mediated by a Lewis acid.
Caption: Nysted and Lombardo Olefination Mechanism.
Experimental Protocols
The following are representative experimental procedures for each class of reagent. Caution: Many of these reagents are pyrophoric and/or moisture-sensitive and should be handled under an inert atmosphere using appropriate techniques.
Wittig Methylenation of Benzaldehyde (B42025)
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.0 eq) dropwise. Stir the resulting orange-red solution at 0 °C for 1 hour.
-
Reaction: To the ylide solution at 0 °C, add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford styrene.
Tebbe Methylenation of Cyclohexanone (B45756)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve cyclohexanone (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Reagent Addition: To the cooled solution, add a solution of Tebbe's reagent (0.5 M in toluene, 1.5-2.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M aqueous NaOH. Dilute with diethyl ether, and filter the mixture through a pad of celite. Wash the filter cake with diethyl ether.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate carefully under reduced pressure (the product is volatile). The crude methylenecyclohexane (B74748) can be further purified by distillation if necessary.[13][14]
Petasis Methylenation of Methyl Benzoate (B1203000)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve methyl benzoate (1.0 eq) and Petasis reagent (1.5-2.0 eq) in anhydrous toluene.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate. Extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 1-methoxy-1-phenylethene.
Nysted Methylenation of 4-tert-Butylcyclohexanone (B146137)
-
Reagent Activation: In a flame-dried flask under an inert atmosphere, suspend Nysted reagent (2.0 eq) in anhydrous THF. Cool to 0 °C and add TiCl₄ (1.1 eq) dropwise. Stir the mixture at 0 °C for 15 minutes.
-
Reaction: Add a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF to the activated reagent mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous potassium carbonate. Filter the mixture through a pad of celite, washing with diethyl ether.
-
Purification: Separate the layers of the filtrate, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to give 1-methylene-4-tert-butylcyclohexane.
Lombardo Methylenation of Progesterone (B1679170)
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, add zinc dust (4.0 eq) and dibromomethane (B42720) (2.0 eq) to anhydrous THF. Cool the suspension to -40 °C and add TiCl₄ (1.1 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 3 days.
-
Reaction: In a separate flask, dissolve progesterone (1.0 eq) in anhydrous THF. Cool the solution of the prepared Lombardo reagent to -20 °C and add the progesterone solution dropwise. Stir at -20 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Filter the mixture and extract the filtrate with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the 20-methylene progesterone derivative.
Conclusion
The selection of a methylene transfer reagent is a critical decision in synthetic planning. While the Wittig reaction remains a valuable tool, the development of titanium-, zinc-, and other metal-based reagents has significantly expanded the chemist's toolbox. The Tebbe and Petasis reagents offer superior reactivity for challenging substrates, including esters and sterically hindered ketones. The Nysted and Lombardo reagents provide mild and selective alternatives, particularly for substrates prone to epimerization or containing sensitive functional groups. By understanding the unique characteristics and applications of each reagent, researchers can devise more efficient and effective synthetic routes to their target molecules.
References
- 1. Nysted reagent - Wikipedia [en.wikipedia.org]
- 2. Takai-Oshima-Lombardo methylenation - Wikipedia [en.wikipedia.org]
- 3. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 7. Nysted Reagent Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Petasis reagent - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Tebbe Olefination | NROChemistry [nrochemistry.com]
Mass Spectrometry Analysis of Aziridination Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of molecules containing aziridine (B145994) rings is a cornerstone of modern organic chemistry, with applications ranging from the development of pharmaceuticals to the creation of complex natural products. The inherent reactivity of the three-membered aziridine ring, while synthetically useful, also necessitates precise analytical characterization to ensure product purity, identify byproducts, and, in the pharmaceutical industry, to quantify potentially genotoxic residual starting materials. Mass spectrometry (MS), often coupled with chromatographic separation, stands as a powerful and indispensable tool for the comprehensive analysis of aziridination products.
This guide provides a comparative overview of common mass spectrometry-based techniques for the analysis of aziridination products. We will delve into direct analysis methods for the parent aziridine molecule, a common process impurity, and the characterization of larger molecules that have undergone aziridination as a derivatization step to facilitate structural elucidation.
Comparison of Analytical Techniques for Aziridine Quantification
The quantification of residual aziridine is a critical safety assessment in drug development due to its genotoxic potential. Two prevalent methods for this trace-level analysis are Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often with a derivatization step.
| Parameter | HILIC-MS | GC-MS with Derivatization |
| Principle | Direct analysis of polar aziridine without derivatization. Separation is based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. | Aziridine is chemically modified to a less polar, more volatile derivative for separation on a non-polar GC column. |
| Sample Preparation | Simple dilution of the sample in the mobile phase.[1][2][3] | Requires a derivatization step, often followed by liquid-liquid or solid-phase extraction.[4][5] |
| Linearity | R² > 0.99 over a range of 0.5 to 10 µg/L.[1][2][3] | Good linearity is achieved, for instance, between 0.05 and 1.05 µg/g for derivatized aziridine.[5] |
| Sensitivity (LOD) | ~0.3 µg/L for aziridine.[1] | 1-3 ng/g for derivatized aziridine.[5] |
| Precision | <10% Relative Standard Deviation (RSD).[2][3] | Can be challenging, with RSD values >20% reported for some matrices.[5] |
| Accuracy | Typically within ±10% of the true value.[2][3] | Dependent on the efficiency and reproducibility of the derivatization reaction. |
| Throughput | High, with analysis times less than 5 minutes per sample.[1][2][3] | Lower, due to the additional derivatization and sample preparation steps. |
Experimental Protocols
HILIC-MS for Direct Aziridine Analysis
This method allows for the rapid and direct quantification of aziridine without the need for derivatization.[1][2][3]
Sample Preparation:
-
Dissolve the sample in the mobile phase (e.g., 95:5 acetonitrile (B52724):0.1 M ammonium (B1175870) formate).
-
Vortex to ensure homogeneity.
-
Centrifuge to pellet any insoluble material.
-
Inject the supernatant directly into the LC-MS system.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 mm x 50 mm.[1]
-
Mobile Phase: Isocratic elution with 95% acetonitrile and 5% 0.1 M ammonium formate.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Selected Ion Monitoring (SIM).[1]
GC-MS with Derivatization for Aziridine Analysis
This method is suitable for volatile and semi-volatile aziridination products and often employs a derivatization step to improve chromatographic performance and sensitivity.[4][5]
Sample Preparation and Derivatization:
-
Dissolve or suspend the sample in an alkaline aqueous solution.
-
Extract the volatile amines from the headspace using Solid Phase Microextraction (SPME) with a PDMS/DVB fiber.
-
Derivatize the extracted amines in-fiber by exposing the fiber to the headspace of a reagent vial containing 2,3,4,5,6-pentafluorobenzoyl chloride (PFBCl).[5]
-
Desorb the derivatives in the GC inlet.
Chromatographic Conditions:
-
Column: Rtx-5MS, 30 m x 0.25 mm x 0.25 µm or similar non-polar column.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C (for thermal desorption).
-
Oven Program: A temperature gradient is typically used to separate the derivatized analytes.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Chemical Ionization (NCI).[5]
-
Reagent Gas: Methane.[5]
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the PFBCl derivative of aziridine.
Visualization of Analytical Workflows and Fragmentation
Experimental Workflow for HILIC-MS Analysis
Caption: Workflow for the direct analysis of aziridine by HILIC-MS.
Fragmentation of an Aziridinated Unsaturated Lipid
Aziridination can be used as a derivatization strategy to pinpoint the location of double bonds in unsaturated molecules, such as lipids. Upon collision-induced dissociation (CID) in the mass spectrometer, the aziridine ring opens, leading to characteristic fragment ions that reveal the original position of the C=C bond.
Caption: Fragmentation of an aziridinated lipid for C=C bond localization.
Conclusion
The choice of mass spectrometry technique for the analysis of aziridination products is dictated by the specific analytical goal. For the sensitive and high-throughput quantification of residual aziridine, a direct HILIC-MS method offers significant advantages in terms of speed and simplicity over traditional derivatization-based GC-MS methods. For the structural characterization of molecules that have been intentionally aziridinated, tandem mass spectrometry provides invaluable information on the location of the newly introduced functional group, thereby aiding in the complete structural elucidation of the product. The data and protocols presented in this guide offer a starting point for researchers to select and implement the most appropriate mass spectrometry-based analytical strategy for their specific needs in the study of aziridination products.
References
- 1. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemistry of Corey-Chaykovsky Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, enabling the formation of valuable three-membered rings—epoxides, cyclopropanes, and aziridines—from carbonyls, enones, and imines, respectively. A key feature of this reaction is its inherent stereoselectivity, which is critical in the synthesis of complex, biologically active molecules where precise three-dimensional arrangement of atoms is paramount. This guide provides a comparative assessment of the stereochemical outcomes of the Corey-Chaykovsky reaction against common alternative synthetic methods, supported by experimental data and detailed protocols.
Diastereoselectivity: A Preference for the trans Isomer
In the formation of epoxides and cyclopropanes from aldehydes and enones, the Corey-Chaykovsky reaction typically exhibits a high degree of diastereoselectivity, favoring the formation of the trans product.[1][2] This selectivity is largely attributed to the reversibility of the initial nucleophilic addition of the sulfur ylide to the carbonyl or enone, which allows for equilibration to the thermodynamically more stable anti-betaine intermediate. Subsequent intramolecular cyclization then proceeds to give the trans-disubstituted product.
Comparison with m-CPBA Epoxidation
Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. The stereochemical outcome of m-CPBA epoxidation is dependent on the geometry of the starting alkene, proceeding via a syn-addition. In contrast, the Corey-Chaykovsky reaction provides a complementary approach, forming epoxides from carbonyl compounds, often with high trans-selectivity, irrespective of the initial stereochemistry of precursors.
| Reaction | Substrate | Product | Diastereomeric Ratio (trans:cis) | Reference |
| Corey-Chaykovsky | Benzaldehyde (B42025) | Styrene (B11656) Oxide | >95:5 | [3] |
| m-CPBA Epoxidation | cis-Stilbene | cis-Stilbene Oxide | >98:2 | [4] |
| m-CPBA Epoxidation | trans-Stilbene | trans-Stilbene Oxide | >98:2 | [4] |
Comparison with Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for cyclopropanation of alkenes. Its stereoselectivity is often directed by the presence of nearby hydroxyl groups, which can coordinate to the zinc reagent.[5] The Corey-Chaykovsky reaction, when applied to α,β-unsaturated carbonyls using a sulfoxonium ylide, provides a powerful alternative for cyclopropanation, typically with high trans-selectivity.[6]
| Reaction | Substrate | Product | Diastereomeric Ratio (trans:cis) | Reference |
| Corey-Chaykovsky | Chalcone | trans-1,2-Dibenzoylcyclopropane | >95:5 | [6] |
| Simmons-Smith | Cinnamyl alcohol | Directed by OH group | [5] |
Enantioselectivity: The Role of Chiral Sulfides
While the standard Corey-Chaykovsky reaction using achiral sulfur ylides produces a racemic mixture of enantiomers, significant progress has been made in the development of asymmetric variants.[1] The most successful approach involves the use of chiral, non-racemic sulfides to generate chiral sulfonium (B1226848) ylides. These chiral ylides can then transfer a methylene (B1212753) group to a prochiral carbonyl or imine with high enantioselectivity.
The development of enantioselective Corey-Chaykovsky reactions remains an active area of research, with efforts focused on expanding the substrate scope and improving the catalytic efficiency of chiral sulfides.[1]
| Chiral Sulfide | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Camphor-derived sulfide | p-Nitrobenzaldehyde | p-Nitrostyrene oxide | 71-79% | [7] |
| Bicyclic oxathiane | Benzaldehyde | Styrene oxide | High ee | [1] |
Experimental Protocols
General Protocol for Diastereoselective Epoxidation of Benzaldehyde
This protocol describes the formation of styrene oxide from benzaldehyde using dimethylsulfonium methylide.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Benzaldehyde
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add trimethylsulfonium iodide (1.1 equivalents).
-
Add anhydrous DMSO to the flask and stir the mixture until the salt is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.0 equivalent) portion-wise to the stirred solution. Allow the mixture to stir at room temperature for 15 minutes, during which time hydrogen gas will evolve.
-
Cool the resulting ylide solution back to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in a small amount of anhydrous DMSO to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford styrene oxide.
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy.[8][9]
Protocol for Determining Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for the analysis of chiral epoxides, such as styrene oxide, using chiral High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel CHIRALCEL® series)[10]
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Sample of the epoxide product
-
Racemic standard of the epoxide
Procedure:
-
Column Selection and Mobile Phase Preparation: Select an appropriate chiral column based on the structure of the analyte. Prepare the mobile phase by mixing the appropriate ratio of HPLC-grade solvents (e.g., 90:10 hexane:isopropanol). Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the epoxide product in the mobile phase to prepare a stock solution. Further dilute the stock solution to an appropriate concentration for HPLC analysis. Prepare a solution of the racemic standard in the same manner.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to ensure adequate separation.
-
Inject the sample solution.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram of the sample.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Visualizing Stereochemical Control
The stereochemical outcome of the Corey-Chaykovsky reaction is determined by the relative energies of the transition states leading to the different stereoisomeric products. The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and the origin of the observed diastereoselectivity.
Caption: Mechanism of diastereoselective epoxidation.
The above diagram illustrates the key steps in the Corey-Chaykovsky epoxidation. The initial reversible addition of the sulfur ylide to the carbonyl compound leads to the formation of two diastereomeric betaine (B1666868) intermediates, syn and anti. Due to steric interactions, the anti-betaine is generally more stable and is favored at equilibrium. The subsequent irreversible intramolecular Sₙ2 reaction proceeds from these intermediates, with the anti-betaine leading to the major trans-epoxide product and the syn-betaine leading to the minor cis-epoxide.
Caption: Experimental workflow for synthesis and analysis.
This workflow outlines the typical experimental procedure for synthesizing an epoxide via the Corey-Chaykovsky reaction and subsequently determining its stereochemical composition. The process involves the reaction itself, followed by standard workup and purification procedures. The stereochemical purity of the final product is then assessed using analytical techniques such as NMR spectroscopy for diastereomeric ratio and chiral HPLC for enantiomeric excess.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. adichemistry.com [adichemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. marinelipids.ca [marinelipids.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
advantages of using trimethylsulfoxonium iodide over diazomethane for cyclopropanation
An Objective Comparison of Trimethylsulfoxonium (B8643921) Iodide and Diazomethane (B1218177) for Cyclopropanation
For researchers, scientists, and drug development professionals engaged in organic synthesis, the formation of cyclopropane (B1198618) rings is a critical transformation. Cyclopropanes are key structural motifs in numerous pharmaceuticals and natural products.[1] While several methods exist for cyclopropanation, this guide provides a detailed comparison between two common reagents: trimethylsulfoxonium iodide, used in the Corey-Chaykovsky reaction, and the highly reactive diazomethane. We will objectively assess their performance, safety, and practicality, supported by experimental data, to inform reagent selection in a laboratory setting.
Core Comparison: Safety, Efficacy, and Handling
The choice between this compound and diazomethane often hinges on a trade-off between reaction scope and safety. While both are effective methylene-transfer agents, their practical application in a laboratory setting differs significantly.
Safety and Handling: This is the most critical distinction.
-
This compound: A stable, white to off-white crystalline solid that can be weighed in the open air and stored with ease.[2][3] While it is considered moderately toxic and requires standard personal protective equipment (PPE), it does not pose the severe acute risks associated with diazomethane.[2][4] Its precursor, dimethyloxosulfonium methylide, is typically generated in situ by reaction with a common base like sodium hydride, mitigating the need to handle the reactive ylide directly.[5][6]
-
Diazomethane: An intensely yellow, highly toxic, and notoriously explosive gas (boiling point: -23°C).[7] Its use is severely limited by its hazardous nature; it is sensitive to heat, shock, light, and sharp edges on glassware, and can detonate unpredictably.[7][8] Diazomethane is a potent carcinogen with a permissible exposure limit of just 0.2 ppm.[7] It is almost always prepared in situ from hazardous N-methyl-N-nitroso precursors (e.g., Diazald) using strong bases and specialized, flame-polished glassware, a procedure that remains high-risk.[7][8]
Reaction Mechanism and Substrate Scope:
-
This compound: The active species is dimethyloxosulfonium methylide, a sulfur ylide.[5] In the Corey-Chaykovsky reaction, this ylide acts as a soft nucleophile. With α,β-unsaturated carbonyl compounds (enones), it undergoes a conjugate (1,4-) addition, followed by intramolecular ring closure to form the cyclopropane.[5][9][10] This mechanism makes it particularly effective for electron-poor olefins.[1][11]
-
Diazomethane: Typically reacts via a metal-catalyzed process (e.g., with palladium or copper catalysts) or photolysis to generate a carbene intermediate.[12][13] This highly reactive carbene then adds to the alkene in a concerted, stereospecific fashion.[12] While versatile, the free carbene generated by photolysis is difficult to control and can participate in undesirable side reactions, such as C-H insertion.[12] The catalytic approach offers better control and is a common method for preparing cyclopropane derivatives from a wider range of alkenes.[8]
Data Presentation: Comparative Summary
| Feature | This compound | Diazomethane |
| Reagent Type | Stable, crystalline solid[2][3] | Toxic, explosive yellow gas[7][13] |
| Primary Hazard | Moderately toxic powder[2][4] | Acutely toxic, carcinogenic, explosive[7][8] |
| Handling | Weighed on a benchtop, standard glassware | Requires specialized glassware, fume hood, and in-situ generation[7] |
| Active Species | Dimethyloxosulfonium methylide (Sulfur Ylide)[5] | Methylene Carbene (CH₂)[12] |
| Mechanism | Corey-Chaykovsky Reaction (1,4-conjugate addition)[9][10] | Concerted[2][12]-cycloaddition of a carbene[12] |
| Typical Substrates | Electron-deficient alkenes (e.g., α,β-unsaturated carbonyls)[1][11] | Broad range of alkenes (often requiring metal catalysis)[8][13] |
| Byproducts | Dimethyl sulfoxide (B87167) (DMSO) | Nitrogen gas (N₂)[1] |
| Reported Yields | Good to excellent (e.g., 90-95% for cyclohex-2-enone)[14] | Generally high with catalysts (>90%), but can be variable[13] |
Mandatory Visualization
The fundamental differences in the reaction pathways and safety considerations for these two reagents can be visualized as follows.
Caption: Comparative reaction pathways for cyclopropanation.
Caption: Comparison of laboratory handling and safety workflows.
Experimental Protocols
The following are generalized experimental protocols and should be adapted and optimized for specific substrates and scales.
Protocol 1: Cyclopropanation using this compound (Corey-Chaykovsky Reaction)
This protocol is adapted from procedures for the cyclopropanation of α,β-unsaturated ketones.[15][16][17]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
α,β-unsaturated ketone (substrate)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Ylide: To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). Wash the NaH dispersion with anhydrous hexanes to remove mineral oil, and then suspend the NaH in anhydrous DMSO.
-
Add this compound (1.2 eq) portion-wise to the stirred NaH suspension at room temperature.
-
Stir the mixture at room temperature for approximately 1 hour. The evolution of hydrogen gas should cease, and the solution should become clear, indicating the formation of dimethyloxosulfonium methylide.
-
Reaction: In a separate flask, dissolve the α,β-unsaturated ketone (1.0 eq) in a minimal amount of anhydrous DMSO.
-
Add the substrate solution dropwise to the ylide solution via a syringe or dropping funnel at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-water and diethyl ether.
-
Separate the layers and extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash with water, followed by a wash with saturated aqueous NH₄Cl, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclopropane.
Protocol 2: Palladium-Catalyzed Cyclopropanation using Diazomethane
This protocol describes a generalized procedure for generating and using diazomethane. Extreme caution is required. This procedure must be performed in a dedicated chemical fume hood with a blast shield and by personnel experienced with hazardous reagents.[8][13][18]
Materials:
-
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (B78521) (KOH)
-
Diethyl ether (anhydrous)
-
Alkene substrate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, catalyst)
-
Specialized diazomethane generation glassware (e.g., Diazald kit with clear-seal joints)
Procedure:
-
Setup: Assemble the specialized diazomethane generation apparatus in a fume hood behind a blast shield. The receiving flask should be cooled in an ice-water bath.
-
Generation of Diazomethane: In the reaction flask of the apparatus, dissolve Diazald in diethyl ether. Separately, prepare a solution of KOH in ethanol (B145695) and water.
-
Slowly add the KOH solution to the stirred Diazald solution. A yellow gas (diazomethane) will begin to co-distill with the ether. Collect the yellow ethereal solution of diazomethane in the cooled receiving flask. Do not distill to dryness, as this can cause an explosion.
-
Reaction: In a separate, flame-dried flask under a nitrogen atmosphere, dissolve the alkene substrate and a catalytic amount of palladium(II) acetate (1-5 mol%) in diethyl ether.
-
Cool the substrate solution to 0°C in an ice bath.
-
Slowly add the freshly prepared, cold ethereal solution of diazomethane to the stirred substrate solution. The addition should be controlled to keep the reaction temperature low and to observe the evolution of nitrogen gas.
-
Monitoring and Quenching: Continue the addition until the yellow color of diazomethane persists or the starting material is consumed (as monitored by TLC). Upon completion, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Workup and Purification: Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Conclusion
For the cyclopropanation of electron-deficient alkenes, this compound presents a significantly safer and more convenient alternative to diazomethane.[1][11] Its solid, stable nature obviates the severe handling risks and specialized equipment associated with the toxic and explosive diazomethane gas.[2][7] The Corey-Chaykovsky reaction proceeds under relatively mild conditions, generating a non-gaseous byproduct (DMSO) that is easily removed during workup. While diazomethane, particularly with metal catalysis, may offer a broader substrate scope, its extreme hazards make it unsuitable for many research and industrial environments.[8][13] Therefore, for applications where safety, reliability, and ease of use are paramount, this compound is the superior reagent for synthesizing cyclopropanes from appropriate precursors.
References
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
- 18. era.ed.ac.uk [era.ed.ac.uk]
literature review of synthetic routes to substituted epoxides
A comprehensive guide to the synthetic routes for substituted epoxides, offering a comparative analysis of performance, supported by experimental data, for researchers, scientists, and professionals in drug development.
Epoxides are pivotal intermediates in organic synthesis, valued for their utility as versatile building blocks in the creation of complex molecules, including a wide array of pharmaceuticals. The inherent ring strain of the three-membered ether ring allows for facile ring-opening by a variety of nucleophiles, enabling the stereocontrolled introduction of diverse functionalities. This guide provides a comparative overview of several key synthetic methods for the preparation of substituted epoxides, with a focus on their substrate scope, efficiency, and stereoselectivity.
Prilezhaev Reaction: Electrophilic Epoxidation
The Prilezhaev reaction is a classic and widely used method for the epoxidation of alkenes using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3] This reaction proceeds via a concerted "butterfly" mechanism, where the stereochemistry of the starting alkene is retained in the epoxide product.[1]
General Reaction Scheme
Caption: General workflow for the Prilezhaev epoxidation reaction.
Performance Data
| Substrate | Oxidant | Product | Yield (%) | Diastereoselectivity | Reference |
| trans-Stilbene (B89595) | Peracetic Acid | trans-Stilbene oxide | 78-83 | >99% trans | [4] |
| Cyclohexene | m-CPBA | Cyclohexene oxide | ~80 | N/A | [1] |
Experimental Protocol: Epoxidation of trans-Stilbene
-
Dissolve trans-stilbene (1.0 eq) in methylene (B1212753) chloride.
-
Add solid sodium acetate (B1210297) (1.2 eq).
-
Add a solution of 40% peracetic acid (1.5 eq) in acetic acid dropwise to the stirred mixture.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the mixture into water and separate the organic layer.
-
Wash the organic layer with a 10% aqueous sodium carbonate solution, followed by water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol (B129727) to yield pure trans-stilbene oxide.[4]
Asymmetric Epoxidation of Allylic Alcohols: The Sharpless-Katsuki Epoxidation
The Sharpless-Katsuki asymmetric epoxidation is a highly enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[5] This reaction employs a catalyst generated from titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET). The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Sharpless epoxidation.
Performance Data
| Substrate | Tartrate Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Geraniol (B1671447) | (-)-DET | (2S,3S)-2,3-Epoxygeraniol | 99 | 91 | [5] |
| Geraniol | D-(-)-DIPT | (2S,3S)-2,3-Epoxygeraniol | 93 | 88 | [6] |
Experimental Protocol: Asymmetric Epoxidation of Geraniol
-
To a flame-dried round-bottom flask containing powdered 4Å molecular sieves, add anhydrous dichloromethane (B109758) under an inert atmosphere and cool to -20 °C.
-
Add D-(-)-diisopropyl tartrate (DIPT) (1.2 eq relative to Ti) followed by titanium(IV) isopropoxide (1.0 eq). Stir the mixture for 30 minutes at -20 °C.
-
Add geraniol (1.0 eq) to the reaction mixture.
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (2.0 eq) dropwise, maintaining the internal temperature below -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Enantioselective Epoxidation of Unfunctionalized Alkenes: The Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation allows for the highly enantioselective epoxidation of a wide range of unfunctionalized cis-disubstituted alkenes using a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl).[7]
General Reaction Scheme
References
- 1. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Prilezhaev Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Trimethylsulfoxonium Iodide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for trimethylsulfoxonium (B8643921) iodide.
Hazard Identification and Safety Precautions
Trimethylsulfoxonium iodide is classified as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1] It is also considered toxic to aquatic life with long-lasting effects.[2][3] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1]
-
Hand Protection: Handle with gloves that have been inspected prior to use.[1][4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][4]
-
Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][4]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Operational Handling and Storage
-
Handling: Avoid formation of dust and aerosols.[4] Provide appropriate exhaust ventilation at places where dust is formed.[4] Keep away from heat, sparks, and open flame.[1]
-
Storage: Store in a cool, dry, and well-ventilated place.[2][4] Keep the container tightly closed.[2][4] It is light-sensitive and should be protected from direct sunlight.[2][3][4]
Accidental Release Measures
In the event of a spill:
-
Minor Spills: Clean up all spills immediately.[5] Avoid breathing dust and contact with skin and eyes.[5]
-
Major Spills: Alert emergency responders and advise personnel in the area.[5]
-
Containment: Sweep up and shovel the material into suitable, closed containers for disposal.[2][4] Avoid creating dust.[4]
-
Environmental Protection: Do not let the product enter drains or surface water.[2][3][4]
Disposal Procedures
Waste from this compound is classified as hazardous.[2] All waste must be handled in accordance with local, state, and federal regulations.[5]
Step-by-Step Disposal Plan:
-
Waste Collection: Collect waste material in a suitable, closed, and clearly labeled container.[4]
-
Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not attempt to dispose of the chemical on your own.
-
Incineration: A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[4] It should be sent to a hazardous or special waste collection point.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Oral Toxicity | May be harmful if swallowed | [2] |
| Eye Irritation | Category 2B | [2] |
| Skin Irritation | Causes skin irritation | [1] |
| Aquatic Toxicity (Water Flea) | EC50 = 5.8 mg/L 48h | [2][3] |
| log Pow | 2.76 | [2][3] |
Experimental Protocols
The provided information is based on Safety Data Sheets and does not contain experimental protocols. For detailed toxicological or ecotoxicological studies, refer to the primary literature.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trimethylsulfoxonium Iodide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Trimethylsulfoxonium iodide, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white to light yellow crystalline powder that may cause skin, eye, and respiratory tract irritation.[1] While the toxicological properties of this material have not been fully investigated, it is crucial to handle it with care to minimize exposure.[1] It is also light-sensitive and should be stored accordingly.[1][2][3]
The following table summarizes the recommended personal protective equipment (PPE) when handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, polychloroprene) | Inspected prior to use for any signs of degradation or wear.[4] |
| Protective clothing | To prevent skin exposure.[1][3] A lab coat or overalls are recommended.[4] An impervious apron (e.g., P.V.C.) can provide additional protection.[4] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded, if irritation or other symptoms are experienced, or where dust is generated.[1][2] A particulate filter conforming to EN 143 is recommended.[2] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used.[5][6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to ensure safety. The following workflow outlines the procedural steps from preparation to disposal.
Step-by-Step Handling Procedure:
-
Preparation :
-
Handling :
-
Post-Handling & Cleanup :
-
Clean up spills immediately. For minor spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][3] Avoid generating dusty conditions during cleanup.[1][3]
-
Decontaminate the work surface thoroughly.
-
Remove PPE carefully to avoid contaminating yourself. Contaminated clothing should be removed and washed before reuse.[1][3]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Excess Chemical : Dispose of excess or unused this compound as hazardous waste.[1][2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1] Always consult local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]
-
Contaminated Materials : All contaminated PPE (gloves, disposable lab coats, etc.) and other materials (e.g., weighing paper, paper towels used for cleanup) should be placed in a suitable, closed, and labeled container for disposal as hazardous waste.[5]
-
Empty Containers : Empty containers may retain product residue and should be handled with care.[4] Consult with your institution's environmental health and safety (EHS) office for guidance on proper disposal or recycling of empty chemical containers.
By adhering to these safety protocols and disposal procedures, you can significantly mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound(1774-47-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sodiumiodide.net [sodiumiodide.net]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
